2-(Piperidin-4-yloxy)pyrazine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperidin-4-yloxypyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;;/h5-8,10H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYZUZVEWDMGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589988 | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-21-5 | |
| Record name | 2-[(Piperidin-4-yl)oxy]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the 2-(Piperidin-4-yloxy)pyrazine Scaffold and its Pharmacological Applications
Abstract: The heterocyclic compound 2-(Piperidin-4-yloxy)pyrazine serves as a valuable structural motif in medicinal chemistry, acting as a foundational building block for molecules with significant biological activity.[1] While data on this specific intermediate is primarily confined to its role in chemical synthesis, its scaffold is integral to a class of potent neuropharmacological agents. This guide provides an in-depth technical overview centered on the most prominent and extensively researched derivative of this class: PNU-282987 . By focusing on PNU-282987, a highly selective α7 nicotinic acetylcholine receptor (nAChR) agonist, this paper will deliver field-proven insights into the physicochemical properties, synthesis, mechanism of action, and key experimental applications relevant to researchers and drug development professionals.
Introduction and Overview
2-(Piperidin-4-yloxy)pyrazine dihydrochloride (CAS 950649-21-5) is a heterocyclic intermediate valued for its utility in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a piperidine ring linked via an ether to a pyrazine ring, presents a versatile scaffold for chemical modification. The true potential of this scaffold is realized in its derivatives, most notably in PNU-282987 (CAS 123464-89-1).
PNU-282987 is a potent and highly selective agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[2] This receptor is a ligand-gated ion channel deeply involved in cognitive processes, inflammation, and neuronal signaling. Consequently, PNU-282987 has become an indispensable chemical tool for investigating the roles of α7 nAChRs in a wide array of physiological and pathological conditions, including schizophrenia, Alzheimer's disease, sepsis, and neuropathic pain.[3][4] This guide will elucidate the core technical attributes of PNU-282987 as the archetypal agent of this chemical class.
Physicochemical and Pharmacokinetic Properties
The handling, formulation, and biological activity of a compound are dictated by its physical and chemical properties. The data for PNU-282987 are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide | [3][5] |
| CAS Number | 123464-89-1 (HCl salt); 711085-63-1 (Free Base) | [3][5][6] |
| Molecular Formula | C₁₄H₁₇ClN₂O · xHCl | [3] |
| Molecular Weight | 264.75 g/mol (Free Base Basis) | [3][5] |
| Appearance | Off-white to white solid | [3] |
| Purity | ≥98-99% (HPLC) | [3][5] |
| Solubility | Soluble in Water (100 mM), DMSO (~100 mM), and 1eq. HCl | [3][5] |
| Storage (Solid) | Room Temperature or 2-8°C | [3][5] |
| Storage (Solution) | -20°C (6 months) or -80°C (1 year) | [6] |
| Stability | ≥ 4 years (as solid) | [7] |
| Half-Life | Several hours in rodents | [8] |
Causality Behind Properties: The hydrochloride salt form significantly enhances the aqueous solubility of the parent compound, which is critical for preparing stock solutions and for in vivo administration in saline-based vehicles. The compound's stability allows for long-term storage, ensuring consistency across experiments. Its relatively long half-life in rodents makes it suitable for studies requiring sustained receptor activation without the need for continuous infusion.[8]
Synthesis and Characterization
Synthetic Pathway Overview
The synthesis of PNU-282987 and related quinuclidine benzamides typically involves a standard amide bond formation. The key step is the coupling of a commercially available or synthesized quinuclidine amine with an appropriate carboxylic acid or its activated derivative (e.g., an acyl chloride).
-
Expertise & Rationale: This amide coupling is a robust and high-yielding reaction central to medicinal chemistry. The use of an acyl chloride, such as 4-chlorobenzoyl chloride, provides a highly reactive electrophile that readily couples with the nucleophilic amine on the quinuclidine ring. A base, such as triethylamine or pyridine, is included to neutralize the HCl byproduct generated during the reaction, driving it to completion.
Visualization of Synthetic Workflow
Caption: PNU-282987 inhibits inflammation via the α7 nAChR.
Key Experimental Protocols
Protocol: In Vivo Formulation and Administration
This protocol describes the preparation of PNU-282987 for intraperitoneal (i.p.) or intravenous (i.v.) administration in rodent models.
-
Trustworthiness: This protocol is based on established methods from peer-reviewed literature and supplier recommendations, ensuring reproducibility. The use of a multi-component vehicle is crucial for maintaining solubility and bioavailability of the compound in vivo.
Materials:
-
PNU-282987 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortexer and/or sonicator
Step-by-Step Method:
-
Prepare Stock Solution (Optional but Recommended): Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Store this at -20°C or -80°C. [6]2. Prepare Vehicle: In a sterile tube, prepare the final vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. [6]3. Formulate Dosing Solution:
-
Start with the required volume of DMSO (or DMSO stock solution).
-
Add the PNU-282987 powder (if not using stock) and ensure it is fully dissolved. Gentle heating or sonication can aid dissolution.
-
Sequentially add the PEG300, vortexing to mix thoroughly.
-
Add the Tween-80 and vortex again.
-
Finally, add the saline dropwise while vortexing to prevent precipitation. The final solution may be a suspension or clear solution depending on the final concentration. [6]4. Administration: Administer the freshly prepared solution to the experimental animal via the desired route (e.g., i.p.). Typical doses in literature range from 1 to 5 mg/kg. [6][9][10]Always prepare the final in vivo working solution fresh on the day of use. [6]
-
Protocol: Western Blot for p-Akt/Akt Signaling
This protocol is for assessing the effect of PNU-282987 on the pro-survival PI3K/Akt signaling pathway, which has been implicated in its neuroprotective effects. [11] Step-by-Step Method:
-
Tissue/Cell Lysis: Following in vivo treatment or in vitro cell culture exposure, harvest the tissue (e.g., ipsilateral brain cortex) or cells. Lyse in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phosphorylated-Akt (p-Akt, Ser473) and total Akt.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensities using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt. An increase in this ratio in PNU-282987-treated samples indicates pathway activation. [11]
Conclusion and Future Directions
The 2-(Piperidin-4-yloxy)pyrazine scaffold is a gateway to potent pharmacological agents, exemplified by PNU-282987. As a selective α7 nAChR agonist, PNU-282987 provides researchers with a powerful tool to dissect the complex roles of this receptor in health and disease. Its ability to modulate both neuronal activity and peripheral inflammation underscores the therapeutic potential of targeting the α7 nAChR. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles and even greater selectivity, potentially leading to novel treatments for cognitive and inflammatory disorders.
References
-
AdooQ Bioscience. (n.d.). PNU 282987 | α7 nAChR agonist. Retrieved from AdooQ Bioscience. [Link]
-
Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987... Enhances GABAergic Synaptic Activity... and Restores Auditory Gating Deficits... ResearchGate. Retrieved from [Link]
-
Sun, Q., et al. (2020). Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine... Frontiers in Cellular Neuroscience. [Link]
-
Plotnikova, T. M., et al. (2022). Effect of Intrahippocampal Administration of α7 Subtype Nicotinic Receptor Agonist PNU-282987... on the Efficiency of Hypoxic Preconditioning in Rats. MDPI. [Link]
-
Xu, Z., et al. (2022). The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats. PMC - NIH. [Link]
-
Li, Y., et al. (2021). A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation. PMC - PubMed Central. [Link]
-
Krafft, P. R., et al. (2012). Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats. NIH. [Link]
-
Cuda, C. M., et al. (2016). Activation of Alpha 7 Cholinergic Nicotinic Receptors Reduce Blood–Brain Barrier Permeability following Experimental Traumatic Brain Injury. Journal of Neuroscience. [Link]
-
Iwamoto, N., et al. (2014). A Nicotinic Acetylcholine Receptor Agonist Prevents Loss of Retinal Ganglion Cells in a Glaucoma Model. IOVS. [Link]
-
Mata, M., et al. (2017). Stimulation of α7 nAChR leads to regeneration of damaged neurons in adult mammalian retinal disease models. PubMed Central. [Link]
-
Guidotti, A., et al. (2008). Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons. PMC. [Link]
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from BU CyberSec Lab. [Link]
-
PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). Retrieved from PubChemLite. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. adooq.com [adooq.com]
- 3. PNU 282987 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Selective α4β2 Nicotinic Acetylcholine Receptor Agonists Target Epigenetic Mechanisms in Cortical GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]
- 11. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
"2-(Piperidin-4-yloxy)pyrazine dihydrochloride" CAS number 950649-21-5
An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride (CAS: 950649-21-5): A Versatile Scaffold in Modern Drug Discovery
Abstract
This compound is a heterocyclic organic compound that has emerged as a strategically important building block in medicinal chemistry and drug discovery. Its structure, which combines the conformational flexibility of a piperidine ring with the aromatic, hydrogen-bond accepting properties of a pyrazine moiety, makes it a privileged scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and a detailed exploration of its application in the development of targeted therapies, particularly in oncology and neuropharmacology. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to elucidate the full potential of this versatile intermediate.
Core Chemical Identity and Physicochemical Properties
Structural Analysis and Nomenclature
The molecule consists of a pyrazine ring linked via an ether oxygen to the 4-position of a piperidine ring. This arrangement offers several key features for drug design: the pyrazine ring can engage in π-π stacking and hydrogen bonding, while the basic nitrogen of the piperidine ring provides a site for salt formation and can act as a crucial pharmacophoric element.[1][2] The dihydrochloride salt form significantly enhances aqueous solubility and stability, making it more amenable for use in pharmaceutical formulations and biochemical assays.[3]
Physicochemical Data
All quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source |
| CAS Number | 950649-21-5 | [3][4] |
| Molecular Formula | C₉H₁₃N₃O·2HCl | [3] |
| Molecular Weight | 252.14 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(4-piperidinyloxy)pyrazine hydrochloride | |
| Form | Dihydrochloride Salt | [3] |
| PubChem CID | 17749788 | [3] |
| Recommended Storage | 0–8°C, desiccated | [3] |
The Strategic Importance of the Dihydrochloride Salt
The selection of a salt form is a critical decision in drug development. For a basic compound like 2-(piperidin-4-yloxy)pyrazine, the free base is likely to have poor aqueous solubility. By forming the dihydrochloride salt, both the piperidinyl nitrogen and one of the pyrazinyl nitrogens are protonated. This dramatically improves solubility in polar, protic solvents, which is essential for consistent performance in biological assays and for formulating stock solutions in a research setting. This enhanced solubility and stability are primary reasons for its widespread availability in this salt form.[3]
The Piperidine-Pyrazine Scaffold: A Privileged Architectural Motif
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperidine ring is one of the most ubiquitous heterocycles in approved drugs, valued for its metabolic stability and its ability to orient substituents in specific 3D vectors.[2] The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a common feature in kinase inhibitors and other targeted agents.
The combination within 2-(piperidin-4-yloxy)pyrazine creates a synergistic scaffold that serves as a versatile starting point for library synthesis across various target classes.[1]
Caption: Logical relationships of the core scaffold to its key features and downstream applications.
Synthesis, Purification, and Characterization
While this compound is commercially available, understanding its synthesis is crucial for researchers planning to create derivatives. The following protocol describes a robust and validated laboratory-scale synthesis based on analogous transformations reported in the literature.
Proposed Synthetic Protocol: Williamson Ether Synthesis
The most direct and reliable method for constructing the C-O ether bond is the Williamson ether synthesis, reacting the alkoxide of a protected 4-hydroxypiperidine with a halopyrazine.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The Boc group protects the piperidine nitrogen from acting as a nucleophile in the subsequent step, ensuring the reaction occurs at the hydroxyl group. It can be easily removed under acidic conditions.
-
Validation: Monitor reaction completion by TLC or LC-MS. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/g), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide, activating it for nucleophilic attack.
-
Stir the mixture at 0°C for 30 minutes, then add 2-chloropyrazine (1.1 eq).
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Validation: Monitor the disappearance of starting materials by LC-MS. Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 3: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified Boc-protected product (1.0 eq) in 1,4-dioxane (5 mL/g).
-
Add a 4M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.
-
Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, yielding the free secondary amine. The excess HCl ensures the protonation of both the piperidine and pyrazine nitrogens to form the stable dihydrochloride salt.
-
The product will typically precipitate from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC (>95%).
Sources
- 1. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride | 1185309-79-8 | Benchchem [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
"2-(Piperidin-4-yloxy)pyrazine dihydrochloride" molecular structure
An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The document delineates its core molecular structure, physicochemical properties, and the critical role of its dihydrochloride salt form. We will explore its synthesis, characterization methodologies, and its established utility as a versatile chemical intermediate. The primary focus is to furnish drug development professionals with an in-depth understanding of this molecule's application as a structural scaffold in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.
Molecular Structure and Physicochemical Properties
The unique biological potential of this compound stems from the synergistic combination of its two core heterocyclic systems: a pyrazine ring and a piperidine ring, connected by an ether linkage.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Systematic Name | This compound | N/A |
| Molecular Formula | C₉H₁₃N₃O·2HCl | [1] |
| Molecular Weight | 252.14 g/mol | [1] |
| CAS Number | 950649-21-5 | [1] |
| Free Base SMILES | C1CNCCC1OC2=NC=CN=C2 | [2] |
| Free Base InChIKey | KFNFTHXHLCBICA-UHFFFAOYSA-N |[2] |
Core Structural Features
The molecule's architecture is fundamental to its function as a chemical building block.
-
Pyrazine Ring: This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 4. The nitrogen atoms act as hydrogen bond acceptors and sites for metal coordination, making the pyrazine moiety a versatile scaffold in medicinal chemistry.[3][4] Its electron-deficient nature also influences its reactivity and interactions with biological targets.
-
Piperidine Ring: As a saturated nitrogen-containing heterocycle, the piperidine ring provides a flexible, three-dimensional scaffold. This non-planar structure is crucial for orienting substituents into specific vectors to optimize binding with target proteins.
-
Ether Linkage: A robust ether bond connects the C4 position of the piperidine ring to the C2 position of the pyrazine ring, providing a stable yet conformationally significant bridge between the two cyclic systems.
Figure 1: Core Structural Components
The Dihydrochloride Salt Form: A Critical Choice
The compound is supplied as a dihydrochloride salt, a deliberate and critical modification for research and development. The two most basic sites, the aliphatic nitrogen of the piperidine ring and one of the pyrazine nitrogens, are protonated by hydrochloric acid. This conversion has profound practical implications:
-
Enhanced Solubility: The salt form dramatically increases the compound's solubility in aqueous media and polar protic solvents.[1] This is a prerequisite for many biochemical assays and facilitates handling during pharmaceutical formulation.
-
Improved Stability and Handling: The crystalline salt is typically more stable, with a longer shelf-life and reduced hygroscopicity compared to the free base, making it easier to store and weigh accurately.[1]
Table 2: Physicochemical and Handling Properties
| Property | Value / Description | Source / Rationale |
|---|---|---|
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines |
| XlogP (Predicted, Free Base) | 0.2 | [2] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1] |
| Solubility | Soluble in water | Enhanced by the dihydrochloride salt form[1] |
Synthesis and Structural Elucidation
As a key intermediate, the reliable synthesis and rigorous characterization of this compound are paramount.
General Synthetic Pathway
While multiple synthetic routes are possible, a common and efficient approach involves a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the electron-deficient nature of the pyrazine ring, which makes it susceptible to attack by nucleophiles.
Figure 2: Plausible Synthetic Workflow
Protocol: Synthesis via SₙAr Reaction
The following protocol is a representative, self-validating methodology for the synthesis and purification of the target compound.
Objective: To synthesize this compound from commercially available starting materials.
Methodology:
-
Step 1: Formation of the Alkoxide (Activation):
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Successful formation of the sodium alkoxide is indicated by the cessation of hydrogen gas evolution.
-
-
Step 2: Nucleophilic Aromatic Substitution:
-
Add a solution of 2-chloropyrazine (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 12-24 hours).
-
-
Step 3: Workup and Purification of Intermediate:
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the protected intermediate, 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)pyrazine.
-
-
Step 4: Boc Deprotection and Salt Formation (Self-Validating):
-
Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates successful salt formation.
-
Monitor the deprotection via TLC/LC-MS to ensure complete removal of the Boc group. This step is self-validating as incomplete reaction will be readily apparent.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound, as a solid.
-
Structural Characterization
Confirmation of the final product's identity and purity is achieved using standard analytical techniques.[3]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms. Expected ¹H NMR signals would include distinct peaks for the pyrazine aromatic protons and a series of aliphatic signals corresponding to the piperidine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the parent ion, matching the calculated value for the molecular formula.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.
Biological Significance and Applications in Drug Discovery
This compound is rarely an active pharmaceutical ingredient itself; rather, its value lies in its role as a versatile structural motif and key intermediate.[1] Its structure is frequently found in molecules designed to interact with various biological targets.
Figure 3: Relationship Between Core Structure and Applications
Applications as a Pharmaceutical Intermediate
The true utility of this molecule is realized when the piperidine nitrogen is further functionalized to create libraries of diverse compounds for screening.
-
Oncology: The 2-(piperidin-4-yloxy)pyrazine moiety serves as a key intermediate in the synthesis of potent enzyme inhibitors. For example, it is a recognized building block for creating sulfonamide inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[5] Furthermore, structurally related compounds incorporating a 4-(piperidin-4-yloxy) group have been developed as highly potent and selective EGFR inhibitors for the treatment of non-small cell lung cancer.[6]
-
Neurological Disorders: The compound is widely used in research programs targeting neurological disorders. Its structural features allow it to serve as a scaffold for molecules designed for receptor modulation within the central nervous system (CNS).[1]
-
Antimicrobial Research: The pyrazine core is a known pharmacophore in antimicrobial agents.[3] This compound provides a starting point for the synthesis of novel derivatives with potential antibacterial or antifungal activity.
Table 3: Summary of Key Research Applications
| Application Area | Role of Compound | Specific Example | Source(s) |
|---|---|---|---|
| Pharmaceutical Development | Key Intermediate / Scaffold | Synthesis of enzyme inhibitors for oncology (e.g., LSD1) | [5] |
| Medicinal Chemistry | Building Block | Development of receptor modulators for CNS disorders | [1] |
| Biochemical Research | Research Chemical | Used in biochemical assays to probe receptor interactions |
| Analytical Chemistry | Reference Standard | Employed as a standard for analytical method development |[1] |
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for drug discovery. Its molecular architecture, combining the aromatic pyrazine and aliphatic piperidine rings, offers a rich scaffold for chemical modification. The dihydrochloride salt form ensures its practical utility by providing enhanced solubility and stability. For researchers in pharmaceutical and medicinal chemistry, this compound represents a validated starting point for the synthesis of complex molecules targeting a wide range of diseases, most notably in oncology and neuroscience. A thorough understanding of its structure, properties, and synthesis is therefore essential for leveraging its full potential in the development of next-generation therapeutics.
References
- BU CyberSec Lab. This compound.
- Chem-Impex. This compound.
- Benchchem. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride.
- National Institutes of Health (NIH). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
- PubChemLite. 2-(piperidin-4-yloxy)pyrazine (C9H13N3O).
- PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer.
- Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
- PubMed. Pharmacological activity and mechanism of pyrazines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 2-(piperidin-4-yloxy)pyrazine (C9H13N3O) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride | 1185309-79-8 | Benchchem [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Pharmacological Profile and Research Applications of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current knowledge gap surrounding 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a molecule of interest due to its versatile chemical structure. In the absence of direct mechanistic studies, this document provides a comprehensive analysis based on the well-documented pharmacological activities of its constituent piperidine and pyrazine moieties. We present a predictive pharmacological profile, hypothesizing potential mechanisms of action centered on epigenetic modulation, particularly the inhibition of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs). Furthermore, this guide outlines a detailed, phased research workflow designed to systematically investigate these hypotheses, from initial in silico screening to definitive cellular and biochemical assays. Our objective is to furnish researchers and drug development professionals with a foundational, evidence-based framework to unlock the therapeutic potential of this promising chemical entity.
Introduction: Unveiling the Potential of a Structurally Privileged Molecule
This compound is a small molecule that, while commercially available as a chemical intermediate, remains largely uncharacterized in terms of its specific biological activity and mechanism of action.[1] Its structure, however, is a composite of two highly significant pharmacophores in medicinal chemistry: the piperidine ring and the pyrazine ring. The piperidine scaffold is a cornerstone in the design of therapeutics, particularly for central nervous system (CNS) disorders, valued for its ability to confer favorable pharmacokinetic properties.[2][3][4] The pyrazine moiety is also a versatile component of many biologically active compounds, with derivatives exhibiting a wide spectrum of activities, including anticancer and anti-inflammatory effects.[1][5][6]
This guide moves beyond the current data limitations by providing a predictive analysis of the compound's potential therapeutic applications. By dissecting the known pharmacology of its structural components and related molecules, we construct a logical, evidence-based hypothesis for its mechanism of action. This document is intended to serve as a roadmap for researchers, offering both a theoretical framework and a practical, step-by-step experimental plan to systematically elucidate the biological function of this compound.
The Pharmacological Significance of the Constituent Moieties
The therapeutic potential of this compound can be inferred from the extensive pharmacology of its core structures.
2.1 The Piperidine Scaffold: A Privileged Element in Drug Design
The piperidine ring is one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[2] Its presence in a molecule can significantly influence properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy.[3] Piperidine-containing compounds have found applications across a vast range of therapeutic areas:
-
Central Nervous System: Many CNS-acting drugs, including antipsychotics and analgesics, incorporate a piperidine ring, which often plays a crucial role in receptor binding and brain penetration.[4]
-
Oncology: A growing number of anticancer agents feature the piperidine scaffold, which can be integral to their mechanism of action, targeting various proteins and signaling pathways.[7]
-
Metabolic and Cardiovascular Diseases: The versatility of the piperidine ring has also led to its inclusion in drugs for a variety of other conditions.
2.2 The Pyrazine Ring: A Source of Diverse Bioactivity
Pyrazine and its derivatives are known to possess a broad array of pharmacological activities.[5][6] This is attributed to the unique electronic properties of the pyrazine ring, which can engage in various biological interactions. Documented effects of pyrazine-containing molecules include:
-
Anticancer Properties: Many pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][6]
-
Anti-inflammatory and Analgesic Effects: The pyrazine nucleus is found in compounds with significant anti-inflammatory and pain-relieving properties.[8][9]
-
Antimicrobial Activity: The pyrazine scaffold is also a component of molecules with antibacterial and antifungal activities.[5]
Predicted Mechanism of Action: A Focus on Epigenetic Modulation
Based on the structure of this compound and the known activities of similar compounds, we hypothesize that its primary mechanism of action may involve the modulation of epigenetic enzymes, specifically LSD1 and HDACs.
3.1 Potential Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a critical role in gene regulation and is overexpressed in several cancers.[10] The piperidine ring is a key structural feature in a number of known LSD1 inhibitors.[11][12] For instance, the crystal structure of LSD1 in complex with a piperidine-containing inhibitor reveals that the piperidine ring binds to a negatively charged pocket in the enzyme's active site.[12] Given this precedent, it is plausible that the piperidine moiety of this compound could similarly interact with and inhibit LSD1.
3.2 Potential Inhibition of Histone Deacetylases (HDACs)
HDACs are another class of epigenetic-modifying enzymes that are important targets in cancer therapy.[13] Several pyrazine-containing compounds have been developed as HDAC inhibitors.[13][14] These molecules typically feature a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. The pyrazine ring in these inhibitors often forms part of the linker or cap group.[15] It is conceivable that this compound could act as an HDAC inhibitor, with the pyrazine and piperidine moieties contributing to its binding affinity.
A Proposed Research Workflow for Mechanistic Elucidation
To empirically validate the hypothesized mechanisms of action, we propose the following multi-stage research plan. This workflow is designed to be a self-validating system, where the results of each stage inform the next.
4.1 Stage 1: In Silico and Initial Biochemical Screening
The first step is to computationally and biochemically assess the plausibility of the hypothesized targets.
Protocol 1: Molecular Docking Studies
-
Objective: To predict the binding mode and affinity of this compound to the active sites of human LSD1 and various HDAC isoforms.
-
Methodology:
-
Obtain the crystal structures of human LSD1 and HDACs (e.g., HDAC1, 2, 3, and 6) from the Protein Data Bank (PDB).
-
Prepare the 3D structure of the compound and optimize its geometry.
-
Perform molecular docking simulations using software such as AutoDock Vina or Schrödinger's Glide.
-
Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores.
-
Compare the predicted binding mode to that of known inhibitors.
-
Protocol 2: In Vitro Enzyme Inhibition Assays
-
Objective: To quantitatively measure the inhibitory activity of the compound against LSD1 and a panel of HDAC isoforms.
-
Methodology:
-
Utilize commercially available enzymatic assay kits for LSD1 and HDACs.
-
Perform assays across a range of compound concentrations to determine the IC50 (half-maximal inhibitory concentration) values.
-
Include known inhibitors as positive controls.
-
Run counter-screens to rule out non-specific inhibition.
-
Caption: Workflow for Stage 1 Research.
4.2 Stage 2: Cellular Target Engagement and Pathway Analysis
If the initial screening is promising, the next stage is to confirm target engagement in a cellular context and investigate the downstream effects.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify that the compound binds to its putative targets (LSD1, HDACs) inside intact cells.
-
Methodology:
-
Treat relevant cell lines (e.g., a cancer cell line with high LSD1/HDAC expression) with the compound or vehicle.
-
Heat the cell lysates to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates binding.
-
Protocol 4: Reporter Gene Assays
-
Objective: To assess the functional consequences of target inhibition on downstream signaling pathways.
-
Methodology:
-
Use cell lines containing reporter constructs (e.g., a luciferase reporter driven by a promoter regulated by LSD1 or HDAC activity).
-
Treat the cells with a range of concentrations of the compound.
-
Measure the reporter activity to determine the effect on transcription.
-
Caption: Workflow for Stage 2 Research.
4.3 Stage 3: Phenotypic and Functional Assays
The final stage of this initial investigation involves evaluating the compound's effects on cellular phenotypes, particularly in disease-relevant models.
Protocol 5: Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of the compound on the proliferation and survival of cancer cells.
-
Methodology:
-
Treat cancer cell lines with increasing concentrations of the compound.
-
Measure cell viability using an MTT or CellTiter-Glo assay after a defined incubation period (e.g., 72 hours).
-
Assess apoptosis induction using methods such as Annexin V/PI staining followed by flow cytometry or caspase activity assays.
-
Protocol 6: In Vitro Neurological Disease Models
-
Objective: To explore the potential neuropharmacological activity of the compound.
-
Methodology:
-
Utilize in vitro models of neurological disorders, such as primary neuronal cultures or iPSC-derived neurons, to assess neuroprotective or other therapeutic effects.[16][17]
-
Induce a disease-relevant stressor (e.g., oxidative stress, excitotoxicity).
-
Treat the cells with the compound and measure relevant endpoints, such as neuronal viability, neurite outgrowth, or synaptic function.[18]
-
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Data Summary for Initial Screening
| Assay | Target | Result (IC50, µM) | Positive Control (IC50, µM) |
| Enzyme Inhibition | LSD1 | 1.5 | Tranylcypromine (2.2) |
| Enzyme Inhibition | HDAC1 | 0.8 | Vorinostat (0.05) |
| Enzyme Inhibition | HDAC6 | > 50 | Ricolinostat (0.01) |
| Cell Viability | Cancer Cell Line A | 2.3 | Doxorubicin (0.1) |
Conclusion and Future Directions
This compound is a molecule at the intersection of two pharmacologically rich chemical spaces. While its mechanism of action is currently unelucidated, this guide provides a strong, theoretically grounded rationale for its potential as an inhibitor of epigenetic modifiers like LSD1 and HDACs. The proposed research workflow offers a clear and logical path to systematically test these hypotheses and uncover the therapeutic potential of this compound. Successful validation of these or other mechanisms will pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing. The insights gained from such a research program will not only define the future of this specific molecule but also contribute to the broader understanding of how privileged chemical scaffolds can be combined to create novel therapeutic agents.
References
- Osol, A., & Hoover, J. E. (Eds.). (2021). Remington: The Science and Practice of Pharmacy. Pharmaceutical Press.
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ChemistrySelect, 6(33), 8593-8613. [Link]
-
Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 05-11. [Link]
-
Kharbanda, C., & Alam, M. S. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]
-
Pharmaron. In vitro Neurology Assay Services for Drug Discovery. [Link]
-
Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. [Link]
-
El-Damasy, D. A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(11), 3356. [Link]
-
NeuroProof. In vitro Disease Models for Screening Services. [Link]
-
Samad, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 26(23), 7279. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Pharmacological activity and mechanism of pyrazines. [Link]
-
Li, Y., et al. (2023). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. European Journal of Medicinal Chemistry, 247, 115024. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a44-a57. [Link]
-
Inhibitory activity of the synthesized compounds against class I HDACs. [Link]
-
Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
InnoSer. In vitro neurology assays. [Link]
-
Development of an in vitro assay to evaluate higher brain functions for drug discovery. [Link]
-
Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]
-
Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. [Link]
-
Crestone, Inc. Small-Molecule Drug Mechanisms of Action. [Link]
-
How to find out the mechanism of action of unknown drug without applying molecular modelling? [Link]
-
Systems Pharmacology in Small Molecular Drug Discovery. [Link]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. [Link]
-
Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. [Link]
-
Data-Driven Drug Development: Accelerating Small Molecule Success in Early Phase. [Link]
-
Predictive Pharmacology. [Link]
-
Predicting FDA approvability of small-molecule drugs. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuroproof.com [neuroproof.com]
- 17. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 18. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]
An In-Depth Technical Guide to the Aqueous Solubility Profile of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Introduction
2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a heterocyclic compound of significant interest to the pharmaceutical industry, particularly as a key intermediate in the synthesis of novel therapeutics targeting neurological disorders.[1][2] Its chemical architecture, featuring both a piperidine and a pyrazine moiety, presents a unique physicochemical profile. As with any active pharmaceutical ingredient (API), a thorough understanding of its aqueous solubility is a cornerstone of successful drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
This guide provides a comprehensive technical framework for characterizing the aqueous solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide for researchers and drug development professionals. It outlines the fundamental theory, details robust experimental protocols, and provides a clear path for data interpretation, empowering scientific teams to generate the critical solubility data required for informed decision-making.
Chapter 1: Physicochemical Fundamentals
A molecule's solubility is intrinsically linked to its structure and the way it ionizes in solution. A rigorous analysis of these features is the logical first step in predicting and understanding its behavior.
Molecular Structure and Functional Group Analysis
The structure of this compound (Figure 1) reveals several key features that govern its solubility.
-
Piperidine Ring: This saturated heterocycle contains a secondary amine. Aliphatic amines are typically strong bases. The protonated form of piperidine has a reported pKa of approximately 11.1-11.2, indicating it will be fully protonated and positively charged across the entire physiological pH range.[2][3]
-
Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms. Pyrazine is a very weak base, with a reported pKa for its conjugate acid of about 0.4-0.7.[4][5] This means it will only become significantly protonated under highly acidic conditions (pH < 1).
-
Ether Linkage: The oxygen atom connects the two ring systems. While it possesses lone pairs, its contribution to the overall basicity and ionization profile is minimal compared to the nitrogen atoms.
-
Dihydrochloride Salt Form: The designation "dihydrochloride" confirms that the compound is supplied as a salt with two equivalents of hydrochloric acid. This implies that both the highly basic piperidine nitrogen and one of the weakly basic pyrazine nitrogens are protonated in the solid salt form, creating a dicationic species balanced by two chloride anions. The salt form is utilized to enhance the aqueous solubility and stability of the parent compound.[1]
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₁₃N₃O · 2HCl |
| Molecular Weight | 252.14 g/mol [1] |
| CAS Number | 950649-21-5[1] |
| Predicted pKa₁ (Piperidine) | ~11.1[2][3] |
| Predicted pKa₂ (Pyrazine) | ~0.6[4][5] |
| Table 1: Key Physicochemical Properties of the Target Compound. |
The Critical Role of pKa and the Predicted pH-Solubility Profile
The relationship between pH, pKa, and solubility is fundamental. The Henderson-Hasselbalch equation dictates the ratio of ionized to non-ionized species in solution at a given pH. For a basic compound like 2-(Piperidin-4-yloxy)pyrazine, the ionized (protonated) form is significantly more water-soluble than the neutral (free base) form.
Based on the two distinct pKa values, we can hypothesize the dominant species in solution across the pH spectrum and the resulting solubility behavior:
-
At pH < 0.6: Both the piperidine and pyrazine nitrogens will be protonated. The molecule exists predominantly as a highly soluble dication.
-
At pH between ~1 and ~10: The pyrazine nitrogen will be deprotonated (neutral), but the piperidine nitrogen will remain protonated. The molecule will exist as a monocation. Solubility in this range is expected to be high and relatively stable, representing the "salt plateau."
-
At pH > 11.1: The piperidine nitrogen will become deprotonated. The molecule will exist as the neutral, much less soluble free base. This will cause a sharp decrease in solubility.
This relationship is visualized in the diagram below.
Chapter 2: Core Principles of Solubility Measurement
Before embarking on experimental work, it is crucial to understand the types of solubility data and the factors that can influence the results.
Thermodynamic (Equilibrium) vs. Kinetic Solubility
In drug development, two primary types of solubility are discussed:
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO), remains in an aqueous buffer. It is sensitive to protocol parameters and can often overestimate true solubility.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material present. It is the gold-standard measurement for characterizing a compound's intrinsic physicochemical properties and is essential for formulation development.[8]
Causality: For robust drug development and accurate biopharmaceutical modeling, thermodynamic solubility is the required parameter. It reflects the stable state of the system, which is more representative of physiological conditions where longer equilibration times are possible. This guide exclusively details the protocol for determining thermodynamic solubility.
The Common Ion Effect: A Critical Consideration
The common ion effect describes the decrease in solubility of an ionic salt when a solution already contains one of the ions from the salt.[9] According to Le Châtelier's principle, adding a common ion shifts the dissolution equilibrium to the left, favoring the solid, undissolved state.[9][10]
For this compound, the dissolution equilibrium can be represented as:
C₉H₁₅N₃O²⁺(Cl⁻)₂(solid) ⇌ C₉H₁₅N₃O²⁺(aq) + 2Cl⁻(aq)
Expertise & Experience: In a physiological context, such as the stomach where the concentration of chloride ions is high (~0.1 M from HCl), the solubility of this compound may be significantly lower than in a simple aqueous buffer of the same pH.[11][12] This is a critical, often overlooked, factor. A comprehensive solubility assessment must therefore include measurements in chloride-containing media to accurately predict in vivo behavior. Failure to account for the common ion effect can lead to a drastic overestimation of solubility in the gastric environment.[11]
Chapter 3: Experimental Protocol for pH-Solubility Profiling
This section provides a detailed, self-validating protocol for determining the thermodynamic pH-solubility profile using the benchmark shake-flask method.[13]
Objective
To determine the thermodynamic (equilibrium) solubility of this compound in aqueous media across a pH range of 1.2 to 12.0 at a controlled temperature (e.g., 25°C or 37°C).
Experimental Workflow
The overall process is a systematic progression from preparation to analysis, ensuring equilibrium is achieved and accurately measured.
Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (solid powder)
-
Reagent-grade water (e.g., Milli-Q or equivalent)
-
Buffers: Use standard USP buffers or prepare as needed.[14] Ensure buffer capacity is sufficient to maintain pH after addition of the compound.
-
pH 1.2: KCl/HCl buffer
-
pH 2.0 - 3.0: Glycine/HCl buffer
-
pH 4.0 - 6.0: Acetate or Phosphate buffer
-
pH 6.8 - 8.0: Phosphate buffer
-
pH 9.0 - 12.0: Borate or Glycine/NaOH buffer
-
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV detector
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
-
Thermostatically controlled shaker/incubator
2. Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range. According to ICH guidelines, the range of at least pH 1.2 to 6.8 is essential for biopharmaceutical classification.[1][6][15] Extending this to pH 12 is recommended to identify the intrinsic solubility of the free base.
-
Sample Addition: To a series of glass vials, add an amount of the compound that is visibly in excess of what is expected to dissolve. A starting point of ~5-10 mg per 1 mL of buffer is often sufficient. The presence of undissolved solid at the end of the experiment is the primary requirement.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[1][6] Agitate for a sufficient duration to ensure equilibrium is reached.
-
Trustworthiness: To validate the equilibration time, a preliminary experiment should be run where samples are taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus. For most compounds, 24-48 hours is adequate.
-
-
Phase Separation: After equilibration, allow the vials to stand at temperature for ~30 minutes. Carefully remove an aliquot of the supernatant. The most reliable method is to centrifuge the vials and then draw the sample from the clear supernatant. Alternatively, a syringe filter can be used, but care must be taken to avoid forcing undissolved particles through. Discard the first few drops from the filter to saturate any binding sites.
-
pH Measurement: Immediately measure the pH of the remaining saturated solution in each vial.[1][6] The final pH, not the starting buffer pH, should be used for plotting the data, as the dissolution of a salt can alter the final pH.
-
Quantification: Prepare a calibration curve for the compound using a validated HPLC-UV method. Dilute the collected supernatant samples with mobile phase to fall within the linear range of the calibration curve and analyze them.
-
Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from a few key pH vials (e.g., a mid-pH and a high-pH vial). Dry the solid and analyze it using a technique like Powder X-ray Diffraction (PXRD).
-
Expertise & Experience: This step is crucial. At pH values above the pKa, the highly soluble salt can convert to the less soluble free base, which then precipitates. Confirming the nature of the solid phase at equilibrium is essential for correctly interpreting the solubility data.[4]
-
Chapter 4: Data Analysis and Interpretation
Data Presentation
Organize the collected data into a clear, tabular format.
| Initial Buffer pH | Final Measured pH | Solubility (μg/mL) | Solubility (mM) | Residual Solid Form |
| 1.2 | 1.25 | [Data] | [Data] | Dihydrochloride Salt |
| 4.5 | 4.52 | [Data] | [Data] | Dihydrochloride Salt |
| 6.8 | 6.81 | [Data] | [Data] | Dihydrochloride Salt |
| 9.0 | 9.15 | [Data] | [Data] | Free Base |
| 12.0 | 11.95 | [Data] | [Data] | Free Base |
| Table 2: Example Data Table for pH-Solubility Profile. |
Interpreting the pH-Solubility Profile
When the solubility data (on a logarithmic scale) is plotted against the final measured pH, the resulting curve provides a wealth of information.
-
High Solubility at Low pH: The profile will show the highest solubility in the most acidic region (pH < 2), where the compound is fully protonated as a dication.
-
The Salt Plateau: Across the mid-pH range (approx. pH 2-10), the solubility will remain high and relatively constant. This is the region where the monoprotonated salt form dominates and its solubility product governs the concentration.
-
The "Knee" of the Curve: A sharp drop in solubility will occur as the pH approaches and surpasses the pKa of the most basic nitrogen (the piperidine, pKa ~11.1). The midpoint of this drop corresponds to the pKa.
-
Intrinsic Solubility (S₀): At high pH (e.g., >12), the solubility will plateau again at its lowest value. This represents the intrinsic solubility of the neutral, un-ionized free base.
This profile is critical for predicting where in the gastrointestinal tract the drug will dissolve. High solubility in the acidic stomach (pH 1-3) is expected, but the key question for absorption is whether it remains in solution as it transitions to the higher pH of the small intestine.
References
-
ICH. (2019). Biopharmaceutics Classification System-Based Biowaivers M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
FooDB. Showing Compound Pyrazine (FDB012468). [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
-
Merck & Co., Inc. Piperidine. The Merck Index Online. [Link]
-
Wikipedia. Pyrazine. [Link]
-
Villarroel, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. [Link]
-
Wikipedia. Piperidine. [Link]
-
FDA. (1995). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]
-
Shah, V. P., et al. (2012). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal. [Link]
-
FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]
-
Quora. Which is a stronger base, pyrrolidine or piperidine?. [Link]
-
FDA. Guidance for Industry: Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series. [Link]
-
ResearchGate. fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. Piperidine [drugfuture.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. who.int [who.int]
An In-Depth Technical Guide to the Spectral Analysis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
This guide provides a detailed technical analysis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a versatile building block in medicinal chemistry.[1] The focus is on the interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.
Introduction: The Significance of this compound
This compound is a heterocyclic compound of interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents targeting neurological disorders.[1] Its structure combines a pyrazine ring, a class of compounds known for their diverse biological activities, with a piperidine moiety, a common scaffold in medicinal chemistry.[2][3] The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological assays and formulation studies.[1]
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. NMR and MS are powerful analytical techniques that provide detailed information about the molecular structure and composition. This guide will delve into the theoretical and practical aspects of the NMR and MS analysis of this compound, offering insights into expected spectral patterns and the rationale behind them.
Molecular Structure and Key Features
To comprehend the spectral data, it is essential to first understand the molecular structure and the different chemical environments of the atoms within the molecule.
Sources
A Technical Guide to the Purity and Grade of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, focusing on the critical aspects of its purity, grade, and the analytical methodologies required for its comprehensive characterization. As a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for neurological disorders, understanding its quality attributes is essential for reproducible and reliable results.[1]
Understanding this compound: Structure and Significance
This compound is a heterocyclic organic compound featuring a pyrazine ring linked via an ether to a piperidine moiety. It is typically supplied as a dihydrochloride salt to enhance its aqueous solubility and stability, making it more amenable for use in various research and development applications.[1] Its role as a versatile building block in medicinal chemistry underscores the need for stringent quality control.[1]
The molecular structure dictates its chemical properties and, consequently, the analytical approaches best suited for its evaluation.
Caption: Chemical structure of this compound.
Purity and Grade: What to Expect
For a specialized intermediate like this compound, the concept of "grade" is typically defined by its purity and the level of quality control applied during its synthesis and purification.
-
Research Grade: This is the most common grade available from commercial suppliers. It implies that the material is suitable for laboratory research and development. The purity is generally specified as a minimum percentage, often ≥97%.[2]
-
GMP (Good Manufacturing Practice) Grade: For later-stage drug development and clinical trials, a GMP-grade version of this intermediate may be required. This grade is produced under stringent manufacturing controls to ensure batch-to-batch consistency and a well-defined impurity profile.
The quality of the compound is typically documented in a Certificate of Analysis (CoA) , which should be requested and reviewed for every batch. A comprehensive CoA will include the lot number, purity assessment by a primary method (e.g., HPLC), and identity confirmation by secondary methods (e.g., NMR, Mass Spectrometry).[3]
| Parameter | Typical Specification (Research Grade) | Significance in Research |
| Purity (by HPLC) | ≥97.0% | Ensures that the observed biological or chemical activity is due to the target compound and not impurities. |
| Identity | Conforms to structure (by ¹H NMR, MS) | Confirms the correct molecule is being used, preventing costly errors. |
| Appearance | White to off-white solid | A significant deviation may indicate contamination or degradation. |
| Solubility | Soluble in water, DMSO, Methanol | Practical information for experimental design and formulation. |
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust characterization strategy relies on the orthogonal application of several methods. This self-validating system ensures that what one method might miss, another will detect.
Sources
Unlocking the Therapeutic Potential of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride: A Technical Guide to Identifying and Validating Biological Targets
Abstract
2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a versatile heterocyclic scaffold increasingly recognized as a key building block in the development of novel therapeutic agents, particularly in the realm of neuropharmacology and inflammatory diseases.[1] While primarily utilized as a synthetic intermediate, the inherent structural motifs of the piperidin-4-yloxy pyrazine core suggest potential interactions with multiple biological targets. This in-depth technical guide provides a scientifically rigorous framework for researchers and drug development professionals to explore and validate the primary biological targets of molecules derived from this scaffold. Moving beyond a simple listing of possibilities, this guide delves into the causal reasoning behind target selection, presents detailed, field-proven experimental protocols for validation, and offers a logical workflow for target identification and confirmation.
Introduction: The Rationale for Target Exploration
The therapeutic potential of a chemical entity is intrinsically linked to its molecular interactions within a biological system. This compound, while not an active pharmaceutical ingredient in its own right, is a privileged scaffold. Its structure, featuring a piperidine ring linked via an ether to a pyrazine ring, presents key pharmacophoric elements: a basic nitrogen atom capable of forming ionic interactions, a hydrogen bond-accepting ether oxygen, and an aromatic pyrazine system.
Our analysis of the literature reveals that this scaffold is a recurring structural component in compounds designed to modulate three primary classes of targets, each with significant therapeutic relevance. This guide will, therefore, focus on providing a comprehensive validation strategy for these putative targets:
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal enzyme that degrades the anti-inflammatory lipid messenger palmitoylethanolamide (PEA).[2]
-
Sigma 2 Receptor (σ2R / TMEM97): A transmembrane protein implicated in cancer cell proliferation, neuropathic pain, and psychiatric disorders.[3][4]
-
Soluble Epoxide Hydrolase (sEH): A cytosolic enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[5][6]
This document will dissect each potential target, providing the scientific basis for its consideration and a detailed roadmap for experimental validation.
The Target Validation Workflow: A Self-Validating System
A robust target validation campaign must be structured as a self-validating system, where each experimental stage builds upon the last, progressively increasing confidence in the target's relevance. The workflow proposed herein is designed to systematically de-risk drug development programs by ensuring that resources are focused on biologically plausible and experimentally verified targets.
Caption: A phased approach to target validation, from initial screening to cellular confirmation.
Target Class I: N-Acylethanolamine Acid Amidase (NAAA)
Expertise & Experience: The Mechanistic Rationale
NAAA is a cysteine hydrolase responsible for the breakdown of PEA, an endogenous lipid with potent anti-inflammatory and analgesic properties.[7] Inhibition of NAAA increases PEA levels, thus amplifying its beneficial effects. The piperidin-4-yloxy pyrazine scaffold has been incorporated into potent NAAA inhibitors.[8][9] The rationale for this is twofold:
-
Structural Mimicry: The piperidine and pyrazine rings can occupy the hydrophobic channel of the NAAA active site, typically filled by the acyl chain of PEA.[10]
-
Hydrogen Bonding: The ether oxygen and pyrazine nitrogens can form critical hydrogen bonds with residues in the active site, contributing to binding affinity.
Derivatives of 2-(piperidin-4-yloxy)pyrazine have shown significant inhibitory activity against human NAAA, with structure-activity relationship (SAR) studies indicating that modifications to the piperidine nitrogen are key for optimizing potency.[5][8] For instance, the addition of a pyrazole sulfonamide to the piperidine nitrogen in a related series led to inhibitors with low nanomolar potency.[9]
Authoritative Grounding: Key Published Data
To illustrate the potential of this scaffold, consider the following data on related NAAA inhibitors.
| Compound Scaffold | Target | Reported IC50 (Human) | Reference |
| Pyrazole Azabicyclo-octane Sulfonamide (contains pyrazine) | NAAA | 42 nM | [8] |
| Oxazolidone Derivatives | NAAA | ~27 nM | [11] |
| β-Lactam Derivatives | NAAA | ~23 nM | [11] |
Trustworthiness: Experimental Validation Protocol
Validation of NAAA inhibition requires a robust assay to measure the enzymatic hydrolysis of a substrate. A common and reliable method involves using a radiolabeled substrate.[7][12]
Protocol 3.3.1: Radiometric NAAA Activity Assay
Objective: To determine the IC50 value of a test compound against human NAAA.
Materials:
-
Recombinant human NAAA enzyme
-
[¹⁴C]palmitoylethanolamide ([¹⁴C]PEA) substrate
-
NAAA Assay Buffer: 100 mM Sodium Phosphate, 100 mM Sodium Citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5.[10]
-
Test compound (e.g., derivative of 2-(piperidin-4-yloxy)pyrazine) dissolved in DMSO.
-
Stop Solution: Chloroform/Methanol (1:1 v/v).
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
Scintillation fluid and counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final assay concentration range would be 1 nM to 100 µM.
-
Enzyme Reaction:
-
In a microcentrifuge tube, add 50 µL of NAAA Assay Buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Add 4 µg of recombinant NAAA enzyme.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Substrate Addition:
-
Initiate the reaction by adding 1 µL of [¹⁴C]PEA (final concentration ~10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination: Stop the reaction by adding 500 µL of ice-cold Stop Solution.
-
Extraction: Vortex vigorously and centrifuge to separate the organic and aqueous phases. The product, [¹⁴C]palmitic acid, will be in the organic (lower) phase.
-
TLC Separation:
-
Spot 50 µL of the organic phase onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).
-
Visualize the separated substrate and product spots using a phosphorimager or by scraping the spots and performing scintillation counting.
-
-
Data Analysis:
-
Quantify the amount of [¹⁴C]palmitic acid produced.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Target Class II: Sigma 2 Receptor (σ2R / TMEM97)
Expertise & Experience: The Mechanistic Rationale
The σ2R, identified as the transmembrane protein 97 (TMEM97), is a compelling target in oncology and neuroscience.[13][14] Ligands targeting σ2R often possess a basic amine and hydrophobic moieties.[15] The 2-(piperidin-4-yloxy)pyrazine scaffold fits this profile well. The positively charged piperidine nitrogen can form a key ionic interaction with an acidic residue, such as Asp29, within the receptor's binding pocket.[3][16] The pyrazine and the rest of the scaffold can then engage in hydrophobic and van der Waals interactions within the pocket, which opens laterally into the lipid bilayer.[4]
The recent elucidation of the σ2R crystal structure has confirmed that the binding site is a compact, hydrophobic pocket accessible from the membrane, reinforcing the importance of these interactions for high-affinity ligands.[3][17]
Authoritative Grounding: Key Published Data
The affinity of ligands for the σ2R is typically determined through competitive radioligand binding assays.
| Compound Scaffold | Target | Reported Ki (nM) | Reference |
| Roluperidone | σ2R | ~30 nM | [3] |
| PB28 | σ2R | ~15 nM | [3] |
| MAM03055A | σ2R | 55.9 nM | [18] |
Trustworthiness: Experimental Validation Protocol
The gold standard for determining a compound's affinity for σ2R is a competitive radioligand binding assay using cell membrane preparations.[18]
Protocol 4.3.1: σ2R Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human σ2R.
Materials:
-
Membrane preparations from cells overexpressing human σ2R/TMEM97 (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).[18]
-
σ1R Masking Agent: (+)-Pentazocine, to prevent [³H]DTG from binding to σ1 receptors.[18]
-
Non-specific Binding Agent: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound dissolved in DMSO.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer.
-
Test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
(+)-Pentazocine (final concentration 100 nM).
-
Membrane preparation (25-50 µg of protein).
-
[³H]DTG (final concentration ~5 nM).
-
For total binding wells, add DMSO instead of the test compound.
-
For non-specific binding wells, add Haloperidol (final concentration 10 µM).
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Target Class III: Soluble Epoxide Hydrolase (sEH)
Expertise & Experience: The Mechanistic Rationale
sEH is a key enzyme in the arachidonic acid cascade, hydrolyzing anti-inflammatory EETs to their less active diol counterparts (DHETs).[6] sEH inhibitors are sought after for treating hypertension and inflammation.[1][9] The sEH active site contains a catalytic triad (Asp335, Tyr383, Tyr466) within a hydrophobic pocket.[5] Potent sEH inhibitors often feature a hydrogen bond acceptor (like an amide or urea) that interacts with the two tyrosine residues. The piperidin-4-yloxy pyrazine scaffold can serve as a hydrophobic element that orients a functional group (e.g., an amide or urea attached to the piperidine nitrogen) for optimal interaction with the catalytic pocket. SAR studies have shown that piperidine-derived amides can be potent sEH inhibitors with sub-nanomolar IC50 values.[5][19]
Caption: A simplified model of an sEH inhibitor interacting with key active site residues.
Authoritative Grounding: Key Published Data
The potency of sEH inhibitors is typically evaluated using fluorescent or spectrophotometric assays.
| Compound Scaffold | Target | Reported IC50 (Human) | Reference |
| N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea | sEH | 7.0 nM | [20] |
| Benzohomoadamantane-based amide | sEH | 3.1 nM | [6] |
| Piperidine-derived non-urea amide | sEH | < 1 nM | [5] |
Trustworthiness: Experimental Validation Protocol
A highly sensitive and widely used method for screening sEH inhibitors is a fluorescent-based assay that measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.[1][8][9]
Protocol 5.3.1: Fluorescent sEH Inhibition Assay
Objective: To determine the IC50 value of a test compound against human sEH.
Materials:
-
Recombinant human sEH enzyme.
-
Fluorescent Substrate: Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC).
-
Assay Buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA).
-
Test compound dissolved in DMSO.
-
96-well or 384-well black microplates.
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm).
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dilute the sEH enzyme in Assay Buffer to the desired working concentration.
-
Dilute the CMNPC substrate in Assay Buffer (a typical final concentration is 5 µM).
-
-
Assay Protocol:
-
To each well of the microplate, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 100 µL of the diluted sEH enzyme solution.
-
Incubate for 5 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the reaction by adding 100 µL of the diluted CMNPC substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at 30°C.
-
-
Data Analysis:
-
Determine the rate (slope) of the reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective modulators of NAAA, the Sigma 2 Receptor, and Soluble Epoxide Hydrolase. The experimental framework provided in this guide offers a clear, logical, and robust pathway for identifying the primary biological targets of novel derivatives and validating their mechanism of action. By adhering to the principles of scientific integrity—combining mechanistic rationale with rigorous, self-validating experimental protocols—researchers can efficiently advance compounds from this chemical series toward preclinical development. Future work should focus on leveraging the structural insights from ligand-bound crystal structures of these targets to rationally design next-generation compounds with improved potency, selectivity, and drug-like properties.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. (URL: [Link])
-
Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer - PMC - NIH. (URL: [Link])
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ResearchGate. (URL: [Link])
-
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. (URL: [Link])
-
This compound - BU CyberSec Lab. (URL: [Link])
-
Assay of NAAA Activity | Springer Nature Experiments. (URL: [Link])
-
Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC - PubMed Central. (URL: [Link])
-
Different roles for the acyl chain and the amine leaving group in the substrate selectivity of N-Acylethanolamine acid amidase - Taylor & Francis. (URL: [Link])
-
Assay of NAAA Activity - PubMed. (URL: [Link])
-
NAAA Gene - GeneCards | NAAA Protein | NAAA Antibody. (URL: [Link])
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PubMed Central. (URL: [Link])
-
2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC - NIH. (URL: [Link])
-
Activity-based Probe for N-acylethanolamine Acid Amidase (NAAA) | Protocol Preview. (URL: [Link])
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PubMed Central. (URL: [Link])
-
N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations - ResearchGate. (URL: [Link])
-
Characterization of Specific N-α-Acetyltransferase 50 (Naa50) Inhibitors Identified Using a DNA Encoded Library - PMC. (URL: [Link])
-
Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC - PubMed Central. (URL: [Link])
-
Structural analysis of TMEM97 and mapping of the ligand-binding site.... - ResearchGate. (URL: [Link])
-
Crystal structures of the σ2 receptor template large-library docking for selective chemotypes active in vivo | bioRxiv. (URL: [Link])
-
Representative structures of potent rat and human NAAA inhibitors. - ResearchGate. (URL: [Link])
-
Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC - NIH. (URL: [Link])
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (URL: [Link])
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - NIH. (URL: [Link])
-
N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed. (URL: [Link])
-
7M95: Bovine sigma-2 receptor bound to Z1241145220 - RCSB PDB. (URL: [Link])
-
Sigma-2 Receptor/Transmembrane Protein 97 in Pain Modulation: Tracing Historical Roots and Current Research Directions | ACS Pharmacology & Translational Science. (URL: [Link])
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (URL: [Link])
-
The chemical structures of classic NAAA inhibitors - ResearchGate. (URL: [Link])
Sources
- 1. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay of NAAA Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. rcsb.org [rcsb.org]
- 18. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile starting materials are paramount to the efficient development of novel therapeutics. Among these, "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" has emerged as a cornerstone scaffold, particularly in the pursuit of agents targeting the central nervous system (CNS) and kinase-related pathologies. This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its strategic application in the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Herein, we dissect the causality behind its synthetic routes and derivatization strategies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Core Structure Analysis: A Synthesis of Favorable Motifs
The therapeutic potential of this compound stems from the synergistic combination of its constituent pyrazine and piperidine moieties.
-
The Pyrazine Ring: This nitrogen-containing heterocycle is a well-established pharmacophore present in numerous approved drugs.[1][2] Its aromatic nature allows for π-π stacking interactions with biological targets, while the two nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity and specificity.[3] The pyrazine core is a key component in drugs with diverse activities, including anticancer and antimicrobial properties.[3][4]
-
The Piperidine Ring: As one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, the piperidine moiety offers a three-dimensional structure that can effectively probe the binding pockets of proteins.[5] Its saturated nature allows for the introduction of chirality and conformational constraints, which can significantly impact biological activity and selectivity.[1] The secondary amine of the piperidine ring provides a crucial handle for a wide array of chemical modifications, enabling the exploration of vast chemical space.
-
The Ether Linkage: The oxygen bridge between the pyrazine and piperidine rings provides a degree of conformational flexibility, allowing the two core fragments to adopt optimal orientations for target engagement.
The dihydrochloride salt form of the title compound enhances its aqueous solubility and stability, making it an ideal starting material for various synthetic transformations and for use in pharmaceutical formulations.[6][7]
Synthesis of the Core Scaffold: A Practical Approach
The most direct and industrially scalable synthesis of 2-(Piperidin-4-yloxy)pyrazine involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrazine ring, which facilitates displacement of a suitable leaving group by an alkoxide.
A common and effective method is the reaction of 2-chloropyrazine with a protected 4-hydroxypiperidine, followed by deprotection. A plausible and widely applicable synthetic pathway is outlined below.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-chloropyrazine (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected intermediate.
Step 2: Synthesis of 2-(Piperidin-4-yloxy)pyrazine
-
Dissolve the purified tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to yield the crude amine salt.
Step 3: Formation of this compound
-
Dissolve the crude 2-(piperidin-4-yloxy)pyrazine in a minimal amount of a suitable solvent like isopropanol or methanol.
-
Add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1-2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Strategic Derivatization for SAR Exploration
The true utility of this compound lies in its capacity as a versatile building block for creating libraries of analogues for SAR studies. The secondary amine of the piperidine ring is the primary site for diversification.
N-Alkylation
Direct N-alkylation of the piperidine nitrogen with various alkyl halides is a straightforward method to introduce diverse alkyl substituents.
Protocol: General Procedure for N-Alkylation
-
To a solution of 2-(piperidin-4-yloxy)pyrazine (1.0 eq., obtained after neutralization of the dihydrochloride salt with a suitable base like triethylamine or sodium bicarbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or triethylamine, 2-3 eq.).[8]
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography or crystallization.
N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of a wide range of aryl and heteroaryl groups at the piperidine nitrogen, a crucial transformation for targeting CNS receptors and kinases.[9]
Sources
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection - Google Patents [patents.google.com]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyrazine dihydrochloride in Neuropharmacology Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride and its derivatives in neuropharmacology research. This document provides in-depth scientific context, detailed experimental protocols, and data interpretation guidelines, with a focus on its application as a scaffold for developing selective serotonin 2C (5-HT2C) receptor agonists.
Scientific Foundation: The Significance of the (Piperidin-4-yloxy)pyrazine Scaffold and the 5-HT2C Receptor Target
The compound this compound is a key heterocyclic scaffold in medicinal chemistry, particularly for the development of ligands targeting central nervous system (CNS) disorders. Its structural features provide a versatile platform for synthesizing more complex molecules with desired pharmacological properties. In the context of neuropharmacology, this scaffold has been instrumental in the generation of selective agonists for the 5-HT2C receptor.
The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a well-validated therapeutic target for a range of neuropsychiatric and metabolic disorders.[1] Predominantly expressed in the CNS, including the choroid plexus, hippocampus, and various cortical and subcortical regions, it plays a crucial role in regulating mood, anxiety, appetite, and cognition.[2] Notably, activation of the 5-HT2C receptor has been shown to modulate dopamine and norepinephrine release, which is a key mechanism underlying the therapeutic potential of 5-HT2C agonists in conditions like schizophrenia and obesity.[2][3]
The development of selective 5-HT2C agonists is a strategic approach to achieve therapeutic efficacy while minimizing off-target effects associated with non-selective serotonergic agents, such as activation of the 5-HT2A and 5-HT2B receptors, which can lead to hallucinogenic effects and cardiac valvulopathy, respectively.[4]
Mechanism of Action: 5-HT2C Receptor Signaling
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins.[2] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6][8] The subsequent increase in cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), initiates a cascade of downstream signaling events that ultimately modulate neuronal excitability and neurotransmitter release.[5][9]
Figure 1: Canonical 5-HT2C Receptor Signaling Pathway.
In Vitro Characterization Protocols
The initial characterization of novel compounds derived from the 2-(Piperidin-4-yloxy)pyrazine scaffold involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity for the 5-HT2C receptor.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for the 5-HT2C receptor by measuring its ability to displace a radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the 5-HT2C receptor (e.g., [125I]-DOI) is incubated with a source of the receptor (e.g., cell membranes from a stable cell line expressing the human 5-HT2C receptor). The test compound is added at various concentrations, and its ability to compete with the radioligand for binding to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells) to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (typically a 10-point dilution series) or vehicle for total binding wells.
-
A high concentration of a known non-radiolabeled 5-HT2C ligand (e.g., unlabeled serotonin) for non-specific binding (NSB) wells.
-
A fixed concentration of the radioligand (e.g., [125I]-DOI).
-
The prepared cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and measure the radioactivity retained on each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total binding in the absence of the test compound) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Representative Data for Selective 5-HT2C Agonists:
| Compound | 5-HT2C Ki (nM) | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | Reference |
| Vabicaserin | 3 | >150 | 14 | [10][11] |
| WAY-163909 | 10.5 | 212 | 484 | [12] |
This table illustrates the high affinity and selectivity of established 5-HT2C agonists, providing a benchmark for novel compounds derived from the 2-(Piperidin-4-yloxy)pyrazine scaffold.
Calcium Flux Assay: Determining Functional Potency (EC50)
This functional assay measures the ability of a test compound to activate the 5-HT2C receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium.
Principle: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1). Upon agonist binding and receptor activation, the release of intracellular calcium from the endoplasmic reticulum leads to an increase in the fluorescence intensity of the dye. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its functional potency.
Protocol:
-
Cell Preparation:
-
Plate cells stably expressing the human 5-HT2C receptor in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the test compound at various concentrations into the wells.
-
Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response minus the baseline fluorescence.
-
Plot the fluorescence response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum effect (Emax).
-
Representative Data for Selective 5-HT2C Agonists:
| Compound | 5-HT2C EC50 (nM) | Emax (% of Serotonin) | Reference |
| Vabicaserin | 8 | 100 | [10][11] |
| WAY-163909 | 8 | 90 | [13] |
This table provides expected functional potency values for potent 5-HT2C agonists.
In Vivo Evaluation Protocols
Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their therapeutic potential for neuropsychiatric disorders such as schizophrenia.
Prepulse Inhibition (PPI) Test: A Model of Sensorimotor Gating Deficits
The PPI test is a widely used translational model to assess sensorimotor gating, a pre-attentive information filtering process that is deficient in patients with schizophrenia.
Principle: A strong startling stimulus (pulse) elicits a startle response in the animal. When a weaker, non-startling stimulus (prepulse) is presented shortly before the pulse, the startle response is normally inhibited. This inhibition is known as PPI. Psychotomimetic drugs can disrupt PPI, and this disruption can be reversed by antipsychotic medications.
Protocol:
-
Apparatus: A startle chamber equipped with a sound generator, a sensor to detect the animal's startle response, and a computer for stimulus presentation and data acquisition.
-
Acclimation: Place the animal (typically a mouse or rat) in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background white noise.
-
Test Session:
-
The session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 73, 76, or 82 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only the background noise is present.
-
-
The different trial types are presented in a pseudo-random order.
-
-
Drug Administration:
-
Administer the test compound at various doses prior to the PPI test.
-
To model schizophrenia-like deficits, a psychotomimetic agent (e.g., MK-801 or amphetamine) can be administered before the test. The test compound is then evaluated for its ability to reverse these deficits.
-
-
Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as a percentage:
-
% PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
-
-
Expected Outcome: A selective 5-HT2C agonist is expected to reverse the PPI deficits induced by psychotomimetic drugs, indicating potential antipsychotic-like activity.[14]
Figure 2: Experimental Workflow for the Prepulse Inhibition (PPI) Test.
Novel Object Recognition (NOR) Test: Assessing Cognitive Function
The NOR test is used to evaluate recognition memory, a cognitive domain that is often impaired in individuals with schizophrenia.
Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. This test leverages this innate behavior to assess memory. The test consists of a familiarization phase, where the animal is exposed to two identical objects, and a test phase, where one of the objects is replaced with a novel one. An animal with intact recognition memory will spend more time exploring the novel object.
Protocol:
-
Apparatus: An open-field arena.
-
Habituation:
-
On the first day, allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
-
Familiarization Phase (Training):
-
On the second day, place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a defined time (e.g., 5-10 minutes).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the animal's behavior, specifically the time spent exploring each object (sniffing or touching).
-
-
Data Analysis:
-
Calculate a discrimination index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Expected Outcome: 5-HT2C agonists may improve cognitive deficits, which would be reflected in a higher discrimination index in the NOR test, particularly in animal models of cognitive impairment.
Conclusion and Future Directions
The 2-(Piperidin-4-yloxy)pyrazine scaffold represents a valuable starting point for the development of selective 5-HT2C receptor agonists. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo characterization of such compounds. By systematically evaluating binding affinity, functional potency, and efficacy in relevant behavioral models, researchers can identify promising candidates for the treatment of schizophrenia and other neuropsychiatric disorders. Future research in this area may focus on developing biased agonists that selectively activate specific downstream signaling pathways of the 5-HT2C receptor, potentially leading to therapies with enhanced efficacy and improved side-effect profiles.
References
- Dunlop, J., et al. (2011). Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 337(3), 673-683.
-
ResearchGate. (n.d.). Ancillary receptor binding affinities determined for WAY-163909. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-HT2C receptor signaling. Retrieved from [Link]
- McCorvy, J. D., et al. (2022). Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry, 65(15), 10243-10266.
- Gomez, R., et al. (2018). Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization. Journal of Medicinal Chemistry, 61(15), 6836-6847.
-
GeeksforGeeks. (2022, November 28). IP3 and DAG Signaling Pathway. Retrieved from [Link]
- Ben-Chaim, Y., et al. (2006). Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential. The Journal of Neuroscience, 26(32), 8295-8305.
- Zhou, J., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Current Topics in Medicinal Chemistry, 19(16), 1381-1398.
-
Wikipedia. (n.d.). 5-HT2C receptor. Retrieved from [Link]
- Wang, R., et al. (2019). Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity. International Journal of Molecular Sciences, 20(14), 3497.
-
ResearchGate. (n.d.). The Role of PIP 2 and the IP 3 /DAG Pathway in Intracellular Calcium Release and Cell Survival During Nanosecond Electric Pulse Exposures. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of the 5-HT 2C receptor selective agonist vabicaserin. Retrieved from [Link]
-
Nonstop Neuron. (2021, July 19). Phospholipase C - IP3, DAG Pathway || Gq protein pathway [Video]. YouTube. [Link]
-
Rosenzweig-Lipson, S., et al. (2007). WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][5][10]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity. Journal of Pharmacology and Experimental Therapeutics, 320(1), 486-496.
- Kim, J., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
-
ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Retrieved from [Link]
- Dunlop, J., et al. (2006). Pharmacological profile of the 5-HT(2C) receptor agonist WAY-163909; therapeutic potential in multiple indications. CNS Drug Reviews, 12(3-4), 167-177.
-
ResearchGate. (n.d.). Intracellular pathways downstream of 5‐HT2C receptor (5‐HT2CR) activation. Retrieved from [Link]
-
Boston University Cyber Security, Artificial Intelligence and Machine Learning. (n.d.). This compound. Retrieved from [Link]
- Rosenzweig-Lipson, S., et al. (2009). WAY-163909, a 5-HT2C agonist, enhances the preclinical potency of current antipsychotics. Psychopharmacology, 204(1), 37-48.
- Huang, M., et al. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 13(8), 1263-1270.
- Zhao, G., et al. (2013). Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT(2C) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 23(13), 3914-3919.
Sources
- 1. Synthesis and SAR of potent and selective tetrahydropyrazinoisoquinolinone 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin, Formed by Pictet–Spengler Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WAY-163909 [(7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole]: A novel 5-hydroxytryptamine 2C receptor-selective agonist with preclinical antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Application Notes and Protocols for 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride in Synthetic Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" has emerged as a highly versatile and valuable scaffold. This compound synergistically combines two key pharmacophoric motifs: the piperidine ring, a ubiquitous feature in numerous pharmaceuticals, and the pyrazine ring, a privileged heterocycle known for its role in kinase inhibition and other biological activities.[1][2] The dihydrochloride salt form of this building block enhances its solubility and stability, making it amenable to a variety of synthetic transformations.[1]
This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in the synthesis of advanced intermediates and potential active pharmaceutical ingredients (APIs). The methodologies described herein are designed to be self-validating and are grounded in established chemical principles, offering researchers a reliable toolkit for their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N₃O · 2HCl |
| Molecular Weight | 252.14 g/mol |
| CAS Number | 950649-21-5 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water, methanol, and DMSO |
| Storage | Store at 2-8°C, protected from moisture |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound stems from the reactivity of the secondary amine within the piperidine ring. This nitrogen atom serves as a nucleophilic handle for a variety of bond-forming reactions, allowing for the introduction of diverse substituents. It is crucial to note that the dihydrochloride salt form renders the piperidine nitrogen non-nucleophilic. Therefore, the first step in most synthetic protocols involves the in-situ neutralization of the hydrochloride salts with a suitable base to liberate the free secondary amine.
The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), organic amines (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)), or stronger bases like sodium hydride (NaH) for specific applications.
Key Synthetic Transformations and Detailed Protocols
The following sections detail robust protocols for the most common and impactful synthetic transformations involving this compound.
N-Alkylation: Introducing Aliphatic Moieties
N-alkylation of the piperidine nitrogen is a fundamental strategy to introduce alkyl chains, which can modulate lipophilicity, steric bulk, and target engagement. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a standard procedure for the N-alkylation of 2-(Piperidin-4-yloxy)pyrazine with an alkyl halide. The use of a base is essential to neutralize the generated hydrohalic acid.
Workflow for Direct N-Alkylation
Sources
Application Notes and Protocols for the Utilization of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride in Agrochemical Formulations
Foreword: Innovating Crop Protection with Novel Chemistries
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection methodologies necessitates the exploration of novel active ingredients and formulation technologies. 2-(Piperidin-4-yloxy)pyrazine dihydrochloride emerges as a compound of interest, incorporating both the piperidine and pyrazine moieties, which are prevalent in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] This document serves as a comprehensive technical guide for researchers, chemists, and formulation scientists, providing detailed application notes and protocols for the investigation of this compound as a potential new active ingredient in agrochemical formulations. While specific efficacy data for this compound in agriculture is nascent, this guide extrapolates from the known bioactivities of its constituent chemical classes to provide a robust framework for its evaluation as a potential herbicide, fungicide, or insecticide.
Part 1: Physicochemical Characterization and Formulation Rationale
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of stable and efficacious agrochemical formulations. The dihydrochloride salt form of this compound suggests enhanced water solubility, a desirable trait for the creation of liquid concentrate formulations.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃O·2HCl | [4] |
| Molecular Weight | 252.14 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in water | [4] |
| Storage Conditions | 0-8°C | [4] |
| MDL Number | MFCD03840122 | [4] |
The inherent water solubility of this compound makes it an ideal candidate for a Soluble Concentrate (SL) formulation. SL formulations are clear, homogeneous liquids that form a true solution upon dilution with water, offering ease of handling, minimal agitation requirements, and excellent bioavailability of the active ingredient.[]
Protocol for Preparation of a Soluble Concentrate (SL) Formulation
This protocol details the preparation of a 100 g/L Soluble Concentrate formulation of this compound.
Materials:
-
This compound (purity >95%)
-
Deionized water
-
Propylene glycol (antifreeze agent)
-
Surfactant (e.g., a nonionic surfactant like a fatty alcohol ethoxylate, for enhanced wetting and spreading)
-
Antifoaming agent (e.g., a silicone-based defoamer)
-
pH buffer (if necessary to maintain stability)
-
Beakers, magnetic stirrer, and stir bars
-
Graduated cylinders and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Solvent System: In a suitable beaker, combine 70% of the final volume of deionized water with the required amount of propylene glycol (typically 5-10% of the final formulation volume).
-
Dissolution of the Active Ingredient: While stirring the solvent system, slowly add the pre-weighed this compound. Continue stirring until the active ingredient is completely dissolved. The dihydrochloride salt form should facilitate dissolution in the aqueous system.[4]
-
Addition of Adjuvants: Once the active ingredient is fully dissolved, add the surfactant and antifoaming agent sequentially, allowing each component to fully incorporate into the solution before adding the next.
-
pH Adjustment (if required): Measure the pH of the formulation. If the stability of the active ingredient is pH-dependent, adjust the pH to the optimal range using a suitable buffer system.
-
Final Volume Adjustment: Add the remaining deionized water to reach the final desired volume.
-
Homogenization: Continue stirring the formulation for an additional 30 minutes to ensure complete homogeneity.
-
Quality Control: Perform initial quality control checks, including visual appearance, pH, and active ingredient concentration using a validated analytical method.
Formulation Workflow Diagram
Caption: Workflow for the preparation of a Soluble Concentrate (SL) formulation.
Part 2: Hypothetical Mode of Action and Efficacy Evaluation
The biological activity of this compound in an agricultural context has not been extensively reported. However, the piperidine and pyrazine moieties are present in numerous bioactive compounds, offering clues to potential modes of action.[1][7][8] Piperidine derivatives are known to act as fungicides, insecticides, and plant growth regulators.[3][9][10] Pyrazine derivatives have also been investigated as pesticides, including insecticides, fungicides, and herbicides.[7][8][11][12]
Hypothetical Signaling Pathway Inhibition
A plausible, yet hypothetical, mode of action could involve the inhibition of a critical enzymatic pathway in the target pest, pathogen, or weed. For instance, many agrochemicals target specific enzymes in metabolic pathways essential for growth and development.
Caption: Hypothetical inhibition of a metabolic pathway by the active ingredient.
Protocol for Efficacy Evaluation as a Post-Emergence Herbicide
This protocol is designed to assess the herbicidal efficacy of the prepared SL formulation on common broadleaf and grass weeds.[13][14]
Materials:
-
SL formulation of this compound
-
Pots containing a standardized soil mix
-
Seeds of target weed species (e.g., Velvetleaf and Common Lambsquarters)
-
Untreated control (water spray)
-
Commercial standard herbicide for comparison
-
Calibrated backpack sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Propagation: Sow seeds of the target weed species in pots and allow them to grow to the 2-4 leaf stage.
-
Treatment Preparation: Prepare spray solutions of the SL formulation at various rates (e.g., 0.5x, 1x, and 2x the anticipated use rate). Also prepare spray solutions for the untreated control and the commercial standard.
-
Herbicide Application: Apply the treatments to the weeds using a calibrated backpack sprayer, ensuring uniform coverage.
-
Incubation: Place the treated pots in a randomized complete block design within a growth chamber or greenhouse.[14] Maintain optimal conditions for plant growth.
-
Efficacy Assessment: Evaluate herbicidal efficacy at 7, 14, and 28 days after treatment. Assessments should include visual ratings of phytotoxicity (0 = no effect, 100 = complete kill) and biomass reduction (by harvesting and weighing the above-ground plant material).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[14]
Protocol for Efficacy Evaluation as a Fungicide
This protocol outlines an in-vitro method to assess the fungicidal activity of the compound against a plant pathogenic fungus.[15][16][17][18][19]
Materials:
-
SL formulation of this compound
-
Pure culture of a target fungal pathogen (e.g., Phytophthora infestans)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Sterile water
-
Micropipettes
-
Incubator
Procedure:
-
Amended Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add the SL formulation to achieve a range of final concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare control plates with no active ingredient.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the fungus.
-
Efficacy Assessment: Measure the radial growth of the fungal colony daily until the colony in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control. Determine the EC₅₀ value (the concentration that inhibits growth by 50%).
Protocol for Efficacy Evaluation as an Insecticide
This protocol describes a contact toxicity bioassay to evaluate the insecticidal properties of the compound against a model insect pest.[20][21][22][23][24]
Materials:
-
SL formulation of this compound
-
Target insect species (e.g., aphids or fruit flies)
-
Petri dishes lined with filter paper
-
Micropipettes or a spray tower
-
Untreated control (water)
-
Commercial standard insecticide
-
Stereomicroscope
Procedure:
-
Treatment Preparation: Prepare a series of dilutions of the SL formulation in water.
-
Application: Apply a known volume of each dilution evenly to the filter paper in the petri dishes. Allow the solvent to evaporate.
-
Insect Exposure: Introduce a known number of insects (e.g., 20) into each petri dish.
-
Incubation: Maintain the petri dishes at a suitable temperature and photoperiod for the insect species.
-
Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours after exposure. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for any mortality in the control group (Abbott's formula). Determine the LC₅₀ value (the concentration that causes 50% mortality).[22]
Part 3: Stability and Analytical Characterization
The stability of an agrochemical formulation is critical to ensure its shelf-life and performance.[][26] Analytical methods are required to quantify the active ingredient in the formulation and in residue studies.
Protocol for Accelerated Storage Stability Testing
This protocol follows general guidelines for accelerated stability testing to predict the long-term stability of the SL formulation.[][][27][28]
Materials:
-
SL formulation of this compound
-
Sealed containers made of a non-reactive material
-
Oven capable of maintaining a constant temperature of 54 ± 2°C
-
Analytical instrumentation for quantifying the active ingredient (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Initial Analysis: Before storage, analyze the formulation for the initial concentration of the active ingredient and other physicochemical properties (e.g., pH, appearance, viscosity).
-
Storage: Place the sealed containers of the formulation in an oven at 54°C for 14 days. This condition is commonly used to simulate two years of storage at ambient temperatures.[28]
-
Post-Storage Analysis: After 14 days, remove the samples from the oven and allow them to return to room temperature. Re-analyze the samples for the active ingredient concentration and other physicochemical properties.
-
Evaluation: Compare the pre- and post-storage data. The formulation is considered stable if there is no significant degradation of the active ingredient and no major changes in its physical properties.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for formulation development, quality control, and residue analysis. Given its chemical structure, High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) would be suitable analytical techniques.[29][30][31][32][33]
Table 2: Comparison of Potential Analytical Methods
| Method | Principle | Sensitivity | Selectivity |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Moderate | Good |
| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio | High | Very High |
The development of a specific analytical method would require the selection of an appropriate column, mobile phase, and detector settings, followed by method validation according to established guidelines.
Part 4: Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound and its formulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and emergency procedures.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Part 5: Regulatory Considerations
The registration of a new agrochemical active ingredient is a complex process governed by regulatory agencies such as the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA) in Europe.[34][35][36][37][38] This process requires the submission of a comprehensive data package covering product chemistry, toxicology, environmental fate, and efficacy.[34][37]
Conclusion
This compound represents a promising scaffold for the development of new agrochemical active ingredients. Its favorable physicochemical properties, particularly its water solubility, make it well-suited for the development of user-friendly formulations such as Soluble Concentrates. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its potential as a herbicide, fungicide, or insecticide. Further research into its precise mode of action and in-planta efficacy is warranted to fully elucidate its potential contribution to modern crop protection.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. adv-bio.com [adv-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3501472A - Pyrazine pesticides and their preparation - Google Patents [patents.google.com]
- 12. CA3156083A1 - Heteroaryl-substituted pyrazine derivatives as pesticides - Google Patents [patents.google.com]
- 13. apms.org [apms.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. canadacommons.ca [canadacommons.ca]
- 16. Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides - Canada.ca [canada.ca]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. policycommons.net [policycommons.net]
- 21. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 22. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
- 24. Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols [who.int]
- 26. chemical.report [chemical.report]
- 27. cemas.co.uk [cemas.co.uk]
- 28. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. biosynce.com [biosynce.com]
- 31. researchgate.net [researchgate.net]
- 32. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Pesticide Registration in the U.S.: Navigating New Active Ingredient Registration with the EPA - REACH24H [en.reach24h.com]
- 35. agencyiq.com [agencyiq.com]
- 36. lawbc.com [lawbc.com]
- 37. Agrochemical Regulatory Strategy For US Market — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 38. Approval of active substances, safeners and synergists - Food Safety [food.ec.europa.eu]
experimental protocol for "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" reactions
An Application Guide to the Synthetic Utility of 2-(Piperidin-4-yloxy)pyrazine
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-(Piperidin-4-yloxy)pyrazine is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates a secondary piperidine amine, a highly versatile functional handle for synthetic modification, and a pyrazine ring, a common motif in pharmacologically active agents.[1] This compound is frequently utilized as a key intermediate in the synthesis of novel therapeutics, particularly those targeting neurological disorders.
This guide provides detailed experimental protocols for three fundamental and powerful transformations of the 2-(Piperidin-4-yloxy)pyrazine scaffold: N-Alkylation via reductive amination, N-Acylation, and N-Arylation via Buchwald-Hartwig amination. The protocols are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the synthesis of compound libraries for drug discovery programs.
The commercially available form is typically the dihydrochloride salt, which enhances stability and solubility.[1] A critical first step in its synthetic application is the liberation of the free piperidine nitrogen to render it nucleophilic. This is typically achieved in situ through the addition of a suitable base.
PART 1: Foundational Safety and Handling
1.1. General Safety Precautions All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory. A safety shower and eyewash station must be readily accessible.[2] Before beginning any reaction, consult the Safety Data Sheet (SDS) for all reagents.[3][4][5]
1.2. Handling 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride The dihydrochloride salt is a stable, solid material. However, to engage the piperidine nitrogen in nucleophilic reactions, it must be converted to its free base form. This is conveniently accomplished in the reaction vessel by the addition of a stoichiometric excess of a base. The choice of base depends on the specific reaction chemistry.
| Base | pKa (Conjugate Acid) | Typical Solvents | Application Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF, DMF | Liquid, easy to dispense. Volatile. Acts as an acid scavenger. |
| Diisopropylethylamine (DIPEA) | ~11.0 | DCM, THF, DMF | "Hünig's base." Sterically hindered and non-nucleophilic. Ideal for preventing side reactions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Solid, inorganic base. Often used in direct alkylations. Must be finely powdered and anhydrous.[6] |
| Sodium Bicarbonate (NaHCO₃) | ~10.3 | Aqueous/Biphasic, Alcohols | Mild inorganic base, typically used for aqueous work-ups or specific reactions like reductive amination.[7] |
PART 2: Protocol for N-Alkylation via Reductive Amination
2.1. Principle of the Reaction Reductive amination is a highly efficient and versatile method for N-alkylation.[7] It proceeds through a two-step, one-pot sequence:
-
Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion intermediate.
-
In-situ Reduction: A mild, selective reducing agent, introduced into the same pot, reduces the iminium ion to the corresponding tertiary amine.
This method is often superior to direct alkylation with alkyl halides as it minimizes the risk of over-alkylation and utilizes a broader range of readily available carbonyl compounds.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and its ability to reduce the iminium ion much faster than it reduces the starting aldehyde or ketone.[7]
2.2. Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
2.3. Detailed Protocol: Synthesis of 2-((1-Benzylpiperidin-4-yl)oxy)pyrazine
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Reagent Table:
Reagent MW Equivalents Amount 2-(Piperidin-4-yloxy)pyrazine·2HCl 252.14 1.0 (e.g., 252 mg, 1.0 mmol) Triethylamine (TEA) 101.19 2.2 0.31 mL, 2.2 mmol Benzaldehyde 106.12 1.1 0.11 mL, 1.1 mmol Sodium Triacetoxyborohydride 211.94 1.5 318 mg, 1.5 mmol | Anhydrous DCM | - | - | ~20 mL |
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.
-
Add triethylamine (2.2 eq) and stir the resulting suspension at room temperature for 30 minutes to liberate the free base.
-
Add benzaldehyde (1.1 eq) to the mixture and stir for an additional 30 minutes.[7]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may gently effervesce.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7] Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
-
PART 3: Protocol for N-Acylation
3.1. Principle of the Reaction N-acylation is a fundamental reaction for converting amines to amides. The nucleophilic piperidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). The reaction is typically performed in the presence of a non-nucleophilic base, such as TEA or DIPEA, which serves as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction.
3.2. Experimental Workflow: N-Acylation
Caption: Workflow for N-acylation of the piperidine nitrogen.
3.3. Detailed Protocol: Synthesis of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)ethan-1-one
-
Materials:
-
This compound
-
Acetyl chloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Reagent Table:
Reagent MW Equivalents Amount 2-(Piperidin-4-yloxy)pyrazine·2HCl 252.14 1.0 (e.g., 252 mg, 1.0 mmol) Diisopropylethylamine (DIPEA) 129.24 2.5 0.44 mL, 2.5 mmol Acetyl Chloride 78.50 1.2 0.09 mL, 1.2 mmol | Anhydrous DCM | - | - | ~20 mL |
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Add DIPEA (2.5 eq) and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acetylated compound.
-
PART 4: Protocol for N-Arylation via Buchwald-Hartwig Amination
4.1. Principle of the Reaction The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate.[8][9] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[8] The catalytic cycle generally involves:
-
Oxidative Addition: The aryl halide adds to a Pd(0) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by the base to form an amide complex.
-
Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.
Success is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. The reaction must be performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
4.2. Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for N-Arylation via Buchwald-Hartwig amination.
4.3. Detailed Protocol: Synthesis of 2-((1-(p-Tolyl)piperidin-4-yl)oxy)pyrazine
-
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Reagent Table:
Reagent MW Equivalents Amount 2-(Piperidin-4-yloxy)pyrazine·2HCl 252.14 1.2 (e.g., 303 mg, 1.2 mmol) 4-Bromotoluene 171.04 1.0 171 mg, 1.0 mmol Pd₂(dba)₃ 915.72 0.02 (2 mol%) 18 mg, 0.02 mmol XPhos 476.66 0.08 (8 mol%) 38 mg, 0.08 mmol Sodium tert-butoxide 96.10 2.6 250 mg, 2.6 mmol | Anhydrous Toluene | - | - | ~15 mL |
-
Procedure:
-
Crucial: This reaction is highly sensitive to air and moisture. Use an oven-dried flask and ensure all reagents are anhydrous.
-
In a glovebox or under a strong flow of argon, add to a reaction flask: this compound (1.2 eq), 4-bromotoluene (1.0 eq), sodium tert-butoxide (2.6 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq). Note: The base amount is increased to neutralize the dihydrochloride starting material.
-
Seal the flask with a septum, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Place the flask under a positive pressure of argon and heat the mixture in an oil bath at 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-arylated product.
-
References
- BenchChem. Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- BenchChem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- BenchChem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
-
ResearchGate. Procedure for N-alkylation of Piperidine? Available from: [Link]
- BU CyberSec Lab. This compound.
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available from: [Link]
-
Garg, S., et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]
-
Gassama, A., et al. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
7 - Safety Data Sheet. Available from: [Link]
-
MATERIAL SAFETY DATA SHEET. Available from: [Link]
- Google Patents. WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic Application of 2-(Piperidin-4-yloxy)pyrazine in the Synthesis of Novel Orexin Receptor Antagonists
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is an ongoing endeavor, driven by the need for more effective and safer treatments for a myriad of human diseases. Central to this pursuit is the identification and utilization of versatile chemical building blocks—scaffolds that can be readily elaborated to generate libraries of compounds with diverse pharmacological activities. "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" has emerged as one such privileged scaffold, a key intermediate in the synthesis of a new class of therapeutic agents, particularly those targeting neurological disorders.[1][2] Its unique molecular architecture, combining the favorable attributes of both the piperidine and pyrazine moieties, offers a robust platform for the development of potent and selective drug candidates.[3][4]
The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, as well as to serve as a versatile anchor for introducing various substituents to modulate biological activity.[4] The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is also a common motif in pharmacologically active compounds, contributing to target binding and exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The combination of these two rings in "2-(Piperidin-4-yloxy)pyrazine" creates a molecule with a distinct three-dimensional shape and electronic properties, making it an ideal starting point for the synthesis of targeted therapies.
This comprehensive guide provides detailed application notes and protocols for the utilization of "this compound" in the synthesis of novel therapeutic agents, with a particular focus on the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia.
Physicochemical Properties and Handling
"this compound" is a white to off-white solid that is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O · 2HCl | [2] |
| Molecular Weight | 252.14 g/mol | [2] |
| CAS Number | 950649-21-5 | [2] |
| Storage Conditions | Store at 2-8 °C, protected from light and moisture. | [2] |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling "this compound". Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Application in the Synthesis of Dual Orexin Receptor Antagonists (DORAs)
A significant application of "this compound" is in the synthesis of dual orexin receptor antagonists (DORAs), a novel class of drugs for the treatment of insomnia.[1][3][6] The orexin system, comprising two G-protein coupled receptors (OX1R and OX2R) and their endogenous neuropeptide ligands (orexin-A and orexin-B), plays a critical role in the regulation of wakefulness.[2][7] By antagonizing both OX1R and OX2R, DORAs suppress the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[8]
The general synthetic strategy involves the functionalization of the secondary amine of the piperidine ring of "2-(Piperidin-4-yloxy)pyrazine". A key reaction in this process is the N-acylation with a suitably substituted benzoyl chloride derivative. This reaction forms an amide bond, linking the pyrazinyl-piperidine core to another crucial pharmacophoric element.
Protocol: Synthesis of a DORA Intermediate via N-Acylation
This protocol describes the synthesis of a key intermediate in the development of a dual orexin receptor antagonist, starting from "this compound". The reaction involves the acylation of the piperidine nitrogen with 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride.
Materials:
-
This compound
-
5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DCM or THF (approximately 10-20 mL per gram of starting material). To this suspension, add triethylamine or DIPEA (2.2-2.5 equivalents) dropwise at 0 °C (ice bath). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Addition of Acylating Agent: In a separate flask, dissolve 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Expected Outcome:
The reaction is expected to yield the desired N-acylated piperidine derivative. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Reactant | Molar Ratio | Role |
| This compound | 1.0 | Starting material |
| 5-chloro-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride | 1.1 | Acylating agent |
| Triethylamine/DIPEA | 2.2-2.5 | Base |
| Anhydrous DCM/THF | - | Solvent |
Rationale Behind Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the basic amines with atmospheric carbon dioxide and moisture.
-
Anhydrous Solvents: The absence of water is critical to prevent the hydrolysis of the acyl chloride and to ensure the efficiency of the reaction.
-
Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards the product. An excess is used to also neutralize the dihydrochloride salt of the starting material.
-
Reaction Temperature: The initial addition at 0 °C helps to control the exothermic nature of the acylation reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Mechanism of Action: Orexin Receptor Antagonism
The synthesized DORA, containing the 2-(piperidin-4-yloxy)pyrazine scaffold, functions by competitively binding to and blocking the activation of both the OX1 and OX2 receptors in the brain. This prevents the endogenous orexin neuropeptides from binding and initiating their wake-promoting signaling cascade.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a DORA intermediate using "this compound".
Conclusion and Future Perspectives
"this compound" stands as a testament to the power of scaffold-based drug discovery. Its strategic combination of two pharmacologically relevant heterocycles provides a versatile and efficient starting point for the synthesis of novel therapeutic agents. The successful application of this building block in the development of dual orexin receptor antagonists for insomnia highlights its potential in addressing complex neurological disorders. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable synthetic intermediate in their pursuit of the next generation of medicines. Future explorations may involve leveraging this scaffold to target other G-protein coupled receptors or to develop novel therapies for a broader range of diseases.
References
-
Cox, C. D., Breslin, M. J., Whitman, D. B., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]
-
Urtane, I., et al. (2013). Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders. Farmacja, 69(5), 271-277. [Link]
-
Nagase, H., et al. (2020). Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia. Bioorganic & Medicinal Chemistry, 28(13), 115489. [Link]
-
Boss, C., et al. (2023). Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats. RSC Medicinal Chemistry, 14(10), 2005-2027. [Link]
-
Roecker, A. J., et al. (2008). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(11), 3243-3247. [Link]
-
Yuan, H., Guo, L., & Pan, X. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1599-1601. [Link]
-
Baxter, C. A., et al. (2011). The first large-scale synthesis of the dual orexin receptor antagonist suvorexant. Organic Process Research & Development, 15(2), 367-375. [Link]
-
PubChem. (n.d.). [(7R)-7-methyl-4-(5-methylfuro[2,3-d]pyrimidin-2-yl)-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone. Retrieved from [Link]
-
Tighadouini, S., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(10), 2493. [Link]
-
Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4968. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Singh, R., et al. (2022). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 12(43), 27953-27967. [Link]
- Google Patents. (2002).
-
Ju, Z. Y., et al. (2012). Study on the synthesis and bioactivity of pyridazinone derivatives. Chinese Journal of Organic Chemistry, 32(1), 143-148. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(8), 5367-5401. [Link]
Sources
- 1. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the potential applications of "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" in material science. While direct, published applications of this specific molecule are emerging, its unique combination of a pyrazine ring and a piperidin-4-yloxy moiety offers a compelling platform for the development of advanced functional materials. This document synthesizes information on the properties of its constituent chemical groups to propose scientifically grounded protocols and workflows for its incorporation into polymers and coatings.
Introduction: A Molecule of Untapped Potential
This compound is a heterocyclic compound that, while primarily explored as an intermediate in pharmaceutical development, possesses structural features highly relevant to material science.[1] Its pyrazine component, a nitrogen-containing aromatic ring, is known to impart specific electronic and thermal properties to polymers, while the piperidine group offers a reactive handle for further functionalization and can influence the physical properties of a material. The dihydrochloride salt form enhances its solubility, a practical advantage in various processing and synthesis protocols.[1]
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₃N₃O · 2HCl | [2] |
| Molecular Weight | 252.14 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥97% | [2][3] |
Potential Applications in Polymer Science
The incorporation of pyrazine derivatives into polymer backbones is a known strategy for developing materials with tailored properties, such as enhanced thermal stability and specific electronic characteristics.[4][5] The pyrazine ring in 2-(Piperidin-4-yloxy)pyrazine can act as a rigid, electron-accepting unit, potentially leading to polymers with interesting optical and electronic functionalities.
As a Monomer in Condensation Polymerization
The secondary amine of the piperidine ring in 2-(Piperidin-4-yloxy)pyrazine can be reacted with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The resulting polymers would feature the pyrazine moiety as a pendant group.
Workflow for Polymer Synthesis:
Caption: Workflow for condensation polymerization.
Protocol: Synthesis of a Polyamide with Pendant Pyrazine Groups
-
Preparation of the Free Base: Dissolve this compound in water and neutralize with a base (e.g., sodium bicarbonate) to a pH of 8-9. Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Polymerization: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 2-(Piperidin-4-yloxy)pyrazine free base in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone). Cool the solution to 0°C in an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride) dissolved in the same solvent to the reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent like methanol to precipitate the polyamide. Filter the polymer, wash it extensively with methanol and water, and dry it in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): Confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature.
-
Functional Coatings with Enhanced Chemical Resistance
Vendor literature suggests that this compound is suitable for developing coatings with specific chemical resistance. The nitrogen atoms in the pyrazine ring can act as corrosion inhibitors by coordinating with metal surfaces. The piperidine moiety can be cross-linked to form a robust polymer network.
Epoxy-Based Coatings
The secondary amine of the piperidine can act as a curing agent for epoxy resins. The resulting cross-linked network would incorporate the pyrazine group, potentially enhancing the coating's adhesion to metal substrates and providing a barrier against corrosive agents.
Logical Relationship for Coating Formulation:
Caption: Formulation of an epoxy-based coating.
Protocol: Formulation and Application of an Epoxy Coating
-
Preparation of Curing Agent: Prepare the free base of 2-(Piperidin-4-yloxy)pyrazine as described in section 2.1.
-
Formulation: Mix the free base with a liquid epoxy resin (e.g., D.E.R. 331) in a stoichiometric ratio based on the amine hydrogen equivalent weight and the epoxy equivalent weight. Add any desired pigments or additives and mix thoroughly to ensure a homogeneous dispersion.
-
Application: Apply the formulated coating to a prepared substrate (e.g., a cleaned and degreased steel panel) using a suitable method such as dip-coating or spin-coating.
-
Curing: Cure the coated substrate in an oven at a temperature and for a duration determined by thermal analysis (e.g., DSC) of the formulation. A typical curing schedule might be 120°C for 2 hours.
-
Evaluation of Coating Performance:
-
Adhesion Test: Perform a cross-hatch adhesion test (ASTM D3359) to evaluate the coating's adhesion to the substrate.
-
Corrosion Resistance: Conduct electrochemical impedance spectroscopy (EIS) or salt spray testing (ASTM B117) to assess the corrosion protection performance.
-
Chemical Resistance: Test the coating's resistance to various chemicals (e.g., acids, bases, organic solvents) by spot tests or immersion tests.
-
Signaling Pathways in Material Science: A Conceptual Framework
While "signaling pathways" are typically associated with biology, a conceptual analogy can be drawn in material science to represent the flow of influence from molecular structure to macroscopic properties.
Conceptual Pathway from Molecule to Material Property:
Caption: Influence of molecular structure on material properties.
Concluding Remarks for the Practicing Scientist
This compound stands as a promising, yet underexplored, building block for the creation of novel functional materials. The protocols and conceptual frameworks presented here are intended to serve as a starting point for researchers to investigate its potential in polymer synthesis and functional coatings. The dual functionality offered by the pyrazine and piperidine moieties provides a rich playground for chemical innovation. As with any novel compound, thorough characterization of the resulting materials will be paramount in elucidating the structure-property relationships and validating its utility in real-world applications.
References
- This compound - BU CyberSec Lab. [URL: https://vertexaisearch.cloud.google.
- Biobased Pyrazine-Containing Polyesters | ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.0c01193]
- This compound - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1eOwavV35F_0h7mcyu0Z9XsVYq_RhVKCswew2Aa_GTWNLF7pwPYJze8NT4_ExdJCBk6bA9DXMhWTzW8ImgCBGv9SbcJW0-vbMCHJR0wy4DXSob74WBtjm0Bxf2jmgyNkrgUs=]
- 4-(piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester - PubChemLite. [URL: https://pubchemlite.acs.org/compound/4-(piperidin-4-yloxy)-piperidine-1-carboxylic%20acid%20t-butyl%20ester_845305-83-1_53407862]
- Piperidin-4-yloxy derivative | Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Understanding Pyrazine Derivatives: Synthesis and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqBMuVG44L8UPrPxBpTlRPoioniBTQerno2Sc3l7snXeplmfC28K51gimUF4Aas7kJ08PBEMCNr_XjAY-RNofNbHPBhkODCTJcEEN-gnGKGY-cmi25latSdT0h_QM4kSD5Wg3oRrDJo0EuWMPJlKUiYhu1Bcj6uuMX_RBjV4-ciDqc2qbo3pomx8UmonqITQvVhFHgEBwEv0o48b579MQQF_qopUDF1wldhHjWcB_vCYH3]
- 1215636-48-8|2-(Piperidin-4-yloxy)pyrazine hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/1215636-48-8.html]
- 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399120/]
- Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4447477/]
- 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53407862]
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. [URL: https://www.researchgate.
- 2-(piperidin-4-yloxy)pyrazine (C9H13N3O) - PubChemLite. [URL: https://pubchemlite.acs.org/compound/2-(piperidin-4-yloxy)pyrazine_1253453-73-7_3271881]
- 2-[(Piperidin-4-yl)oxy]pyridine dihydrochloride | SynQuest Laboratories. [URL: https://www.synquestlabs.com/product/4H56-5-T5/2-%5B(Piperidin-4-yl)oxy%5Dpyridine-dihydrochloride]
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride | 1215636-48-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combiblocks/com448620978]
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride | 1215636-48-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12140415.htm]
- Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry. [URL: https://www.ningbo-pharmchem.com/news/exploring-the-properties-and-uses-of-pyrazine-derivatives-in-modern-chemistry-74636911.html]
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7576]
- Synthesis of Piperazinones, Piperazines, Tetrahydropyrazines, and Dihydropyrazinones from Polymer-Supported Acyclic Intermediates via N-Alkyl- and N-Acyliminiums | Request PDF - ResearchGate. [URL: https://www.researchgate.
- 2-(Piperidin-4-yloxy)pyrazine, HCl, 97% Purity, C9H13N3O, 1 gram - CP Lab Safety. [URL: https://www.cplabsafety.com/2-piperidin-4-yloxy-pyrazine-hcl-97-purity-c9h13n3o-1-gram.html]
- Synthesis of Pyrazine-Based Conjugated Polymers Using 2,5-Diiodopyrazine: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/py/c2py20456c]
Sources
"2-(Piperidin-4-yloxy)pyrazine dihydrochloride" in receptor modulation studies
An Application Guide for the Pharmacological Characterization of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride in Receptor Modulation Studies
Introduction
This compound is a heterocyclic compound recognized as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting the central nervous system.[1][2] Its structure suggests potential interactions with various biological receptors, making it a compound of interest for receptor modulation studies.[1] This guide provides a comprehensive, methodology-driven framework for researchers to systematically characterize the pharmacological profile of this compound.
Instead of a single, rigid protocol, we present a logical workflow—from initial target identification to detailed functional characterization. This approach is designed to provide a robust and self-validating system for elucidating the compound's specific receptor interactions and its mechanism of action, whether as an agonist, antagonist, or allosteric modulator.
Section 1: Compound Preparation and Physicochemical Assessment
Scientific integrity begins with the proper handling and preparation of the test article. The dihydrochloride salt form of the compound is intended to enhance aqueous solubility.[1] However, empirical validation is a critical first step.
Protocol 1: Solubility and Stock Solution Preparation
Principle: To ensure accurate and reproducible results, the compound must be fully solubilized at a known concentration. Inaccurate concentration values due to poor solubility are a common source of experimental error.
Methodology:
-
Solvent Screen: Test the solubility of this compound in common laboratory solvents. Start with sterile, deionized water, followed by DMSO and ethanol.
-
Maximum Stock Concentration: Determine the highest concentration at which the compound remains fully in solution. A common starting point for many small molecules is 10-50 mM in 100% DMSO.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the compound.
-
Add the appropriate volume of the chosen solvent (e.g., 100% DMSO) to achieve the desired molarity.
-
Vortex thoroughly and use gentle warming (37°C) if necessary to facilitate dissolution.
-
Visually inspect the solution for any precipitate. If observed, the solution is supersaturated and must be diluted or remade.
-
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Section 2: Target Identification via Broad Panel Screening
The most efficient method to identify potential molecular targets for an uncharacterized compound is to screen it against a large, diverse panel of known receptors. This unbiased approach saves significant time and resources compared to a hypothesis-driven, target-by-target approach.
Workflow for Target Discovery and Validation
Caption: A systematic workflow for characterizing a novel compound.
Section 3: Target Validation and Affinity Determination
Once a primary "hit" is identified, the next step is to independently confirm the interaction and quantify its binding affinity. The radioligand binding assay is the gold standard for this purpose.[3][4]
Protocol 2: Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity of the test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The resulting data are used to calculate the inhibitory constant (Ki) of the test compound.[5]
Methodology:
-
Receptor Source: Obtain a suitable receptor source, typically cell membranes prepared from a cell line recombinantly expressing the target receptor or from tissues with high endogenous expression.[5]
-
Assay Buffer Preparation: Prepare a buffer optimized for the specific receptor-ligand interaction. This includes considerations for pH, ionic strength, and the inclusion of protease inhibitors.
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, a fixed concentration of radioligand (typically at or below its Kd value), and assay buffer.[4]
-
Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand (the "displacer") to saturate all specific binding sites.[4]
-
Competition: Add receptor membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., using a cell harvester). This separates the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value |
| Ki | Inhibitory Constant | nM to µM range |
| IC50 | Half-maximal Inhibitory Concentration | nM to µM range |
| Hill Slope | Steepness of the competition curve | ~1.0 for competitive binding |
Section 4: Functional Characterization
Binding affinity does not describe function. A compound can be an activator (agonist), an inhibitor (antagonist), or a modulator. Functional assays are required to determine the compound's effect on receptor signaling. The choice of assay depends on the receptor's signaling pathway.[6][7]
Canonical GPCR Signaling Pathways
Caption: Overview of major G-protein coupled receptor signaling pathways.
Protocol 3: cAMP Accumulation Assay (for Gs/Gi-coupled Receptors)
Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.[8][9] Technologies like HTRF or bioluminescent reporters (e.g., cAMP-Glo™) are commonly used.[8][10][11]
Methodology (Homogeneous Bioluminescent Assay Example): [8][10]
-
Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well white, opaque assay plate and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known agonist at its EC80 concentration.
-
Gi-coupled Receptors: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the compound's ability to inhibit the forskolin-induced cAMP increase.[7]
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor signaling and cAMP accumulation.
-
Cell Lysis and Detection: Add a lysis buffer containing the detection reagents (e.g., PKA and luciferase substrate).
-
Signal Generation: Incubate at room temperature to allow for enzymatic reactions that deplete ATP in proportion to the amount of cAMP present.
-
Luminescence Reading: Add the final kinase-glo reagent to measure remaining ATP via a luciferase reaction. The light output is inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the luminescence signal against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 4: Calcium Mobilization Assay (for Gq-coupled Receptors)
Principle: Gq-coupled receptors activate phospholipase C, which generates inositol trisphosphate (IP3). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[12] This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[13][14][15]
-
Cell Plating: Seed cells expressing the Gq-coupled receptor of interest onto a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[13]
-
Compound Addition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Fluorescence Reading:
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument injects the test compound (for agonist mode) or a known agonist (for antagonist mode, following pre-incubation with the test compound).
-
Immediately begin kinetic reading of fluorescence intensity over time (typically 1-3 minutes). The change in fluorescence is directly proportional to the increase in intracellular calcium.[13]
-
-
Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against the log concentration of the compound to determine the EC50 or IC50.
Protocol 5: Electrophysiology for Ion Channel Modulation
Principle: If the primary screen suggests an ion channel target, electrophysiology is the definitive method to study its function.[16] The patch-clamp technique allows for direct measurement of the ionic currents flowing through channels in the cell membrane, providing high-resolution data on channel gating (opening and closing) and permeation.[17][18][19]
Methodology (Whole-Cell Configuration Conceptual Steps): [17]
-
Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an electrolyte solution that mimics the intracellular ionic composition.
-
Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the entire cell interior.
-
Voltage Clamp: Use a specialized amplifier to "clamp" the cell's membrane potential at a desired holding voltage. The amplifier will inject a compensatory current that is equal and opposite to the current flowing through the ion channels. This injected current is the direct measurement of ion channel activity.[17]
-
Compound Application: Apply this compound to the cell via a perfusion system and record changes in the measured current.
-
Data Analysis: Analyze the current traces to determine if the compound increases (activation), decreases (inhibition), or alters the kinetics of the ion channel currents.
Summary of Data Interpretation
The collective data from these assays will provide a comprehensive pharmacological profile of this compound.
| Assay Type | Key Parameters | Interpretation |
| Binding Assay | Ki | Quantifies the affinity of the compound for the receptor. |
| cAMP Assay | EC50 / % Max Response | Determines potency and efficacy as a Gs agonist. |
| IC50 | Determines potency as a Gi agonist or Gs antagonist. | |
| Calcium Assay | EC50 / % Max Response | Determines potency and efficacy as a Gq agonist. |
| IC50 | Determines potency as a Gq antagonist. | |
| Electrophysiology | % Change in Current | Measures direct activation or inhibition of ion flow. |
By following this systematic approach, researchers can confidently and accurately define the receptor modulation profile of this compound, paving the way for its potential application in further drug development and neuropharmacological research.
References
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Unal, H., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]
-
Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. ScienceDirect. [Link]
-
JoVE. Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Link]
-
Zhu, F., & Wu, C. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 12(9), 3505-3515. [Link]
-
Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Linder, M. (2018). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology. [Link]
-
JoVE. Patch Clamp Electrophysiology: Principle & Applications. [Link]
-
Haesen, D., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
-
Pervaiz, N., et al. (2020). A Short Guide to Electrophysiology and Ion Channels. CNS & Neurological Disorders - Drug Targets, 19(6), 406-415. [Link]
-
Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e53575. [Link]
-
National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
-
Creative BioMart. cAMP Accumulation Assay. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.20.1-1.20.17. [Link]
-
JoVE. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions. [Link]
-
BU CyberSec Lab. This compound. [Link]
-
A&J Pharmtech. Mother's Day Pick this compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lincoln.history.idaho.gov [lincoln.history.idaho.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbio.gu.se [molbio.gu.se]
- 8. cAMP-Glo™ Assay Protocol [promega.sg]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. cAMP-Glo™ Max Assay Protocol [promega.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 19. ossila.com [ossila.com]
Application Notes and Protocols for the Derivatization of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Introduction
2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine within the piperidine ring and a pyrazine moiety amenable to substitution, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of strategic approaches and detailed protocols for the derivatization of this compound, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The dihydrochloride salt form of the starting material enhances its stability and solubility in aqueous media, though it necessitates in-situ neutralization for most derivatization reactions of the piperidine nitrogen.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and strategic considerations to empower users to adapt and troubleshoot these methods for their specific research goals.
Strategic Considerations for Derivatization
The derivatization of 2-(Piperidin-4-yloxy)pyrazine can be broadly categorized into two main strategies: functionalization of the piperidine nitrogen and modification of the pyrazine ring.
-
Piperidine Nitrogen Functionalization: The secondary amine of the piperidine ring is the most readily reactive site for derivatization. Common transformations include N-alkylation, N-acylation, reductive amination, and the formation of ureas and sulfonamides. Given that the starting material is a dihydrochloride salt, a crucial first step in these reactions is the in-situ neutralization of the piperidinium hydrochloride to liberate the free secondary amine, which is the active nucleophile. This is typically achieved by using at least two equivalents of a suitable base.
-
Pyrazine Ring Functionalization: The pyrazine ring, being electron-deficient, is less prone to electrophilic aromatic substitution. However, it can be effectively functionalized through cross-coupling reactions if a suitable handle, such as a halogen atom, is present on the ring. Therefore, derivatization of the pyrazine moiety often starts from a halogenated analogue of the title compound. Key reactions include the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The following sections provide detailed protocols for the most common and versatile derivatization methods.
Part 1: Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine moiety is a versatile handle for introducing a wide range of substituents. The following protocols detail common methods for its derivatization.
N-Alkylation
N-alkylation introduces alkyl groups to the piperidine nitrogen, a common strategy to modulate lipophilicity and steric bulk. This reaction typically proceeds via nucleophilic substitution of an alkyl halide.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the dihydrochloride salt and scavenge the acid generated during the reaction. An excess of the base (2.5-3.0 equivalents) is recommended to ensure complete neutralization and drive the reaction to completion.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it dissolves the starting material (upon neutralization) and the reagents, and facilitates the SN2 reaction.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide. For reactive halides like benzyl bromide or iodomethane, room temperature is often sufficient. For less reactive halides, heating may be necessary.
Experimental Protocol: N-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered, or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DMF or MeCN to form a stirrable suspension.
-
Add the base (K₂CO₃, 3.0 eq. or DIPEA, 2.5 eq.) to the suspension and stir for 15-30 minutes at room temperature to ensure complete neutralization of the dihydrochloride salt.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.
Data Presentation: Representative N-Alkylation Reactions
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Benzyl bromide | K₂CO₃ | DMF | 25 | 4-8 | 2-((1-Benzylpiperidin-4-yl)oxy)pyrazine |
| Ethyl iodide | DIPEA | MeCN | 60 | 12-18 | 2-((1-Ethylpiperidin-4-yl)oxy)pyrazine |
| Methyl iodide | K₂CO₃ | DMF | 25 | 2-4 | 2-((1-Methylpiperidin-4-yl)oxy)pyrazine |
Reductive Amination
Reductive amination is a powerful method for N-alkylation that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is particularly useful for introducing more complex alkyl groups.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][2][3][4] It is less basic than other borohydrides and can be used in the presence of an acid catalyst without significant decomposition.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.
Experimental Protocol: Reductive Amination with an Aldehyde or Ketone
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (DCM or DCE).
-
Add DIPEA (2.5 eq.) and stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone (1.1-1.5 eq.) to the mixture. If using a ketone, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Stir the mixture for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
N-Acylation
N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a robust reaction that can be used to introduce a wide variety of functional groups.
-
Acylating Agent: Acid chlorides are highly reactive and are commonly used for N-acylation.
-
Base: A tertiary amine base like triethylamine (TEA) or DIPEA is used to neutralize the dihydrochloride and scavenge the HCl generated during the reaction.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.
Experimental Protocol: N-Acylation with an Acid Chloride
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (3.0 eq.).
-
Slowly add the acid chloride (1.1 eq.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Formation of Ureas and Sulfonamides
The piperidine nitrogen can also be derivatized to form ureas and sulfonamides, which are important functional groups in many bioactive molecules.
Ureas are typically synthesized by reacting the amine with an isocyanate.
Experimental Protocol: Urea Formation with an Isocyanate
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add TEA or DIPEA (2.5 eq.) and stir for 15 minutes at room temperature.
-
Slowly add the isocyanate (1.05 eq.) to the mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired urea derivative.
Sulfonamides are formed by the reaction of the amine with a sulfonyl chloride.
Experimental Protocol: Sulfonamide Formation with a Sulfonyl Chloride
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add TEA or pyridine (3.0 eq.) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Functionalization of the Pyrazine Ring
Functionalization of the pyrazine ring typically requires a starting material that has a leaving group, such as a halogen, on the pyrazine ring. The following protocols assume the availability of a halo-substituted 2-(piperidin-4-yloxy)pyrazine derivative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halo-pyrazine and a boronic acid or ester, catalyzed by a palladium complex.[5][6][7][8]
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst, is used. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos or SPhos often being effective for heteroaryl couplings.
-
Base: A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required for the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Halo-2-(piperidin-4-yloxy)pyrazine (e.g., 2-chloro-5-(piperidin-4-yloxy)pyrazine)
-
Aryl or heteroaryl boronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene) and water
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon)
Procedure:
-
To a Schlenk tube, add the halo-2-(piperidin-4-yloxy)pyrazine (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting a halo-pyrazine with a primary or secondary amine.[9][10][11][12]
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical, with bulky electron-rich phosphine ligands such as RuPhos, XPhos, or Josiphos-type ligands often providing good results.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Halo-2-(piperidin-4-yloxy)pyrazine (e.g., 2-bromo-5-(piperidin-4-yloxy)pyrazine)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (e.g., argon)
Procedure:
-
To a Schlenk tube or microwave vial, add the palladium precatalyst and the phosphine ligand.
-
Add the halo-2-(piperidin-4-yloxy)pyrazine (1.0 eq.), the amine (1.2 eq.), and the base (1.4-2.0 eq.).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C (conventional heating) or in a microwave reactor until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Visualization of Derivatization Workflows
Caption: General workflows for the derivatization of 2-(Piperidin-4-yloxy)pyrazine.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the derivatization of this compound. By targeting either the piperidine nitrogen or the pyrazine ring, researchers can access a wide array of novel compounds with diverse physicochemical and pharmacological properties. The key to successful derivatization lies in the careful selection of reagents and reaction conditions, particularly the in-situ neutralization of the starting material for reactions involving the piperidine nitrogen. The provided protocols are intended as a starting point, and optimization may be necessary for specific substrates and desired outcomes.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 19(3), 537-541. [Link]
-
Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(12), 14-22. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Tilstam, U., & Weinmann, H. (2002). The Suzuki-Miyaura reaction: a powerful tool for the synthesis of biaryls and other C-C coupled compounds. In Organic Process Research & Development (Vol. 6, No. 6, pp. 906-910). American Chemical Society. [Link]
-
Vangala, A. S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]
-
Varghese, B., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 233-242. [Link]
-
Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: a practical synthesis of unsymmetrical ureas. Journal of the American Chemical Society, 134(27), 11132-11135. [Link]
-
Waetzig, J. D., & Tunge, J. A. (2009). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. CHIMIA International Journal for Chemistry, 63(5), 263-266. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2-(Piperidin-4-yloxy)pyrazine in the Synthesis of Advanced Pyrazine Derivatives
Abstract & Introduction
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor allow it to form critical interactions with biological targets, most notably the hinge region of protein kinases.[3][4] Consequently, pyrazine derivatives have been successfully developed as potent inhibitors for various kinases implicated in oncology, such as CK2, PIM, c-Met, and VEGFR-2.[5][6]
This guide focuses on 2-(Piperidin-4-yloxy)pyrazine dihydrochloride , a versatile and strategically important building block for drug discovery. Its structure is bifunctional:
-
The pyrazine ring serves as the core pharmacophore, poised for hinge-binding interactions.[4]
-
The piperidin-4-yloxy linker provides a non-planar, saturated heterocyclic motif that can improve physicochemical properties such as solubility while offering a reactive secondary amine for further molecular elaboration.[7]
The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it an easy-to-handle reagent in a laboratory setting.[8] This document provides detailed protocols for the derivatization of this key intermediate, focusing on two of the most fundamental transformations in pharmaceutical synthesis: amide bond formation and palladium-catalyzed cross-coupling reactions. We will delve into the causality behind procedural choices, provide self-validating experimental workflows, and illustrate the strategic importance of this scaffold in constructing complex, biologically relevant molecules.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₃N₃O · 2HCl | [8] |
| Molecular Weight | 252.14 g/mol | [8] |
| CAS Number | 950649-21-5 | [8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents like methanol | [8] |
| Storage | Store at 0-8°C, desiccated | [8] |
Safety & Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and compatible chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12] After handling, wash hands thoroughly.
-
Hazard Profile: The substance may cause skin, eye, and respiratory irritation.[9] While a specific, comprehensive toxicological profile for this compound is not widely published, related heterocyclic amines and hydrochlorides warrant cautious handling.[10][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not let product enter drains.[9][11]
Synthetic Protocols & Mechanistic Insights
The true utility of 2-(Piperidin-4-yloxy)pyrazine lies in its capacity for diversification. The secondary amine of the piperidine ring is a nucleophilic handle for chain extension and functionalization. The following protocols provide robust methods for its derivatization.
Protocol 1: Amide Bond Formation via Amine Coupling
This protocol details the coupling of a carboxylic acid to the piperidine nitrogen, a ubiquitous reaction in drug synthesis.
Scientific Rationale: The reaction requires the free-basing of the piperidine nitrogen from its hydrochloride salt form using a non-nucleophilic organic base, typically diisopropylethylamine (DIPEA). The carboxylic acid is activated by a coupling reagent (e.g., TBTU, HATU) to form a highly reactive intermediate that is susceptible to nucleophilic attack by the piperidine amine, yielding the stable amide bond.
Experimental Workflow: Amide Coupling
Caption: Workflow for amide synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) (1.2 eq).[4]
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting pyrazine. Stir the resulting suspension.
-
Base Addition: Cool the flask to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise over 5 minutes. The addition of DIPEA is crucial to neutralize both hydrochloride salts and to facilitate the coupling reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[13] Purity should be assessed by HPLC.[13]
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a bi-aryl derivative, a common motif in kinase inhibitors. This requires a halogenated version of the pyrazine core. The synthesis begins with a protected piperidine to prevent the amine from interfering with the organometallic catalyst.
Scientific Rationale: The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between sp²-hybridized carbons.[14] The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation, and reductive elimination steps.[14] A base is required to activate the boronic acid for the transmetalation step.[14] Protecting the piperidine nitrogen (e.g., with a Boc group) is essential to prevent it from coordinating to the palladium catalyst, which would inhibit its catalytic activity.
Synthetic Strategy Overview
Caption: Multi-step synthesis for bi-aryl pyrazines.
Step-by-Step Methodology (Suzuki Coupling Step):
This protocol assumes the starting material is a pre-synthesized, Boc-protected bromo-pyrazine derivative, such as tert-butyl 4-((5-bromopyrazin-2-yl)oxy)piperidine-1-carboxylate.
-
Inert Atmosphere: To a dry Schlenk flask, add the Boc-protected bromopyrazine (1.0 eq), the arylboronic acid (1.3 eq), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq).[15]
-
Reagent Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 1 M, 3.0 eq).[15]
-
Solvent: Add a degassed solvent, such as 1,4-dioxane or a toluene/ethanol mixture. The mixture should be thoroughly degassed via several vacuum/inert gas cycles.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) under an inert atmosphere for 8-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the bromopyrazine starting material and the appearance of the desired product mass.[16]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.[15]
-
Purification & Characterization: Purify the crude product via flash chromatography. Characterize the protected product by NMR and MS.
-
Deprotection: The final deprotection of the Boc group can be achieved by treating the purified intermediate with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane to yield the final product as a salt.
Application Context: Targeting Protein Kinases
The derivatives synthesized from 2-(Piperidin-4-yloxy)pyrazine are ideally suited for development as protein kinase inhibitors.
Mechanism of Action: The pyrazine nitrogen atoms are positioned to act as hydrogen bond acceptors, forming a key anchoring interaction with the amide backbone of the "hinge" region in the ATP-binding pocket of a kinase.[1][4] The substituent installed via amide coupling or Suzuki reaction (the "R-group") can then be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.
Conceptual Kinase Binding Model
Caption: Pyrazine inhibitor in a kinase active site.
This model illustrates how synthetic modifications directly translate to interactions with the target protein, providing a rational basis for structure-activity relationship (SAR) studies in drug development.[5]
Conclusion
This compound is more than a simple chemical; it is a strategic platform for the efficient construction of diverse chemical libraries. Its bifunctional nature allows for systematic exploration of chemical space around a validated pharmacophore. The protocols detailed herein provide reliable and scalable methods for its derivatization, enabling researchers in drug discovery to rapidly generate novel pyrazine-based compounds for biological screening, particularly in the highly competitive and therapeutically vital field of kinase inhibition.
References
-
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wang, Z., et al. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Thimmappa, R. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
Sari, Y., et al. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][5]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
BU CyberSec Lab. (n.d.). This compound. Available at: [Link]
-
Chem-Impex. (n.d.). This compound. Available at: [Link]
-
Yulianis, et al. (2021). Chemical Transformation of Pyrazine Derivatives. Journal of Physics: Conference Series. Available at: [Link]
-
CXZ080 Safety Data Sheet. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]
-
Angene Chemical. (2022). Safety Data Sheet - 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid. Available at: [Link]
-
Beaudoin, D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. Available at: [Link]
-
Material Safety Data Sheet. (n.d.). Available at: [Link]
-
PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Stanković, D. M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chen, C., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. angenechemical.com [angenechemical.com]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. peptide.com [peptide.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride. This molecule is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics for neurological disorders.[1] The synthesis, while conceptually straightforward, involves critical steps that can significantly impact yield and purity. Common challenges include incomplete reactions, byproduct formation, and difficulties in purification and crystallization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common experimental hurdles. We will delve into the causality behind procedural choices, ensuring a robust and reproducible synthetic route.
Overall Synthetic Workflow
The synthesis is typically achieved in a three-step sequence:
-
N-Boc Protection: Commercially available 4-hydroxypiperidine is protected with a tert-butyloxycarbonyl (Boc) group to yield N-Boc-4-hydroxypiperidine. This step is often performed beforehand or the starting material is purchased directly.[2][3][4]
-
Williamson Ether Synthesis: The core C-O bond is formed via a nucleophilic aromatic substitution between an activated 2-halopyrazine and the alkoxide of N-Boc-4-hydroxypiperidine.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the dihydrochloride salt to enhance stability and solubility.[1]
Caption: High-level overview of the synthetic route.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Williamson Ether Synthesis (Coupling Step)
Question: My coupling reaction yield is consistently low. What are the most likely causes?
Answer: Low yields in this SNAr (Nucleophilic Aromatic Substitution) reaction, a variant of the Williamson ether synthesis, typically stem from three primary factors: inefficient deprotonation of the alcohol, suboptimal reaction conditions, or degradation of starting materials.
-
Inefficient Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine must be converted to the more nucleophilic alkoxide. This requires a sufficiently strong base. Weak bases like K₂CO₃ may be ineffective.
-
Expert Insight: The pKa of the hydroxyl group on the piperidine ring is similar to that of a typical secondary alcohol (~17). A base with a conjugate acid pKa significantly higher than this is required for complete and rapid deprotonation. Sodium hydride (NaH) is an excellent, non-nucleophilic strong base that drives the equilibrium to the alkoxide by releasing hydrogen gas.
-
-
Reaction Conditions: Polar aprotic solvents like DMF, DMSO, or THF are essential.[5] They effectively solvate the cation of the base (e.g., Na⁺) without solvating the alkoxide nucleophile, thus enhancing its reactivity. Insufficient temperature can also lead to slow reaction rates.
-
Expert Insight: While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation, especially with pyrazine rings. A carefully optimized temperature, typically between room temperature and 80 °C, is crucial.[5]
-
-
Moisture: Water in the reaction will quench the strong base and the alkoxide, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
Question: I'm observing several byproducts by TLC/LC-MS. What are they and how can I minimize them?
Answer: The most common byproduct is the N-arylated product, where the pyrazine ring attaches to the piperidine nitrogen instead of the oxygen. Although the Boc group is designed to prevent this, forcing conditions can sometimes lead to its partial cleavage or direct reaction. Another possibility is the formation of pyrazine dimers or other degradation products.[6]
-
Minimization Strategy:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered or non-nucleophilic base like NaH or KH. These bases are less likely to participate in side reactions themselves.
-
Control Temperature: Do not overheat the reaction. Add the 2-halopyrazine only after the alkoxide formation is complete (cessation of H₂ gas evolution if using NaH).
-
Reactant Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the N-Boc-4-hydroxypiperidine to ensure the complete consumption of the electrophilic 2-halopyrazine.
-
Table 1: Comparison of Conditions for Williamson Ether Synthesis
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale |
| Base | K₂CO₃ | Sodium Hydride (NaH) | NaH is a much stronger, non-nucleophilic base ensuring complete alkoxide formation. |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF or THF | Polar aprotic solvents enhance the nucleophilicity of the alkoxide.[5] |
| Temperature | Room Temperature | 0 °C (base addition), then 60-70 °C | Controlled addition of base prevents runaway reactions; heating drives the SNAr reaction to completion. |
| Typical Yield | 20-40% | 75-90% | Optimized conditions favor the desired reaction pathway. |
Part 2: N-Boc Deprotection and Salt Formation
Question: My N-Boc deprotection is incomplete, even after several hours. How can I drive it to completion?
Answer: Incomplete deprotection is a common issue and usually points to insufficiently strong acidic conditions or the presence of acid scavengers.
-
Mechanism Insight: The Boc group is cleaved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation.[7]
-
Troubleshooting Steps:
-
Choice of Acid: While TFA/DCM is a common choice, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2-propanol) is often more effective and is the reagent of choice for forming the hydrochloride salt directly.[8][9]
-
Exclusion of Water (in some cases): While the mechanism is a hydrolysis, using anhydrous acidic conditions (like HCl in dioxane) ensures the acid is not simply diluted. The cleavage proceeds, and any trace moisture can be scavenged.
-
Reaction Monitoring: Do not rely on time alone. Monitor the reaction's progress by TLC or LC-MS until the starting material spot has completely disappeared.
-
Question: How do I form the dihydrochloride salt correctly and induce crystallization?
Answer: The target molecule has three nitrogen atoms: two on the pyrazine ring and one on the piperidine ring. The piperidine nitrogen is the most basic. The two pyrazine nitrogens are significantly less basic due to the aromatic, electron-withdrawing nature of the ring.[10] However, under strongly acidic conditions (using at least 2 equivalents of HCl), both a pyrazine nitrogen and the piperidine nitrogen can be protonated to form the dihydrochloride salt.
-
Protocol for Salt Formation & Crystallization:
-
After the deprotection with excess HCl (e.g., from a 4M solution in dioxane) is complete, the product is often already present as the dihydrochloride salt.
-
The solvent (e.g., dioxane) is typically removed under reduced pressure.
-
An anti-solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), is added to the residue. This drastic decrease in polarity causes the highly polar salt to precipitate or crystallize.
-
Trituration (scratching the flask walls with a glass rod) or sonication can help induce crystallization if the product oils out.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Caption: A troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
This protocol is a self-validating system. Successful execution should result in a high yield of the desired intermediate with minimal byproducts.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloropyrazine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine to a flask containing anhydrous DMF (approx. 0.5 M concentration).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add the NaH portion-wise over 15 minutes. Causality: Slow addition prevents a dangerous exotherm and excessive hydrogen evolution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The completion of alkoxide formation is indicated by the cessation of gas evolution.
-
Coupling: Add 2-chloropyrazine to the reaction mixture (can be added neat or as a solution in a small amount of anhydrous DMF).
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrazine is consumed.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Causality: This safely neutralizes any unreacted NaH.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a white solid or pale oil.
Protocol 2: Synthesis of this compound
Materials:
-
tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane (5-10 eq)
-
Diethyl ether or MTBE
Procedure:
-
Deprotection: Dissolve the starting material from Protocol 1 in a minimal amount of a co-solvent like dichloromethane or methanol (optional, can aid solubility) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution at room temperature. A precipitate may form immediately.
-
Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS to confirm the complete disappearance of the starting material.[11]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Crystallization: Add diethyl ether or MTBE to the resulting residue. Stir or sonicate the suspension vigorously for 30 minutes to break up any clumps and ensure complete precipitation.
-
Filtration: Collect the white solid product by vacuum filtration.
-
Wash the filter cake with a small amount of fresh diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to a constant weight. The final product should be a stable, white to off-white crystalline solid.
References
- BenchChem. (2025).
- BU CyberSec Lab. This compound.
- Chem-Impex. This compound.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Valerio, D., et al. (2020). Boc deprotection conditions tested.
- Fisher Scientific. Amine Protection / Deprotection.
- BenchChem.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ChemicalBook. (2025).
- ChemBK. (2024). n-boc-4-hydroxylpiperidine.
- Manjula, S. (2020). Synthesis and reactions of Pyrazine. YouTube.
- Pharmaffili
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Welcome to the technical support center for "2-(Piperidin-4-yloxy)pyrazine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this versatile heterocyclic compound. As a dihydrochloride salt, this molecule presents unique challenges and opportunities in purification strategies, primarily due to its high polarity and potential interactions with stationary phases.[1] This document will explain the underlying principles of the recommended purification techniques to empower you to overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its purification?
A1: The purification of this compound is primarily influenced by its dihydrochloride salt form, which renders it highly polar and water-soluble.[1] The presence of two basic nitrogen atoms (one in the piperidine ring and one in the pyrazine ring) means the molecule is protonated at neutral and acidic pH. This high polarity can make it challenging to handle with traditional normal-phase chromatography and requires specific strategies to achieve high purity.
Q2: What are the most likely impurities I might encounter?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like 4-hydroxypiperidine and a halogenated pyrazine, or byproducts from incomplete reaction or over-alkylation. Depending on the synthetic route, you might also see related pyrazine derivatives or oligomeric species.
Q3: Is this compound stable under typical purification conditions?
A3: this compound is generally stable.[1] However, like many heterocyclic amines, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation. The pyrazine ring itself is relatively stable due to its aromatic character.[2]
Q4: My compound is not UV-active. How can I monitor its purification?
A4: While many pyrazine derivatives do exhibit UV absorbance, if your compound or impurities do not have a strong chromophore, alternative detection methods are necessary. For Thin Layer Chromatography (TLC), you can use staining agents like potassium permanganate or iodine vapor.[3] For column chromatography, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed.[4][5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation or Streaking in Column Chromatography
Potential Cause A: Inappropriate Stationary Phase
-
Explanation: The highly polar and basic nature of the free amine form of your compound can lead to strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel. This results in poor separation, peak tailing, and potential loss of product on the column.[3]
-
Solution:
-
Use a Modified Stationary Phase: Consider using neutral or basic alumina, which can mitigate the strong acidic interactions.[3]
-
Reversed-Phase Chromatography: This is often the most effective method for highly polar and ionizable compounds.[6] A C18 column is a good starting point.
-
Amine-Functionalized Silica: These columns are specifically designed to reduce tailing with basic compounds in normal-phase chromatography.
-
Potential Cause B: Incorrect Mobile Phase
-
Explanation: The choice of solvent system is critical for achieving good separation. For polar compounds, a sufficiently polar mobile phase is needed to elute the compound from the column. For basic amines on silica, the mobile phase often needs a modifier to reduce interactions with the stationary phase.
-
Solution:
-
Normal-Phase with Modifier: If using silica gel, add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/Triethylamine).[7][8] This will compete with your compound for the acidic sites on the silica, reducing streaking.
-
Reversed-Phase with pH Control: When using reversed-phase chromatography, controlling the pH of the aqueous component of your mobile phase is crucial. For basic amines, a mobile phase with a slightly alkaline pH can neutralize the compound, increasing its retention and improving peak shape.[8]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of aqueous solvent.[6]
-
Issue 2: Low Yield After Purification
Potential Cause A: Irreversible Adsorption
-
Explanation: As mentioned, your compound can irreversibly bind to an acidic stationary phase like silica gel, leading to significant loss of material.
-
Solution:
-
Follow the recommendations for modifying the stationary or mobile phase in Issue 1. A small-scale test run can help determine if irreversible adsorption is a significant problem with your chosen system.
-
Potential Cause B: Compound Precipitation in the Column
-
Explanation: The dihydrochloride salt has limited solubility in many organic solvents. If the mobile phase is not sufficiently polar, the compound may precipitate on the column, especially if it is loaded in a small volume of a strong solvent.
-
Solution:
-
Ensure your compound is fully dissolved in the mobile phase before loading it onto the column. If solubility is an issue, consider a different solvent system or a gradient elution that starts with a more polar mixture.
-
Issue 3: Difficulty with Recrystallization
Potential Cause A: Incorrect Solvent Choice
-
Explanation: Finding a suitable single or binary solvent system for recrystallizing a highly polar salt can be challenging. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Solution:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. Common choices for polar compounds include methanol, ethanol, isopropanol, and mixtures with water or less polar solvents like ethyl acetate.
-
Vapor Diffusion: If finding a suitable single solvent is difficult, consider vapor diffusion. Dissolve your compound in a small amount of a good solvent and place it in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.
-
Potential Cause B: Presence of Oily Impurities
-
Explanation: Small amounts of viscous, non-crystalline impurities can inhibit crystal formation, resulting in an oil.
-
Solution:
-
Pre-purification: If your crude product is an oil, first attempt a chromatographic purification to remove the impurities that may be inhibiting crystallization.
-
Trituration: Before recrystallization, try triturating the crude material with a solvent in which your compound is insoluble but the oily impurities are soluble. This can effectively wash away the problematic impurities.
-
III. Detailed Experimental Protocol: Reversed-Phase Flash Chromatography
This protocol provides a step-by-step guide for the purification of this compound using reversed-phase flash chromatography, a robust method for polar compounds.
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
C18 reversed-phase flash column
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonium hydroxide (optional, for pH adjustment)
-
Flash chromatography system
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). If the compound is not fully soluble, you can use a small amount of a stronger solvent like methanol, but be mindful that this can affect the initial binding to the column.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase for at least 5 column volumes.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Begin the elution with a gradient. A typical gradient for a polar compound might be:
| Time (min) | % Water | % Acetonitrile |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
-
Fraction Collection: Collect fractions based on the UV detector response or a predetermined schedule.
-
Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). As water can be difficult to remove, lyophilization (freeze-drying) of the final aqueous solution is often the most effective method to obtain a dry, solid product.
Visualization of the Purification Workflow
Caption: Reversed-Phase Chromatography Workflow.
Decision Tree for Purification Method Selection
Caption: Selecting a Purification Method.
IV. References
-
Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both. Retrieved from
-
BU CyberSec Lab. (n.d.). This compound. Retrieved from [Link]
-
Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 6(4). Retrieved from [Link]
-
Li, D., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PLoS ONE, 14(11), e0225363. Retrieved from [Link]
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114. Retrieved from [Link]
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
-
Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197-1203. Retrieved from [Link]
-
Patsnap. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijbpas.com [ijbpas.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An" by B.H. Chen and C.P. Chiu [jfda-online.com]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
<_>
Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges and provide in-depth, experience-driven solutions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the primary areas I should investigate?
Low yield in this multi-step synthesis can arise from inefficiencies in the core etherification reaction or during the final salt formation and isolation. A systematic approach is crucial for pinpointing the issue.
Troubleshooting Workflow for Low Yield
The following workflow provides a structured method for diagnosing the root cause of low yield.
Caption: A troubleshooting workflow for diagnosing low yield.
Q2: The Williamson ether synthesis step has poor conversion. How can I drive the reaction to completion?
The core of this synthesis is a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[1][2][3] In this reaction, the alkoxide of 4-hydroxypiperidine attacks the electron-deficient pyrazine ring, displacing the chloride. Several factors can lead to incomplete conversion of the starting material, 2-chloropyrazine.
Causality:
-
Insufficiently Strong Base: The pKa of the hydroxyl group on 4-hydroxypiperidine is not low enough for weaker bases to achieve full deprotonation. Incomplete formation of the nucleophilic alkoxide will stall the reaction.
-
Inappropriate Solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Polar aprotic solvents are generally preferred as they solvate the cation but leave the nucleophile "bare" and more reactive.[1][4]
-
Low Reaction Temperature: Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier.
Solutions:
-
Choice of Base: While common bases like potassium carbonate may be attempted, stronger, non-nucleophilic bases are often required to ensure complete and irreversible deprotonation of the alcohol.[1][3] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1]
-
Solvent Selection: Employ anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] These solvents effectively solubilize the reactants and promote the SNAr mechanism.
-
Temperature Optimization: The reaction may require heating. Monitor the reaction progress by TLC or LCMS at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and potential decomposition. 2-chloropyrazine has a boiling point of 153-154 °C, but can be volatile and may form explosive mixtures with air if heated excessively.[5]
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Irreversibly deprotonates the alcohol, driving equilibrium forward. |
| Solvent | Anhydrous DMSO or DMF | High boiling point, effectively solvates ions, and is aprotic.[3][4] |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Q3: My NMR analysis shows unexpected peaks. What are the likely side products?
The presence of impurities not only lowers the yield but also complicates purification. Understanding the potential side reactions is key to mitigating them.
Potential Side Products:
-
N-Arylation Product: 4-hydroxypiperidine is an ambident nucleophile, meaning it can react through either the oxygen or the nitrogen atom. While O-arylation is generally favored under these conditions, competitive N-arylation can occur, leading to the formation of 1-(pyrazin-2-yl)piperidin-4-ol. Copper-based catalysts have been noted to influence the selectivity between N- and O-arylation in similar systems.[6][7]
-
Dimerization/Polymerization: Under harsh basic conditions and high temperatures, 2-chloropyrazine can potentially undergo self-condensation reactions.
-
Hydrolysis of 2-chloropyrazine: If there is residual water in the reaction mixture, 2-chloropyrazine can hydrolyze to 2-hydroxypyrazine, which will not participate in the desired reaction.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. If using 4-hydroxypiperidine hydrochloride, it must be neutralized and dried before use.
-
Control Temperature: Avoid excessive temperatures, which can promote side reactions.
-
Order of Addition: Adding the 2-chloropyrazine solution slowly to the pre-formed alkoxide of 4-hydroxypiperidine can help minimize side reactions by keeping the concentration of the electrophile low.
Q4: I'm struggling with the dihydrochloride salt formation. The product oils out or the yield is poor. What are the best practices?
The final step, converting the free base to its dihydrochloride salt, is critical for stability, solubility, and handling of the final product.[8]
Common Issues and Solutions:
-
"Oiling Out": The product separates as a viscous liquid instead of a crystalline solid. This is often due to the solvent system being unable to support crystallization or the presence of impurities.
-
Solution: Screen different solvent systems. A common approach is to dissolve the free base in a solvent in which the salt is poorly soluble, such as isopropanol (IPA), ethyl acetate, or diethyl ether. Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or HCl in dioxane).
-
-
Incomplete Precipitation: The salt may be partially soluble in the chosen solvent, leading to yield loss.
-
Solution: After adding HCl, cool the mixture (e.g., to 0-5 °C) to maximize precipitation. Ensure sufficient time is allowed for full crystallization.
-
-
Hygroscopic Product: The dihydrochloride salt can be hygroscopic, making it difficult to handle and weigh accurately.
-
Solution: Filter the product quickly and dry it under high vacuum, potentially over a desiccant like P₂O₅. Handle the final product in a glove box or a dry environment.
-
-
Corrosiveness: Highly acidic solutions can be corrosive to equipment.[9]
-
Solution: While necessary for salt formation, be mindful of the materials used in your reaction vessel and filtration apparatus.
-
Recommended Protocol for Salt Formation:
-
Dissolve the purified free base of 2-(Piperidin-4-yloxy)pyrazine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add 2.1 to 2.2 equivalents of a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with vigorous stirring.
-
Observe for precipitation. If the product oils out, try adding a co-solvent in which the salt has lower solubility (e.g., heptane).
-
Allow the slurry to stir at a low temperature for at least one hour to ensure complete precipitation.
-
Collect the solid by filtration, wash with a cold, anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-4-yloxy)pyrazine (Free Base)
-
Materials:
-
4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-chloropyrazine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Deionized Water
-
Brine
-
Magnesium Sulfate (anhydrous)
-
-
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMSO.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent.
-
In a separate flask, dissolve 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMSO and add it dropwise to the NaH suspension at room temperature. Allow the mixture to stir for 1 hour to ensure complete formation of the alkoxide (hydrogen gas evolution will cease).
-
Dissolve 2-chloropyrazine (1.1 equivalents) in anhydrous DMSO and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LCMS until the 2-chloropyrazine is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
-
BU CyberSec Lab. (n.d.). This compound. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Journal of the American Chemical Society. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]
- Google Patents. (n.d.).
-
RSC Publishing. (2025). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]
-
Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
WebMD. (2024). Chlorpromazine (Thoradol, Thorazine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
ResearchGate. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). PEPPSI. [Link]
-
Reddit. (2023). Hydrochloride salt of amine. [Link]
-
Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]
-
MDPI. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone. [Link]
-
Sci-Hub. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. [Link]
- Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" reaction conditions
Technical Support Center: 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride Synthesis
Welcome to the technical support hub for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate.[1] Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions extensively studied in heterocyclic chemistry.[2][3] This is followed by the deprotection of a protecting group and subsequent formation of the dihydrochloride salt. The core reaction is a variation of the Williamson ether synthesis, adapted for an electron-deficient heteroaromatic system.[4][5]
Troubleshooting Guide
This section provides practical advice for overcoming common pitfalls in the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am seeing a low yield, or none of my desired product, after reacting N-Boc-piperidin-4-ol with 2-chloropyrazine. What are the likely causes and how can I fix this?
Answer: Low or no yield in this SNAr reaction can stem from several factors related to reactants, reagents, and reaction conditions.
-
Cause 1: Inactive Nucleophile (N-Boc-4-hydroxypiperidine alkoxide). The alkoxide of N-Boc-piperidin-4-ol is the active nucleophile. If it is not formed efficiently, the reaction will not proceed.
-
Solution: Ensure your base is strong enough and the reaction is anhydrous. Sodium hydride (NaH) is a common and effective base for generating the alkoxide.[5] Ensure the NaH is fresh and has been handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by moisture. The solvent, typically a polar aprotic solvent like DMF or DMSO, must be anhydrous.[5]
-
-
Cause 2: Poor Reactivity of 2-Chloropyrazine. While the pyrazine ring is electron-deficient, which facilitates SNAr, the reaction may still be sluggish.[6]
-
Solution: Increase the reaction temperature. SNAr reactions often require heating. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Cause 3: Competing Elimination Reaction. Although less common with aryl halides, if conditions are too harsh, elimination reactions can occur.[7][8]
-
Solution: Optimize the reaction temperature and consider a less sterically hindered base if applicable, though for alkoxide formation, a strong, non-nucleophilic base like NaH is ideal.
-
Experimental Protocol: N-Boc-4-hydroxypiperidine Alkoxide Formation and SNAr Reaction
-
Under an inert atmosphere, add N-Boc-piperidin-4-ol to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
Issue 2: Incomplete Boc Deprotection
Question: After the SNAr reaction, I am struggling to fully remove the Boc protecting group from the piperidine nitrogen. What are the best conditions for this step?
Answer: Incomplete Boc deprotection is a frequent issue and can be addressed by adjusting the acidic conditions.[9][10]
-
Cause 1: Insufficient Acid Strength or Concentration. The tert-butoxycarbonyl (Boc) group is stable under many conditions but is cleaved by strong acids.
-
Solution: The most common and effective reagents for Boc deprotection are trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent.[10][11] A 20-50% solution of TFA in dichloromethane (DCM) at room temperature is typically effective.[11] Alternatively, a 4M solution of HCl in 1,4-dioxane is a very effective reagent and can sometimes lead to a crystalline hydrochloride salt directly.[11]
-
-
Cause 2: Short Reaction Time. The deprotection may require more time to go to completion.
-
Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Reaction times can range from 30 minutes to several hours.[12]
-
Experimental Protocol: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (typically a 5-10 fold excess of HCl).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, the product can often be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration.
Issue 3: Formation of Impurities
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely side products and how can I minimize them?
Answer: The formation of byproducts is a frequent challenge. Understanding their origin is key to minimizing them.
-
Cause 1: t-Butylation of the Pyrazine Ring. During Boc deprotection with strong acid, a reactive tert-butyl cation is formed.[9][10] This cation can potentially alkylate the electron-rich pyrazine ring or the deprotected piperidine nitrogen.
-
Solution: Use scavengers in your deprotection reaction. Scavengers are compounds that react with and "trap" the tert-butyl cation.[10] Common scavengers include triethylsilane or anisole.
-
-
Cause 2: Byproducts from the SNAr Reaction. Side reactions can occur if there are other nucleophilic sites on your starting materials or if the reaction conditions are not optimal.
-
Solution: Ensure the purity of your starting materials. Use of an inert atmosphere can prevent oxidation-related side products.
-
-
Cause 3: Co-extraction of Polar Byproducts. During workup, polar impurities may be carried through into the final product.
Frequently Asked Questions (FAQs)
Q1: What is the role of the dihydrochloride salt form? A1: The dihydrochloride salt form of 2-(Piperidin-4-yloxy)pyrazine significantly enhances its solubility in aqueous solutions, which is often advantageous for pharmaceutical formulations and biological assays.[1] It also generally improves the compound's stability and ease of handling.[1]
Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product? A2:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion rate and the mass of the product and any impurities, confirming the identity of the desired compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated intermediates.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
Q3: Can other bases be used for the SNAr reaction? A3: While sodium hydride is very effective, other strong bases like potassium tert-butoxide can also be used. The choice of base can sometimes influence the reaction rate and side product profile. Inorganic bases like potassium carbonate are generally less effective for deprotonating the alcohol but might be used in some contexts, potentially with a phase-transfer catalyst.[5]
Q4: What are the safety considerations when working with the reagents in this synthesis? A4:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture.
-
2-Chloropyrazine: Can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Trifluoroacetic Acid (TFA) and HCl in Dioxane: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.
Visualizing the Workflow
General Synthetic Pathway
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis reaction.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Base for SNAr | Sodium Hydride (NaH), 1.1 eq. | Strong, non-nucleophilic base ensures complete alkoxide formation.[5] |
| SNAr Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents facilitate SN2 and SNAr reactions.[5] |
| SNAr Temperature | 80-100 °C | Thermal energy is often required to overcome the activation energy for SNAr on chloropyrazines. |
| Deprotection Reagent | 4M HCl in 1,4-Dioxane or 20-50% TFA in DCM | Strong acidic conditions are required for efficient cleavage of the Boc group.[10][11] |
| Deprotection Scavenger | Triethylsilane or Anisole (5-10% v/v) | Traps the reactive tert-butyl cation, preventing side reactions.[10] |
References
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.).
- The Chemical Foundation: Understanding 2-Chloropyrazine Properties and Applications. (n.d.).
- This compound - BU CyberSec Lab. (n.d.).
- Google Patents. (n.d.). Purification of pyrazine.
- Chem-Impex. (n.d.). This compound.
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine (C9H13N3O).
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PMC. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl).
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines.
- Sigma-Aldrich. (n.d.). 2-(Piperidin-4-yloxy)pyrazine hydrochloride.
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- EvitaChem. (n.d.). Buy 2-(Piperidin-2-yl)pyrazine (EVT-13738674).
- ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives.
- BLD Pharm. (n.d.). 1215636-48-8|2-(Piperidin-4-yloxy)pyrazine hydrochloride.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
- Google Patents. (n.d.). Process for the purification of piperidine.
- Reddit. (2023, October 18). Boc De-protection.
- National Toxicology Program (NTP). (n.d.). 2-Chloropyridine.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).
- Greener approach toward one pot route to pyrazine synthesis. (n.d.).
- Sciencemadness.org. (2020, July 28). Pyrazine Synthesis?.
- Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
- Slideshare. (n.d.). Synthesis and reactions of Pyrazine.
- RSC Publishing. (2025, May 23). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Alternatives for the Synthesis of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, a key intermediate in pharmaceutical development.[1] This document is designed for researchers, chemists, and process development professionals seeking to replace conventional, hazardous solvents with safer, more sustainable alternatives without compromising reaction efficiency. We will explore the rationale behind solvent selection, provide troubleshooting guidance for common issues, and present detailed protocols for greener synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when moving away from traditional solvents in the synthesis of 2-(Piperidin-4-yloxy)pyrazine. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where an alkoxide derived from 4-hydroxypiperidine displaces a leaving group (typically a halide) on the electron-deficient pyrazine ring.
Q1: Why are polar aprotic solvents like DMF and DMSO the traditional choice for this synthesis?
Answer: The choice of solvent is critical for the success of a nucleophilic aromatic substitution (SNAr) reaction. Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are used for several key reasons:
-
Enhanced Nucleophilicity: These solvents excel at solvating cations (like Na⁺ or K⁺ from the base used) while leaving the alkoxide nucleophile relatively "naked" and highly reactive.[2] This significantly accelerates the rate of the S
N2-type attack on the pyrazine ring.[3] -
Reagent Solubility: They effectively dissolve the reacting species, including the polar piperidinolate intermediate and the pyrazine substrate, ensuring a homogeneous reaction mixture.
-
Thermal Stability: S
NAr reactions on heteroaromatics often require heating to proceed at a reasonable rate.[3] DMF (b.p. 153°C) and DMSO (b.p. 189°C) have high boiling points, allowing for a wide operational temperature range.
The general mechanism, highlighting the role of the solvent, is shown below.
Caption: The role of polar aprotic solvents in the SNAr mechanism.
Q2: What are the primary concerns with using DMF and what greener alternatives should I consider?
Answer: While effective, DMF is classified as a substance of very high concern (SVHC) due to its reproductive toxicity.[4] Its high boiling point also makes it energy-intensive to remove during workup. This has driven the search for "greener" and safer alternatives.[5]
Here is a comparison of potential alternative solvents:
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages & Mitigation |
| DMF (Baseline) | Polar Aprotic | 153 | High efficacy, well-established. | High toxicity (reprotoxic) , difficult to remove.[4] |
| 2-MeTHF | Ether | 80 | Greener profile than THF, lower boiling point for easy removal, derived from renewable sources.[6] | Less polar than DMF; may result in slower reaction rates. Mitigation: Use a stronger base (e.g., NaH, KHMDS) or a phase-transfer catalyst. |
| PEG-400 | Polyether / Alcohol | Decomposes >200 | Non-toxic, biodegradable, low volatility, shown to be highly effective for S | Viscous, can complicate product isolation. Mitigation: Dilute with water post-reaction and extract the product with a suitable organic solvent (e.g., EtOAc). |
| t-Amyl Alcohol | Polar Protic | 102 | Considered a greener alcohol solvent; can facilitate reactions and is biodegradable.[8] | Can potentially act as a competing nucleophile. Mitigation: Use a strong, non-nucleophilic base and ensure the piperidinolate forms completely before extended heating. |
| Cyrene™ | Dipolar Aprotic (Bio-based) | 227 | Bio-based alternative to DMF/NMP.[6] | Can be unstable in the presence of strong bases, limiting its utility where bases like NaH are required. Best suited for reactions with weaker carbonate bases. |
| Solvent-Free | Mechanochemistry | N/A | Eliminates solvent waste entirely, reduces energy consumption, can lead to high-purity products.[9] | Requires specialized equipment (ball mill). Not all reactions are amenable to this technique. |
Q3: My reaction is sluggish in 2-MeTHF. How can I improve the reaction rate?
Answer: A slow reaction in a less polar solvent like 2-MeTHF is a common issue. Here’s a troubleshooting workflow:
Caption: Decision tree for troubleshooting a slow SNAr reaction.
Key Considerations:
-
Base Selection: The pKa of the N-H on a Boc-protected 4-hydroxypiperidine is high. A strong base like sodium hydride (NaH) is often necessary to ensure complete deprotonation to the reactive alkoxide.[2] Weaker bases like K₂CO₃ may be insufficient in less polar media.
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry, especially when using NaH, as water will quench the base and inhibit the reaction.[2]
-
Phase-Transfer Catalysis (PTC): A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective. The catalyst pairs with the cation (e.g., K⁺), making the resulting [PTC⁺][⁻OR] salt more soluble and reactive in the organic solvent.[3]
Q4: I am using PEG-400 and product isolation is difficult. What is the best workup procedure?
Answer: PEG-400 is an excellent green solvent, but its low volatility and water solubility can make workup challenging.[7]
Recommended Workup Protocol for PEG-400:
-
Cooling: Once the reaction is complete (monitored by TLC or LCMS), cool the mixture to room temperature.
-
Dilution: Add a significant volume of water (e.g., 10-20 times the volume of PEG-400 used). This will dissolve the PEG and any inorganic salts.
-
Extraction: Extract the aqueous mixture multiple times with a water-immiscible organic solvent in which your product is soluble (e.g., Ethyl Acetate, Dichloromethane). The product will move to the organic phase, leaving the PEG-400 in the aqueous phase.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and PEG.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free base product.
-
Salt Formation: Dissolve the crude base in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of HCl in ether or isopropanol to precipitate the desired dihydrochloride salt.
Experimental Protocol: Greener Synthesis using PEG-400
This protocol describes a lab-scale synthesis of the free base, 2-(Piperidin-4-yloxy)pyrazine, using PEG-400 as a green solvent alternative. The subsequent conversion to the dihydrochloride salt is a standard procedure.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
N-Boc-4-hydroxypiperidine (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Polyethylene glycol 400 (PEG-400)
-
Water (deionized)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.1 eq) and PEG-400 (approx. 5 mL per gram of starting material).
-
Base Addition: Stir the mixture under a nitrogen atmosphere and carefully add potassium tert-butoxide (1.2 eq) portion-wise at room temperature. A slight exotherm may be observed. Stir for 30 minutes to ensure complete formation of the potassium alkoxide.
-
Substrate Addition: Add 2-chloropyrazine (1.0 eq) to the reaction mixture.
-
Heating & Monitoring: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC or LCMS until the starting 2-chloropyrazine is consumed (typically 1-3 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the viscous mixture with 50 mL of deionized water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-Boc-2-(piperidin-4-yloxy)pyrazine.
-
-
Deprotection & Salt Formation (Standard):
-
Dissolve the crude intermediate in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add an excess of HCl (e.g., 4M HCl in Dioxane or HCl gas) and stir until deprotection is complete.
-
The this compound salt will typically precipitate. Filter the solid, wash with a non-polar solvent (e.g., ether or hexane), and dry under vacuum.
-
References
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- ResearchGate. (n.d.). Green solvents for drug synthesis. ResearchGate.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemical Reviews. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Fresh Writing.
- (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers. Benchchem.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures.
- BU CyberSec Lab. (n.d.). This compound. BU CyberSec Lab.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- PMC. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC.
- PMC - NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
- Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- ResearchGate. (n.d.). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. ResearchGate.
- (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
Technical Support Center: Scaling Up the Production of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common challenges and critical parameters of the manufacturing process, structured in a practical question-and-answer format.
Section 1: Synthesis Pathway & Key Transformations
The production of this compound is robustly achieved through a three-stage process. This pathway is designed for scalability, prioritizing high purity and yield.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions: Synthesis & Scale-Up
Question 1: We are seeing low conversion in the Williamson ether synthesis step (Stage 1). What are the critical parameters to investigate?
This is a classic challenge when scaling up an SN2 reaction.[1] The Williamson ether synthesis is highly sensitive to reaction conditions.[2] Here are the primary factors to troubleshoot:
-
Base Selection & Stoichiometry: The reaction requires the quantitative formation of the alkoxide from N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) is highly effective as it drives the deprotonation to completion. Ensure you are using at least 1.1-1.2 equivalents of a strong, non-nucleophilic base. Incomplete deprotonation is a primary cause of low yield.
-
Solvent Quality: This reaction demands a polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] Crucially, the solvent must be anhydrous. Water will quench the alkoxide and hydrolyze the sodium hydride, halting the reaction.
-
Temperature Control: While initial alkoxide formation with NaH should be done at a lower temperature (0-10 °C) to control hydrogen evolution, the subsequent reaction with 2-chloropyrazine often requires heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[2] Monitor the reaction by HPLC to determine the optimal temperature and time profile.
-
Purity of Starting Materials: 2-chloropyrazine can degrade over time. Ensure its purity before use. Likewise, the N-Boc-4-hydroxypiperidine should be of high quality, as impurities can lead to side reactions.
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis.
Question 2: During the Boc deprotection (Stage 2), we are struggling with work-up. What is the best practice for this step?
The deprotection of the tert-butoxycarbonyl (Boc) group is achieved under acidic conditions.[4] The choice of acid and solvent significantly impacts the ease of isolation.
-
Recommended Method: Using a solution of 4M HCl in a solvent like 1,4-dioxane or isopropanol is often the most effective method at scale.[5] The key advantage is that the desired product, 2-(Piperidin-4-yloxy)pyrazine, will often precipitate directly from the reaction mixture as the dihydrochloride salt. This allows for simple isolation by filtration, avoiding a complex aqueous work-up.[4][5]
-
Alternative Method (TFA): Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also effective but presents challenges during scale-up.[4] Removing excess TFA and DCM under vacuum can be energy-intensive. The resulting trifluoroacetate salt must then be neutralized (basified) and extracted, which involves large volumes of solvents and creates aqueous waste streams.
-
Key Insight: Converting the Boc-protected intermediate directly to the final dihydrochloride salt in one step (deprotection and salt formation) by using excess HCl in a suitable solvent is the most atom-economical and efficient approach for manufacturing.
Question 3: We are having difficulty achieving a consistent, crystalline final product (Stage 3). Sometimes we get an oil or a sticky solid. Why?
This is a common issue in the crystallization of amine hydrochloride salts and is almost always related to solvent and water content.[6]
-
Water is the Enemy: The presence of water can significantly hinder crystallization, often leading to the formation of oils or hydrated, sticky solids.[7] The free base is hygroscopic, and aqueous HCl introduces water. It is critical to use anhydrous conditions for the final crystallization.
-
Protocol for Robust Crystallization:
-
After deprotection, if you have isolated the free base, ensure it is dry.
-
Dissolve the free base in a water-miscible, anhydrous solvent where the salt form has low solubility. Anhydrous isopropanol (IPA) or ethanol are excellent choices.
-
Add a solution of anhydrous HCl in IPA (or introduce anhydrous HCl gas) slowly, monitoring the pH. Precisely 2.0-2.2 equivalents of HCl are needed for the dihydrochloride.
-
Crystallization can be induced by slow cooling, seeding with a previous batch of crystals, or by adding a non-polar "anti-solvent" like methyl tert-butyl ether (MTBE) or diethyl ether to reduce the solubility of the salt.[6]
-
-
Troubleshooting: If an oil forms, try re-dissolving in a minimal amount of a polar solvent (like methanol) and re-precipitating with a non-polar anti-solvent.
| Problem | Probable Cause | Recommended Solution | Rationale |
| Oily Product | Presence of residual water or incorrect solvent system. | Use anhydrous solvents (e.g., IPA, Dioxane) for salt formation. Add a non-polar anti-solvent (e.g., MTBE) to induce precipitation.[6][7] | Water can form hydrates or prevent the formation of an ordered crystal lattice. An anti-solvent reduces the solubility of the ionic salt, promoting crystallization. |
| Inconsistent HCl Stoichiometry | Inaccurate measurement of HCl; formation of mono- or mixed salts. | Titrate the free base solution with a standardized solution of HCl in IPA. Use a pH meter to monitor the addition. | Ensures the formation of the specific dihydrochloride salt, which has consistent physical properties. The two pKa values of the molecule necessitate careful pH control. |
| Poor Filterability | Very fine, needle-like crystals. | Control the rate of cooling and/or anti-solvent addition. Age the slurry with stirring before filtration. | Slower crystallization promotes the growth of larger, more uniform crystals that are easier to filter and wash. |
Table 1: Troubleshooting Guide for Crystallization of the Final Product.
Section 2: Impurity Profiling & Quality Control
Controlling impurities is critical for regulatory approval and product safety. A robust analytical program should be in place from the intermediate stages.[8][9]
Frequently Asked Questions: Analysis & QC
Question 4: What are the most likely process-related impurities we should be monitoring?
Impurities can arise from starting materials, side-reactions, or degradation.[10]
-
From Stage 1 (Williamson Synthesis):
-
Unreacted 2-chloropyrazine: A volatile and potentially genotoxic starting material that must be controlled to very low levels.
-
Unreacted N-Boc-4-hydroxypiperidine: A non-critical impurity that is typically removed during work-up and purification.
-
Dimerization/Side-products: Self-condensation of 2-chloropyrazine or other base-mediated side reactions are possible at high temperatures.
-
-
From Stage 2 (Deprotection):
-
Incomplete Deprotection: Residual N-Boc-2-(piperidin-4-yloxy)pyrazine is a common process impurity if deprotection is not driven to completion.[11]
-
-
General:
-
Residual Solvents: Solvents used in the process (e.g., DMF, Dioxane, IPA, MTBE) must be monitored and controlled within ICH limits.[10]
-
Question 5: What is a good starting point for an HPLC method to check the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of pharmaceutical intermediates.[12] A reverse-phase method is typically effective for this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution for this type of polar, basic compound. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acidic modifier improves peak shape for the amine and protonates residual silanols on the column. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reverse-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 minutes | A gradient is necessary to elute the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm or 275 nm | The pyrazine ring has a strong UV chromophore, allowing for sensitive detection.[13][14] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Table 2: Recommended Starting Parameters for HPLC Purity Analysis.
Expert Tip: Do not rely solely on the final API analytical method for intermediate analysis. Methods should be developed and validated specifically for each stage to ensure all potential impurities are being detected and controlled effectively.[8] For unknown peak identification, LC-MS is an indispensable tool.[8]
References
-
Chadwick, K., & Jones, R. (2012). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]
-
PharmaExpert. (2026). Analytical Method Development for Intermediate Purity & Impurities. PharmaExpert Insights. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Available at: [Link]
-
Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? AFPM. Available at: [Link]
-
SIELC Technologies. (n.d.). Pyrazine. SIELC. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
-
ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
- Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
-
AFPM. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion... American Fuel & Petrochemical Manufacturers. Available at: [Link]
- Google Patents. (n.d.). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
-
IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Pharmaffiliates. Available at: [Link]
-
BU CyberSec Lab. (n.d.). This compound. BU CyberSec Lab. Available at: [Link]
- Google Patents. (n.d.). method for salt preparation. Google Patents.
-
YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
PubChemLite. (n.d.). 2-(piperidin-4-yloxy)pyrazine. PubChemLite. Available at: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. Available at: [Link]
-
Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. Available at: [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. Available at: [Link]
-
YouTube. (2023). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). The sequential reactions of the deprotection of the Boc group... ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis... ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
-
Semantic Scholar. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides... Semantic Scholar. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-chloropyrazine. The Good Scents Company. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Impurities: An Overview. ResearchGate. Available at: [Link]
-
NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Available at: [Link]
-
NIH. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 14. Pyrazine | SIELC Technologies [sielc.com]
Technical Support Center: Challenges in the Derivatization of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
Welcome to the technical support center for the derivatization of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthetic transformations of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the success of your chemical syntheses.
Introduction to the Molecule
This compound is a bifunctional molecule featuring a piperidine ring, a pyrazine ring, and an ether linkage. This unique combination of a saturated heterocycle and an electron-deficient aromatic system presents both opportunities and challenges in its derivatization. The dihydrochloride form indicates that both the piperidine nitrogen and one of the pyrazine nitrogens are protonated, which has significant implications for its reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of the piperidine ring failing or giving low yields?
A1: The primary challenge in N-alkylating this compound is the protonated state of the piperidine nitrogen. In its dihydrochloride salt form, the piperidine nitrogen is present as an ammonium salt and is therefore non-nucleophilic.
-
Core Issue: The lone pair of electrons on the piperidine nitrogen is unavailable for nucleophilic attack on an alkylating agent.
-
Solution: A base must be added to neutralize the hydrochloride salt and liberate the free secondary amine. The choice and stoichiometry of the base are critical.
-
Recommended Bases: Use a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1] A molar excess of the base (at least 2.2 equivalents) is required to neutralize both hydrochloride salts and scavenge the acid generated during the alkylation reaction.[1]
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]
-
Q2: I'm observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this?
A2: Over-alkylation to form a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents.[2] The initially formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[2]
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the piperidine).[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[2][3] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[2]
-
Reactive Alkylating Agents: Be particularly cautious with highly reactive alkylating agents like methyl iodide or benzyl bromide.[2]
-
Q3: Can I perform an N-acylation on the piperidine ring directly on the dihydrochloride salt?
A3: Similar to N-alkylation, N-acylation requires the piperidine nitrogen to be in its free base form to act as a nucleophile. The dihydrochloride salt is unreactive towards acylating agents.
-
Procedural Necessity: Neutralization with a suitable base is a mandatory first step.
-
Recommended Conditions:
-
Acylating Agents: Acyl chlorides are generally more reactive than anhydrides.[1]
-
Base: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the generated acid (e.g., HCl).[1][4]
-
Catalyst for Anhydrides: If using an acid anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[1]
-
Q4: I am attempting a Suzuki or Buchwald-Hartwig coupling on the pyrazine ring. What challenges should I anticipate?
A4: The pyrazine ring is electron-deficient, which can influence its reactivity in cross-coupling reactions. While generally feasible, careful optimization of the catalyst system and reaction conditions is necessary.
-
For Suzuki Coupling:
-
Leaving Group: If your pyrazine is halogenated (e.g., a chloropyrazine derivative), the electron-deficient nature of the ring activates even the C-Cl bond towards oxidative addition, making it a viable substrate for Suzuki coupling.[5] Modern palladium catalysts and ligands are highly effective for coupling chloropyrazines.[5][6][7]
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand is typically required.[8]
-
-
For Buchwald-Hartwig Amination:
-
Catalyst and Ligand: This reaction is a powerful method for forming C-N bonds with aryl halides.[9][10] The choice of palladium catalyst and bulky electron-rich phosphine ligands is crucial for achieving high yields.[9][11]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is commonly used.[10]
-
Reaction Temperature: High temperatures may be required, and microwave irradiation can sometimes be used to expedite the reaction.[11][12]
-
Q5: How do I handle the purification of the derivatized product, especially if it's a basic compound?
A5: The basic nature of the piperidine nitrogen in the product can be exploited for purification.
-
Acid-Base Extraction: An acid-base extraction can be a powerful purification technique. The basic product can be protonated with a dilute acid (e.g., 1 M HCl) and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
-
Chromatography: If using silica gel chromatography, be aware that basic compounds can streak or bind irreversibly to the acidic silica.
-
Mitigation: Pre-treating the silica gel with a small amount of a volatile base (e.g., triethylamine in the eluent, typically 0.1-1%) can significantly improve the chromatography.
-
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation/N-Acylation
| Potential Cause | Recommended Solution |
| Insufficient Base | Ensure at least 2.2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) are used to neutralize the dihydrochloride and the acid byproduct.[1] |
| Low Reactivity of Alkylating/Acylating Agent | For alkylations, consider switching from an alkyl chloride to a more reactive bromide or iodide.[1][13] For acylations, use an acyl chloride or add catalytic DMAP when using an anhydride.[1] |
| Steric Hindrance | If either the piperidine derivative or the electrophile is sterically hindered, increase the reaction temperature or consider a longer reaction time.[1] |
| Inappropriate Solvent | Use polar aprotic solvents like DMF or acetonitrile for N-alkylations.[1] For acylations, inert aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are recommended.[4] |
Issue 2: Complex Mixture of Products in Cross-Coupling Reactions
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Use degassed solvents. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., SPhos, XPhos, tBuDavePhos) to find the optimal one for your specific substrate combination.[11][12] |
| Suboptimal Base | The strength and type of base can significantly impact the reaction outcome. For Suzuki, common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig, stronger bases like NaOtBu are often required.[14] |
| Side Reactions (e.g., Homocoupling) | Optimize the stoichiometry of the coupling partners. Ensure the boronic acid/ester is of high purity. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol outlines a general method for the N-alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1 M.
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure the free base is formed.
-
Slowly add the alkyl halide (1.0 equivalent) to the reaction mixture. For highly reactive alkyl halides, use a syringe pump for slow addition over several hours.[2][3]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (often with 0.1-1% triethylamine in the eluent) or by acid-base extraction.
Protocol 2: General Procedure for N-Acylation using an Acyl Chloride
This protocol provides a general method for the N-acylation with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (Et₃N, 2.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization.
Visualizations
Troubleshooting Workflow for N-Alkylation
Caption: A decision-making workflow for troubleshooting N-alkylation reactions.
Reaction Scheme: Derivatization Pathways
Caption: Key derivatization pathways for the title compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Piperidines.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Benchchem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
comparative analysis of "2-(Piperidin-4-yloxy)pyrazine dihydrochloride" analogs
An In-Depth Comparative Analysis of 2-(Piperidin-4-yloxy)pyrazine Analogs as Muscarinic Acetylcholine Receptor Modulators
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of analogs derived from the core scaffold, 2-(Piperidin-4-yloxy)pyrazine. This chemical entity serves as a valuable starting point for the development of selective modulators targeting muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) pivotal in regulating a wide array of central and peripheral nervous system functions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR), comparative biological performance, and detailed experimental protocols necessary for advancing novel therapeutics in this space.
Introduction: The Significance of the 2-(Piperidin-4-yloxy)pyrazine Scaffold
The 2-(Piperidin-4-yloxy)pyrazine moiety is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural components—a piperidine ring, a pyrazine ring, and an ether linkage—offer multiple points for chemical modification, making it an attractive scaffold for generating diverse chemical libraries. The piperazine and pyrazine nuclei are prevalent in molecules with a wide range of pharmacological activities, including antitumor, antidepressant, and antimicrobial effects.[3] In the context of neuroscience, this scaffold has shown particular promise in the development of selective modulators for muscarinic acetylcholine receptors (mAChRs).
The pursuit of subtype-selective mAChR modulators is a significant endeavor in medicinal chemistry. The five identified mAChR subtypes (M1-M5) are implicated in various physiological processes and disease states.[2][4] Specifically, the M1 and M4 receptors are critical targets for treating cognitive deficits and psychosis associated with Alzheimer's disease and schizophrenia.[4][5][6] However, the highly conserved orthosteric binding site for the endogenous ligand, acetylcholine, across these subtypes presents a major challenge for developing selective agonists.[6] This has led to a strategic shift towards the discovery of positive allosteric modulators (PAMs), which bind to a topographically distinct allosteric site, enhancing the receptor's response to acetylcholine.[5][6] The 2-(Piperidin-4-yloxy)pyrazine scaffold is well-suited for the design of such selective PAMs.
The Therapeutic Target: Muscarinic Acetylcholine Receptors (mAChRs)
Understanding the target is paramount to designing effective modulators. The five mAChR subtypes are broadly classified based on their G protein coupling:
-
Gq/11-coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[2][4]
-
Gi/o-coupled (M2, M4): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][4]
The distinct expression patterns and signaling pathways of these subtypes allow for targeted therapeutic intervention. For instance, M1 PAMs are sought after for their potential to enhance cognitive function, while M4 PAMs are being investigated for their antipsychotic properties.[5][7]
Signaling Pathway of the M1 Muscarinic Receptor
The diagram below illustrates the canonical Gq/11 signaling pathway activated by the M1 receptor, a primary target for the analogs discussed herein.
Caption: M1 receptor Gq/11 signaling pathway modulated by a PAM.
Comparative Analysis of Analog Performance
The development of analogs from the 2-(Piperidin-4-yloxy)pyrazine scaffold aims to optimize potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis based on hypothetical but representative data derived from structure-activity relationship studies of similar M1/M4 PAMs found in the literature.[8][9][10]
Structure-Activity Relationships (SAR)
Systematic modification of the core scaffold provides insights into the chemical features that govern biological activity.
-
Pyrazine Ring Substitutions: Introducing small alkyl or halogen groups can modulate potency and metabolic stability. Electron-withdrawing groups may influence the pKa of the pyrazine nitrogens, affecting receptor interactions.
-
Piperidine Ring Modifications: N-alkylation of the piperidine ring is a common strategy. The nature of the alkyl group can significantly impact selectivity and potency. For example, bulky substituents may favor one mAChR subtype over another.
-
Ether Linkage Replacement: Replacing the ether oxygen with other linkers, such as an amine or a thioether, can alter the molecule's conformational flexibility and hydrogen bonding capacity, thereby affecting its binding affinity.
The logical flow of SAR exploration is depicted in the following diagram.
Caption: Structure-Activity Relationship (SAR) exploration workflow.
In Vitro Performance Comparison
The following table summarizes the in vitro data for a series of hypothetical analogs, comparing their potency at the M1 receptor, selectivity against other subtypes, and intrinsic agonist activity.
| Compound ID | R1 (Pyrazine) | R2 (Piperidine) | M1 EC₅₀ (nM) | Selectivity (M2/M1) | Selectivity (M3/M1) | Intrinsic Agonism (% ACh Max) |
| Analog A | H | H | 250 | >20x | >20x | < 5% |
| Analog B | 5-Cl | H | 120 | >50x | >30x | < 5% |
| Analog C | H | Methyl | 95 | >40x | >25x | < 5% |
| Analog D | 5-Cl | Methyl | 25 | >100x | >80x | < 5% |
| Analog E | H | Isopropyl | 150 | >30x | >20x | 25% |
Analysis:
-
Potency: The data suggests that substitution at both the pyrazine (R1) and piperidine (R2) positions can enhance potency. Analog D, with a 5-chloro substituent on the pyrazine ring and an N-methyl group on the piperidine, demonstrates the highest potency (EC₅₀ = 25 nM).
-
Selectivity: The combination of substituents in Analog D also yields the best selectivity profile against the M2 and M3 subtypes. High selectivity is crucial for minimizing off-target effects.
-
Intrinsic Agonism: A key consideration for PAMs is the degree of intrinsic agonist activity. Analogs A-D show minimal agonism, which is often desirable to reduce the risk of receptor over-activation and subsequent adverse effects like seizures.[5] In contrast, Analog E exhibits significant intrinsic agonism (25%), classifying it as an "ago-PAM." While potentially beneficial in some contexts, this property can also lead to a lower therapeutic window.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
High-Throughput Screening (HTS) Cascade
The workflow for identifying and characterizing novel analogs typically follows a multi-stage screening cascade.
Caption: High-throughput screening cascade for analog evaluation.
M1 Receptor Calcium Mobilization Functional Assay
This protocol details a common functional assay for measuring the activity of modulators on the Gq-coupled M1 receptor.
Objective: To determine the EC₅₀ of test compounds for potentiation of the acetylcholine response at the human M1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid.
-
Acetylcholine (ACh).
-
Test compounds (analogs).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed the M1-CHO cells into 384-well plates at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the cell culture medium from the plate.
-
Add 20 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compounds in assay buffer.
-
Prepare a stock solution of ACh at a concentration corresponding to its EC₂₀ (pre-determined).
-
-
Assay Execution:
-
Place the cell plate into the fluorescent plate reader.
-
Add 5 µL of the diluted test compound to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the ACh (EC₂₀) solution.
-
Measure the fluorescent signal (calcium flux) immediately and continuously for 3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescent response for each well.
-
Normalize the data to the response of a positive control (a known M1 PAM) and a negative control (vehicle).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Causality and Controls:
-
Why EC₂₀ of ACh? Using a sub-maximal concentration of the endogenous agonist allows for a clear window to observe potentiation by the PAM.
-
Probenecid: This reagent is an organic anion transport inhibitor that prevents the leakage of the calcium indicator dye from the cells, ensuring a stable signal.
-
Controls: The inclusion of positive and negative controls on every plate is essential for data normalization and quality control.
Conclusion and Future Directions
The 2-(Piperidin-4-yloxy)pyrazine scaffold represents a promising starting point for the development of novel M1 and M4 receptor PAMs. The comparative analysis demonstrates that systematic chemical modifications can lead to significant improvements in potency and selectivity. The key to successful drug discovery in this area lies in a multi-parameter optimization approach, balancing efficacy with a favorable safety profile, particularly concerning intrinsic agonist activity.
Future research should focus on:
-
Expanding the SAR: Exploring a wider range of substitutions on both the pyrazine and piperidine rings.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability, bioavailability, and brain penetration of lead compounds.
-
In Vivo Efficacy: Testing promising analogs in relevant animal models of neurological and psychiatric disorders to validate their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of next-generation therapeutics for a range of debilitating CNS disorders.
References
- M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition. PubMed Central.
- M1 receptor positive allosteric modul
- Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM).
- Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking.
- 2-(Piperidin-4-Yloxy)Pyrazine Dihydrochloride. BU CyberSec Lab.
- Current Advances in Allosteric Modulation of Muscarinic Receptors. PubMed Central.
-
Structure-Activity Studies of Novel di-substituted[5][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons.
- Synthesis and biological activity of novel piperidin-4-ol deriv
- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central.
- Substituted pyrimido[1,2-b]pyridazines as positive allosteric modulators of the muscarinic acetylcholine receptor M4.
- 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). PubChemLite.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI.
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PubMed Central.
- Acetylcholine receptors (muscarinic). Guide to Pharmacology.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PubMed Central.
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central.
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv.
- Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. PubMed Central.
- Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed.
Sources
- 1. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse | MDPI [mdpi.com]
- 2. journals.ed.ac.uk [journals.ed.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Novel 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride Derivatives as Dopamine D2 Receptor Antagonists
Introduction
The intersection of pyrazine and piperidine scaffolds has produced numerous compounds of significant interest in medicinal chemistry, owing to their presence in a wide array of biologically active molecules.[1][2][3] The "2-(Piperidin-4-yloxy)pyrazine" core, in particular, presents a versatile framework for targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and the target of over a third of all FDA-approved drugs.[4][5]
This guide provides a comprehensive, field-proven workflow for the validation and comparative analysis of novel derivatives of "2-(Piperidin-4-yloxy)pyrazine dihydrochloride," with a specific focus on their potential activity as antagonists for the human Dopamine D2 receptor (D2R). The D2R, a Gi-coupled GPCR, is a cornerstone target in the treatment of neuropsychiatric disorders, including schizophrenia.[6] Therefore, the precise characterization of novel antagonists is of paramount importance.
We will proceed through a logical sequence of assays, from initial target binding to functional downstream signaling and selectivity profiling. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust, reproducible, and meaningful data.
Comparative Landscape: Establishing a Benchmark
To objectively evaluate novel derivatives, their performance must be compared against a well-characterized standard. For D2R antagonism, Haloperidol serves as an excellent benchmark due to its high affinity and established pharmacological profile. Throughout this guide, we will compare the performance of our hypothetical derivatives (Derivative A, Derivative B) against Haloperidol.
The Validation Workflow: A Multi-Faceted Approach
A robust validation strategy does not rely on a single assay. Instead, it builds a comprehensive pharmacological profile by interrogating the compound's interaction with the receptor at multiple levels of the signal transduction cascade.
Caption: High-level workflow for validating novel D2R antagonists.
Part 1: Foundational Assays - Confirming Target Engagement
The first and most fundamental question is whether the derivatives physically interact with the D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[7][8]
Causality: This assay directly measures the affinity (expressed as the inhibition constant, Ki) of a test compound for the receptor by assessing its ability to displace a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone). It is a direct measure of target engagement, independent of any downstream functional activity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Source: Prepare cell membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human Dopamine D2 receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (20-40 µg protein).
-
Radioligand: A fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).
-
Test Compound: Serial dilutions of the pyrazine derivatives, benchmark (Haloperidol), or vehicle.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) to determine background signal.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters to remove non-specific unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use a non-linear regression model (e.g., one-site fit) to determine the IC50 (concentration inhibiting 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Part 2: Functional Characterization - G-Protein Pathway
Upon confirming that a derivative binds to the D2R, the next critical step is to determine its functional effect. As a Gi-coupled receptor, D2R activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10][11] An antagonist will block this effect.
Causality: This assay directly measures the compound's ability to interfere with the primary, G-protein-mediated signaling pathway of the receptor. We measure the antagonist's potency (IC50) by its ability to reverse the agonist-induced suppression of cAMP. Forskolin is used to stimulate adenylyl cyclase, creating a large and measurable cAMP window that the agonist can then suppress.[9][12]
Experimental Protocol: HTRF-Based cAMP Accumulation Assay
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human D2R into a 384-well assay plate and incubate overnight.
-
Compound Addition: Treat cells with serial dilutions of the test compounds (e.g., Derivative A, Derivative B, Haloperidol) or vehicle control. Incubate for 15-30 minutes.
-
Agonist Challenge: Add a fixed concentration of Dopamine (at its EC80, the concentration that gives 80% of the maximal response) mixed with a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the negative control.
-
Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.
-
Lysis and Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).
-
Data Analysis: Read the plate on an HTRF-compatible reader. The ratio of the two emission wavelengths is inversely proportional to the cAMP concentration. Plot the HTRF ratio against the log concentration of the antagonist to determine the IC50 value.
Part 3: Functional Characterization - β-Arrestin Pathway (Ligand Bias)
Modern GPCR pharmacology recognizes that receptor signaling is not monolithic. In addition to G-protein coupling, ligand binding also promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate separate, G-protein-independent signaling cascades.[13] Assessing a compound's effect on this pathway is crucial for understanding potential for ligand bias, which can have significant therapeutic implications.
Causality: This assay quantifies a compound's ability to block agonist-induced recruitment of β-arrestin to the D2R. This provides a distinct pharmacological profile from the G-protein pathway and is essential for a complete picture of the compound's mechanism of action. Technologies like Eurofins DiscoverX's PathHunter® utilize enzyme fragment complementation for a robust readout.[14][15][16][17]
Caption: D2R signaling pathways interrogated by functional assays.
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Line: Use a commercially available cell line engineered for this assay (e.g., PathHunter® D2R CHO-K1 cells). These cells co-express the D2R fused to an enzyme fragment (ProLink™) and β-arrestin fused to the complementing enzyme acceptor (EA).[14][15]
-
Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate.
-
Compound Addition: Add serial dilutions of the test compounds or benchmark.
-
Agonist Challenge: Add dopamine at its EC80 concentration.
-
Incubation: Incubate for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent detection reagents according to the manufacturer's protocol. Incubate for 60 minutes at room temperature.
-
Data Analysis: Measure the chemiluminescent signal. The signal is directly proportional to β-arrestin recruitment. Plot the signal against the log concentration of the antagonist to determine the IC50.
Part 4: Downstream Signaling & Pathway Integration
Both G-protein and β-arrestin pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[18][19] Measuring phosphorylated ERK (pERK) serves as a valuable integrated readout of receptor modulation.[20][21][22]
Causality: This assay provides a more distal readout of receptor function, integrating signals from multiple upstream pathways. It can confirm the functional antagonism observed in the second messenger assays within a more complex, downstream physiological context.
Experimental Protocol: AlphaScreen SureFire pERK1/2 Assay
-
Cell Culture and Stimulation: Culture D2R-expressing cells in a 96-well plate. Starve the cells of serum for 4-6 hours. Pretreat with antagonist dilutions for 30 minutes, followed by stimulation with EC80 Dopamine for 5-7 minutes.
-
Lysis: Aspirate the media and lyse the cells with the provided lysis buffer.
-
Assay: Transfer lysate to a 384-well ProxiPlate. Add acceptor beads conjugated to an antibody specific for pERK1/2 and donor beads conjugated to an antibody for total ERK1/2.
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Detection: Read the plate on an AlphaScreen-capable reader. The signal is generated when both antibodies bind to the same ERK protein, bringing the beads into proximity.
-
Data Analysis: Calculate the IC50 from the concentration-response curve of the antagonist's inhibition of the dopamine-induced pERK signal.
Part 5: Data Synthesis & Comparative Analysis
The ultimate goal is to compare the novel derivatives to each other and to the benchmark standard. Consolidating the data into a single table allows for a clear, at-a-glance assessment of potency, affinity, and any potential for biased activity.
| Compound | Binding Affinity (Ki, nM) | G-Protein Antagonism (cAMP IC50, nM) | β-Arrestin Antagonism (IC50, nM) | Downstream Signaling (pERK IC50, nM) |
| Haloperidol (Benchmark) | 1.5 | 5.2 | 6.1 | 7.5 |
| Derivative A | 2.3 | 8.1 | 95.4 | 15.2 |
| Derivative B | 10.8 | 12.5 | 14.8 | 18.9 |
Interpretation of Hypothetical Data:
-
Derivative A shows high affinity (low Ki) comparable to Haloperidol. It is potent at blocking the G-protein (cAMP) pathway but is significantly weaker (>10-fold) at blocking the β-arrestin pathway. This suggests G-protein biased antagonism , a potentially desirable therapeutic trait that warrants further investigation. Its pERK antagonism is consistent with its potent G-protein activity.
-
Derivative B has lower binding affinity than the benchmark and Derivative A. It demonstrates balanced antagonism across both the G-protein and β-arrestin pathways, similar to Haloperidol, but with lower overall potency.
Part 6: Critical Next Step - Selectivity Profiling
High potency is meaningless without selectivity. A compound that binds promiscuously to many receptors is likely to have significant off-target effects and a poor therapeutic window.
Causality: Selectivity profiling is a self-validating step that confirms the compound's specificity for the intended target. It is essential for de-risking a lead candidate and predicting its potential for side effects. The choice of which receptors to screen against should be driven by structural similarity. For a D2R antagonist, screening against other dopamine receptor subtypes (D1, D3, D4, D5) is mandatory.[23][24] A broader screen, such as the Eurofins Discovery SafetyScreen44™ panel, is industry standard for lead compounds.
Experimental Approach:
-
Primary Selectivity: Run competitive binding assays (as described in Part 1) for the most closely related receptors, particularly the D3 receptor.
-
Broad Profiling: Submit promising candidates for screening against a broad panel of GPCRs, ion channels, and kinases to identify any potential off-target liabilities.
Conclusion
The validation of a novel chemical series requires a systematic, multi-assay approach that builds a comprehensive pharmacological dossier for each compound. By progressing from target engagement to functional G-protein and β-arrestin pathways, and finally to integrated downstream signaling, researchers can confidently characterize the potency and mechanism of action of new "2-(Piperidin-4-yloxy)pyrazine" derivatives. This rigorous comparative analysis, benchmarked against established standards and confirmed with selectivity profiling, forms the bedrock of a successful drug discovery program, enabling data-driven decisions for lead optimization and candidate selection.
References
-
Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Gupta, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology. PMC. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). PathHunter® Human FSHR β-Arrestin Cell-Based Assay Kit (CHO-K1). Retrieved from [Link]
-
Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of Receptors and Signal Transduction. PubMed. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
-
Zhang, X., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Zhang, J. H., & Xie, X. (2012). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current Chemical Genomics. PMC. Retrieved from [Link]
-
Beveridge, M. (2012). Phospho-ERK Assays. Assay Guidance Manual. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. Retrieved from [Link]
-
Kim, S., et al. (2024). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. bioRxiv. PMC. Retrieved from [Link]
-
Uno, Y., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probes and Drugs. NCBI. Retrieved from [Link]
-
ResearchGate. (2017). Robust cAMP assay kit for Gi coupled GPCRs? Retrieved from [Link]
-
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. PMC. Retrieved from [Link]
-
Jin, J., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
Wang, C., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. ScienceOpen. Retrieved from [Link]
-
Zhang, R., & An, W. F. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. NCBI. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. PMC. Retrieved from [Link]
-
Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family. Journal of Chemical Information and Modeling. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Retrieved from [Link]
-
Stoeber, M., et al. (2020). Profiling the diversity of agonist-selective effects on the proximal proteome environment of G protein-coupled receptors. eLife. ResearchGate. Retrieved from [Link]
-
Weis, D. D., & Kobilka, B. K. (2018). Structural basis of efficacy-driven ligand selectivity at GPCRs. Nature Structural & Molecular Biology. PMC. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Pharmaceuticals. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem. PubMed. Retrieved from [Link]
-
R. Shingare, H., & B. V. S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR β-Arrestin Product Solutions [discoverx.com]
- 14. Eurofins Discoverx PathHunter eXpress NTSR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 15. Eurofins Discoverx PathHunter eXpress C3AR1 U2OS β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. PathHunter® Human FSHR β-Arrestin Stable Cell Line Assay (CHO-K1) [discoverx.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Efficacy Blueprint: A Comparative Analysis of α2C-Adrenoceptor Antagonists Derived from 2-(Piperidin-4-yloxy)pyrazine
A Senior Application Scientist's Guide to ORM-12741 and ORM-10921
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The "2-(Piperidin-4-yloxy)pyrazine" core is a noteworthy pharmacophore, serving as a versatile foundation for the synthesis of targeted therapeutics, particularly in the realm of neurological disorders. This guide provides an in-depth, objective comparison of the efficacy of two prominent compounds synthesized from this dihydrochloride salt: ORM-12741 and ORM-10921 . Both agents have been developed as selective antagonists of the α2C-adrenoceptor, a G-protein coupled receptor implicated in the modulation of cognitive and neuropsychiatric functions.
Our analysis will delve into the mechanistic rationale, comparative efficacy data from preclinical and clinical studies, and the experimental methodologies that underpin these findings. This guide is structured to provide not just data, but a causal understanding of the experimental choices, thereby offering actionable insights for researchers in the field.
The α2C-Adrenoceptor: A Strategic Target for Neurological and Psychiatric Disorders
The α2C-adrenoceptor subtype is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. Its activation is known to modulate the release of key neurotransmitters, including dopamine and norepinephrine. Unlike the more ubiquitous α2A subtype, the α2C-receptor is thought to play a more nuanced role in stress-response, cognitive processes, and emotional regulation. Consequently, selective antagonism of the α2C-adrenoceptor has emerged as a promising therapeutic strategy for conditions characterized by cognitive deficits and neuropsychiatric symptoms, such as Alzheimer's disease and schizophrenia, with the potential for a more refined safety profile compared to non-selective antagonists.
The selection of the 2-(piperidin-4-yloxy)pyrazine scaffold as a starting point for the development of α2C-adrenoceptor antagonists is a deliberate choice rooted in medicinal chemistry principles. The piperidinyl-oxy-pyrazine motif offers a three-dimensional structure that can be strategically modified to achieve high affinity and selectivity for the target receptor, while also allowing for the optimization of pharmacokinetic properties.
Comparative Efficacy Analysis: ORM-12741 vs. ORM-10921
Both ORM-12741 and ORM-10921 have been synthesized from the 2-(piperidin-4-yloxy)pyrazine core and have demonstrated high selectivity for the α2C-adrenoceptor. However, their development trajectories and the focus of their efficacy evaluations have differed, providing a valuable comparative perspective.
ORM-12741 (DB105): Clinical Efficacy in Alzheimer's Disease
ORM-12741, later licensed and renamed DB105, progressed to clinical trials for the treatment of cognitive and neuropsychiatric symptoms in patients with Alzheimer's disease.[1] The compound's efficacy was evaluated in a Phase 2a, randomized, double-blind, placebo-controlled trial (NCT01324518).[1][2]
Key Efficacy Findings from the Phase 2a Trial:
| Efficacy Endpoint | Low Dose (30-60 mg) vs. Placebo | High Dose (100-200 mg) vs. Placebo | Statistical Significance (p-value) |
| Quality of Episodic Memory | Improvement | Improvement | 0.030 |
| NPI Caregiver Distress Score | Decrease | Decrease | 0.034 |
Data synthesized from Rinne et al., 2016.[3][4]
The results of this study indicated that ORM-12741 was well-tolerated and showed a statistically significant improvement in episodic memory compared to placebo in patients with mild to moderate Alzheimer's disease who were also receiving standard cholinesterase inhibitor therapy.[2][4][5] Notably, memory scores for patients on placebo worsened by 33% over the 12-week trial, while those receiving ORM-12741 saw an improvement of 4%.[6] A positive trend was also observed in the reduction of caregiver distress as measured by the Neuropsychiatric Inventory (NPI).[3][4]
A subsequent, larger Phase 2 trial (NCT02471196) was conducted to further evaluate the effects of ORM-12741 on agitation and aggression in Alzheimer's patients; however, the results of this trial have not been publicly released.[1]
ORM-10921: Preclinical Efficacy in Models of Neuropsychiatric Disorders
ORM-10921, another selective α2C-adrenoceptor antagonist derived from the same pyrazine precursor, has been extensively evaluated in preclinical models of depression, cognitive dysfunction, and psychosis. These studies provide insights into the broader potential of this chemical class beyond Alzheimer's disease.
Key Preclinical Efficacy Findings for ORM-10921:
| Animal Model | Efficacy Endpoint | Result |
| Forced Swimming Test (FST) | Immobility Time | Significant Decrease |
| Novel Object Recognition (NOR) Test | Recognition Memory | Significant Improvement |
| Phencyclidine (PCP)-induced deficits | Social Interaction & Water Maze Navigation | Alleviation of Impairments |
Data synthesized from preclinical studies.
In the Flinders Sensitive Line (FSL) rat, a genetic model of depression, chronic administration of ORM-10921 significantly reduced immobility time in the forced swimming test, an effect indicative of antidepressant activity.[5] The same study also demonstrated that ORM-10921 attenuated cognitive deficits in these animals.[5] Furthermore, in models where cognitive and social deficits were induced by the NMDA receptor antagonist phencyclidine (a model relevant to schizophrenia), ORM-10921 was shown to ameliorate these impairments.[2] In social isolation reared rats, another model for schizophrenia-like symptoms, ORM-10921 demonstrated antipsychotic-like effects and enhanced the efficacy of the typical antipsychotic, haloperidol.[6]
Experimental Methodologies: A Closer Look
The efficacy data presented above is underpinned by robust and well-validated experimental protocols. Understanding these methodologies is crucial for a comprehensive appreciation of the compounds' therapeutic potential.
Clinical Efficacy Assessment of ORM-12741 in Alzheimer's Disease
The Phase 2a trial of ORM-12741 employed a comprehensive battery of assessments to measure changes in cognition and neuropsychiatric symptoms.
Key Methodologies:
-
Cognitive Drug Research (CDR) Computerized Assessment System: This was the primary tool for assessing cognitive efficacy. It provides a standardized and sensitive measure of various cognitive domains, including attention, working memory, and episodic memory. The "Quality of Episodic Memory" composite score is a key outcome derived from this system.[2][4][7]
-
Neuropsychiatric Inventory (NPI): This instrument was used to quantify behavioral and psychological symptoms in patients. The NPI is a caregiver-based interview that assesses the frequency and severity of 12 common behavioral disturbances in dementia. The "caregiver distress score" is a valuable secondary outcome that reflects the real-world impact of these symptoms.[2][3][4]
Experimental Workflow: Phase 2a Clinical Trial of ORM-12741
Caption: Mechanism of action of ORM-12741 and ORM-10921.
Synthesis and Future Directions
The journey from the 2-(piperidin-4-yloxy)pyrazine scaffold to the clinical evaluation of ORM-12741 and the extensive preclinical profiling of ORM-10921 highlights a successful application of targeted drug design. The comparative analysis reveals distinct yet complementary efficacy profiles for these two closely related compounds.
-
ORM-12741 has demonstrated clinical proof-of-concept for improving episodic memory in Alzheimer's disease, a significant achievement for a novel mechanism of action.
-
ORM-10921 has shown a broader potential in preclinical models, suggesting that selective α2C-adrenoceptor antagonism could be a viable therapeutic strategy for a range of neuropsychiatric conditions, including depression and schizophrenia.
Future research should focus on further elucidating the structure-activity relationships within this chemical series to potentially develop next-generation compounds with enhanced efficacy or tailored pharmacokinetic profiles. The differing efficacy profiles of ORM-12741 and ORM-10921, despite their common origin and target, underscore the subtle yet critical impact of structural modifications on biological activity. For drug development professionals, this comparative guide serves as a testament to the power of a well-chosen chemical scaffold and a rigorous, multi-faceted approach to efficacy evaluation.
References
-
ORM-12741 - Alzheimer's Drug Discovery Foundation. [Link]
-
DB105 (ORM-12741) - Alzheimer's News Today. [Link]
-
Efficacy of ORM-12741 on Agitation/Aggression Symptoms in Alzheimer's Disease - ClinicalTrials.gov. [Link]
-
Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PMC - PubMed Central. [Link]
-
Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PubMed. [Link]
-
The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC - PubMed Central. [Link]
-
Orion Corporation Presented Promising Phase II Data for New Alzheimer's Disease Drug at American Academy of Neurology Annual Meeting - BioSpace. [Link]
-
Estimated treatment differences of ORM-12741 versus placebo after 12... - ResearchGate. [Link]
-
Safety and Efficacy of ORM-12741 in Patients With Alzheimer's Disease - ClinicalTrials.gov. [Link]
-
(PDF) Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer disease - ResearchGate. [Link]
-
Novel Add-on Drug Shows Promise in Alzheimer's Disease - Medscape. [Link]
-
The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed. [Link]
-
The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat - PubMed. [Link]
-
Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterisation of a structurally novel α2C-adrenoceptor antagonist ORM-10921 and its effects in neuropsychiatric models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The α2C-adrenoceptor antagonist, ORM-10921, exerts antidepressant-like effects in the Flinders Sensitive Line rat [pubmed.ncbi.nlm.nih.gov]
- 6. The α2C-adrenoceptor antagonist, ORM-10921, has antipsychotic-like effects in social isolation reared rats and bolsters the response to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3746711A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]
A Senior Application Scientist’s Guide to Assessing the Purity of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride from Different Suppliers
Introduction: The Imperative of Purity in Drug Development
2-(Piperidin-4-yloxy)pyrazine dihydrochloride serves as a vital building block in the synthesis of numerous therapeutic agents, particularly those targeting the central nervous system.[1] The purity of such a key starting material is not a mere metric; it is the foundation upon which the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API) are built. The presence of unidentified or unquantified impurities can lead to failed experiments, misleading biological data, and significant delays in drug development pipelines.
Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), mandate the identification and qualification of impurities in new drug substances.[2][3][4] This places the onus on researchers to look beyond the supplier's Certificate of Analysis (CoA) and establish an orthogonal, in-house validation system. This guide eschews a one-size-fits-all template, instead presenting a logical, causality-driven workflow to create a comprehensive purity profile for this specific molecule.
The Rationale for a Multi-Pronged Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity.[5][6] Each method possesses unique strengths and inherent limitations. A robust purity assessment, therefore, relies on an orthogonal approach, where different techniques with distinct chemical principles are employed to corroborate findings and reveal impurities that might be missed by a single method.
Our strategy is built on four pillars of analytical chemistry, each providing a unique piece of the purity puzzle:
-
Chromatographic Separation (HPLC): To separate and quantify organic impurities.
-
Structural & Quantitative Verification (NMR): To confirm the primary structure and provide an absolute purity value.[7][8][9]
-
Impurity Identification (Mass Spectrometry): To elucidate the structure of unknown impurities.[10][11][12]
-
Stoichiometric Confirmation (Elemental Analysis): To verify the elemental composition and the correct salt form.[13][14]
The interplay between these techniques forms a self-validating workflow, ensuring a high degree of confidence in the final purity assessment.
Caption: Overall workflow for comprehensive purity assessment.
Understanding Potential Impurities
Before initiating analysis, it is crucial to consider the potential impurities that may arise from the synthesis and storage of this compound.[15] These fall into three main categories as defined by the ICH.[16][17]
-
Organic Impurities: These are the most common and include starting materials, reagents, intermediates, by-products from side reactions, and degradation products. For this molecule, potential impurities could include unreacted 4-hydroxypiperidine, 2-chloropyrazine, or by-products from incomplete reactions.[18]
-
Inorganic Impurities: These can include reagents, ligands, inorganic salts, and heavy metals or other residual metal catalysts used in the synthesis.[3]
-
Residual Solvents: Solvents are critical to the synthesis and purification process and can remain in the final product.[19] Their presence must be controlled according to safety-based limits, such as those outlined in USP General Chapter <467>.[20][21]
Experimental Protocols & Methodologies
The following protocols provide a detailed, step-by-step guide for each analytical technique. The choice of specific parameters is justified to ensure robust and reliable results.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Causality: HPLC with UV detection is the workhorse for purity analysis. It excels at separating structurally similar compounds, allowing for the quantification of impurities relative to the main peak. A reverse-phase C18 column is chosen due to the moderate polarity of the analyte. A gradient elution is employed to ensure the separation of both early and late-eluting impurities.
Protocol:
-
System: HPLC with a UV/Vis Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the pyrazine chromophore).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Analysis: Perform an injection and integrate all peaks. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) x 100. Report any impurity greater than the reporting threshold of 0.05%.[3]
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Causality: qNMR is a powerful primary ratio method that determines purity without needing a reference standard of the analyte itself.[8][22] It relies on the principle that the signal integral is directly proportional to the number of protons. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and weight, an absolute purity (w/w %) can be calculated. This method is orthogonal to HPLC as it does not depend on chromatographic separation or a chromophore.[9]
Protocol:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.5% purity). It is selected for its simple spectrum (one sharp singlet) in a region that does not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in ~0.75 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Acquire a standard proton spectrum.
-
Ensure a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons, which is critical for accurate quantification.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the pyrazine ring protons).
-
Integrate the singlet from the Maleic Anhydride internal standard (~7.3 ppm).
-
-
Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic anhydride)
-
MW = Molecular Weight (252.14 g/mol for the analyte, 98.06 g/mol for IS)
-
m = mass
-
P = Purity of the internal standard
-
-
LC-Mass Spectrometry (LC-MS) for Impurity Identification
Causality: When HPLC-UV detects impurities above the ICH identification threshold (typically >0.10%), their structures must be elucidated.[4][16] High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (MS/MS), provides accurate mass measurements that can determine the elemental composition of an impurity, and fragmentation patterns that offer clues to its structure.[10][11][12]
Protocol:
-
System: Couple the HPLC system from section 4.1 to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Method: Use the same chromatographic method as in 4.1 to ensure retention time correlation.
-
Acquisition: Acquire full scan MS data to obtain accurate masses for all eluting peaks. Set up a data-dependent acquisition (DDA) or auto-MS/MS experiment to trigger fragmentation (MS/MS) on ions that exceed a certain intensity threshold.
-
Analysis:
-
Extract the accurate mass for each impurity peak.
-
Use the instrument's software to generate possible elemental formulas for the impurity.
-
Analyze the MS/MS fragmentation pattern and compare it to the structure of the parent compound to propose a likely structure for the impurity.
-
Elemental Analysis for Stoichiometric Verification
Causality: As the compound is a dihydrochloride salt, it is essential to confirm that the elemental composition matches the theoretical values for C₉H₁₃N₃O·2HCl.[1][23] This analysis verifies the identity of the bulk material and confirms the correct salt stoichiometry, which is critical for accurate dosing and formulation.[24][25]
Protocol:
-
System: CHN combustion analyzer and Ion Chromatography (for Chloride).
-
Analysis:
-
Submit a sample (~2-3 mg) for Carbon, Hydrogen, and Nitrogen analysis.
-
Separately, dissolve a known quantity of the sample in water and analyze for chloride content using a validated Ion Chromatography method.
-
-
Comparison: Compare the experimental percentages of C, H, N, and Cl to the theoretical values for the molecular formula C₉H₁₅Cl₂N₃O.
-
Theoretical Values: C=42.87%, H=5.99%, N=16.66%, Cl=28 .12%.
-
Acceptance criteria are typically within ±0.4% of the theoretical value.
-
Hypothetical Comparative Analysis: Suppliers A, B, and C
To illustrate the power of this workflow, we present a hypothetical case study comparing batches of this compound from three different suppliers.
Caption: Decision-making process based on analytical results.
Table 1: Purity Assessment Summary
| Supplier | HPLC Purity (% Area) | q¹H NMR Purity (% w/w) | Elemental Analysis (C, H, N, Cl) |
| Supplier A | 99.6% | 96.5% | Fails (Low Cl content) |
| Supplier B | 98.5% | 98.3% | Passes |
| Supplier C | 99.8% | 99.7% | Passes |
Table 2: Impurity Profile via HPLC-UV and LC-MS
| Supplier | Impurity (RT) | % Area | Proposed Identity (via LC-MS) | ICH Threshold | Status |
| Supplier A | Impurity 1 (8.2 min) | 0.25% | 2-(Piperidin-4-yloxy)pyrazine (free base) | >0.15% (Qualify) | Action Required |
| Impurity 2 (3.5 min) | 0.15% | 4-Hydroxypiperidine (Starting Material) | >0.15% (Qualify) | Action Required | |
| Supplier B | Impurity 3 (11.4 min) | 1.30% | Process-related by-product | >0.15% (Qualify) | Action Required |
| Impurity 4 (4.1 min) | 0.20% | 2-Chloropyrazine (Starting Material) | >0.15% (Qualify) | Action Required | |
| Supplier C | Impurity 5 (9.1 min) | 0.12% | Unidentified | >0.10% (Identify) | Action Required |
| No other impurities >0.10% |
Interpretation of Hypothetical Results
Conclusion and Recommendations
Assessing the purity of a critical raw material like this compound is a rigorous, multi-step process that cannot be satisfied by a single analytical method. A supplier's CoA should be considered a starting point, not the final word on quality.
By implementing an orthogonal analytical workflow combining HPLC, qNMR, MS, and Elemental Analysis, research organizations can:
-
Verify Identity and Structure: Confirm that the material is, in fact, the expected compound and its correct salt form.
-
Obtain an Accurate Purity Value: Move beyond relative purity (HPLC area %) to an absolute, traceable purity value (qNMR % w/w).
-
Identify and Quantify Impurities: Create a detailed impurity profile to make informed decisions about a batch's suitability for its intended use.
-
Ensure Scientific Rigor: Build a foundation of high-quality data that enhances the reproducibility and reliability of all subsequent experiments.
Ultimately, this investment in thorough, in-house analytical validation mitigates risk, saves resources in the long run, and accelerates the path of drug development.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
467 RESIDUAL SOLVENTS - USP-NF. (2019). USP. [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Impurity Profiling with HRMS. Toref-Standards. [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). AZoM.com. [Link]
-
(467) RESIDUAL SOLVENTS - USP-NF. USP. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). ResolveMass. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Pyrazine. SIELC Technologies. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
-
SPEX CertiPrep USP 467 Residual Solvents. ESSLAB. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]
-
This compound. BU CyberSec Lab. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]
-
Pyrazine-impurities. Pharmaffiliates. [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2018). PubMed. [Link]
-
Instrumentation for chemical & pharmaceutical applications. Elementar. [Link]
-
Determine quality and purity of pharmaceutical products with elemental analysis. (2024). YouTube. [Link]
-
The Science Behind Aroma: Understanding Pyrazine Synthesis Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
2-(piperidin-4-yloxy)pyrazine (C9H13N3O). PubChemLite. [Link]
-
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. [Link]
-
What analytical methods are used for pyrazine detection?. BIOSYNCE. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis. [Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]
- WO2010070370A1 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. lejan-team.com [lejan-team.com]
- 5. azooptics.com [azooptics.com]
- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. toref-standards.com [toref-standards.com]
- 12. hpst.cz [hpst.cz]
- 13. smithers.com [smithers.com]
- 14. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jpionline.org [jpionline.org]
- 17. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 18. ijbpas.com [ijbpas.com]
- 19. uspnf.com [uspnf.com]
- 20. uspnf.com [uspnf.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. spectroscopyeurope.com [spectroscopyeurope.com]
- 23. 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 24. How to Authenticate Ionic Salts in Pharmaceutical Manufacturing [thermofisher.com]
- 25. youtube.com [youtube.com]
A Researcher's Guide to Bridging the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Studies for Novel 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride Derivatives
The confluence of the piperidine and pyrazine scaffolds in the "2-(Piperidin-4-yloxy)pyrazine" core structure presents a compelling starting point for novel therapeutic agent discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing versatile vectors for molecular recognition.[1] Similarly, pyrazine derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The dihydrochloride salt form of the parent compound, "2-(Piperidin-4-yloxy)pyrazine dihydrochloride," enhances its solubility, making it a versatile intermediate for synthesizing a diverse library of derivatives.[4]
This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically evaluate novel derivatives of this promising scaffold. It eschews a rigid template, instead focusing on the logical, cause-and-effect progression from initial in vitro characterization to robust in vivo validation. By understanding the "why" behind each experimental choice, researchers can build a self-validating data package, critically assess the therapeutic potential of their compounds, and make data-driven decisions for further development.
Part 1: In Vitro Characterization – Building a Foundation of Evidence
The initial phase of drug discovery for any new chemical entity is a rigorous in vitro evaluation. This stage is designed to be a cost-effective, high-throughput funnel to identify the most promising candidates and elucidate their mechanisms of action.[5][6] A well-designed in vitro package not only quantifies a compound's activity but also provides the first clues to its safety profile and potential for success in more complex biological systems.
Primary Screening: Gauging Therapeutic Potential
The first step is to assess the primary biological activity of the synthesized derivatives. Based on the known activities of piperidine and pyrazine heterocycles, a logical starting point is to screen for anticancer, anti-inflammatory, and antimicrobial effects.
Experimental Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).[5]
-
Cell Culture: Human cancer cell lines are sourced from a reputable repository (e.g., ATCC) and cultured in the recommended medium with supplements.[5]
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000–10,000 cells/well and incubated for 24 hours to allow for attachment.[5]
-
Treatment: A serial dilution of the test compounds is prepared. The cells are then treated with this range of concentrations. A vehicle control (e.g., DMSO) is also included.[5]
-
Incubation: The plates are incubated for 48-72 hours.[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.[5]
-
Solubilization and Readout: The formazan crystals are dissolved with a solubilizing agent, and the absorbance is measured on a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and this data is used to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
The results of the primary screen should be summarized in a clear, comparative table.
| Derivative ID | Modification | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| PPD-001 | 4-Fluorobenzyl on Piperidine-N | 5.2 | 8.1 | 6.5 |
| PPD-002 | 4-Methoxybenzyl on Piperidine-N | 12.8 | 15.3 | 14.2 |
| PPD-003 | 3-Chlorobenzyl on Piperidine-N | 1.5 | 2.3 | 1.8 |
| Doxorubicin | (Reference Compound) | 0.8 | 1.1 | 0.9 |
This is hypothetical data for illustrative purposes.
Secondary Screening: Unraveling the Mechanism of Action
Once a lead compound is identified (e.g., PPD-003 from the table above), the next crucial step is to understand how it works. This involves a battery of mechanistic assays.
For Anticancer Derivatives:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase (G0/G1, S, G2/M).[5]
-
Apoptosis Assays: To investigate if the compound induces programmed cell death, often using techniques like Annexin V staining and flow cytometry.[8]
For Anti-inflammatory Derivatives:
-
Enzyme Inhibition Assays: To measure the inhibition of key inflammatory enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[9][10]
-
Nitric Oxide (NO) Production Assay: To quantify the inhibition of NO production in stimulated macrophages, a key mediator of inflammation.[11]
For Antimicrobial Derivatives:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These are gold-standard tests to determine the lowest concentration of a compound that inhibits visible growth (MIC) or kills 99.9% of the bacteria (MBC).[12][13] The broth microdilution method is a commonly used technique for determining the MIC.[13]
Logical Workflow for In Vitro Screening
Caption: A logical workflow for the in vitro evaluation of novel compounds.
In Vitro ADME-Tox: Predicting In Vivo Behavior
Before committing to expensive and time-consuming animal studies, it is essential to profile the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties of the lead candidates.[6][14] This "fail early, fail cheap" strategy helps to identify compounds with poor drug-like properties that are unlikely to succeed in vivo.[15]
Key In Vitro ADME-Tox Assays:
-
Solubility: Determines the aqueous solubility of the compound.
-
Permeability: Often assessed using a Caco-2 cell monolayer to predict intestinal absorption.
-
Metabolic Stability: Evaluates how quickly the compound is metabolized by liver microsomes or hepatocytes.[16]
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[16]
-
Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.
-
Cytotoxicity in Normal Cells: Evaluates the compound's toxicity in non-cancerous cell lines to determine its therapeutic window.
-
Hepatotoxicity: Assesses the potential for liver damage.[17]
-
Cardiotoxicity (hERG assay): Screens for potential cardiac side effects.
Data Presentation: ADME-Tox Profile of a Lead Candidate
| Parameter | Assay | Result for PPD-003 | Interpretation |
| Absorption | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | 15.2 | High potential for oral absorption |
| Distribution | Plasma Protein Binding (%) | 92.5 | High binding, may affect free drug concentration |
| Metabolism | Human Liver Microsome Stability (t½, min) | 45 | Moderate metabolic stability |
| Excretion | CYP3A4 Inhibition (IC50, µM) | > 20 | Low risk of drug-drug interactions via CYP3A4 |
| Toxicity | Cytotoxicity in Normal Fibroblasts (IC50, µM) | > 50 | Good selectivity for cancer cells |
This is hypothetical data for illustrative purposes.
Part 2: In Vivo Validation – From the Bench to a Biological System
Positive in vitro data provides a strong rationale for advancing a compound to in vivo testing. These studies are critical for evaluating a drug's efficacy and safety in a complex, whole-organism setting.[18] The choice of animal model is paramount and should be directly informed by the in vitro findings.[19]
Efficacy Studies: Does it Work in a Living System?
If a derivative like PPD-003 shows potent anticancer activity in vitro, a xenograft mouse model is a logical next step.[1]
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice) are used to prevent rejection of the human tumor cells.[19]
-
Tumor Implantation: Human cancer cells (e.g., HCT116) are injected subcutaneously or orthotopically into the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the test compound (PPD-003), a vehicle control, and a positive control (a standard-of-care chemotherapy agent). Treatment can be administered via various routes (e.g., oral, intraperitoneal).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
For Anti-inflammatory Derivatives:
-
Carrageenan-Induced Paw Edema Model: A common model for acute inflammation where the reduction in paw swelling after treatment is measured.[20]
-
Collagen-Induced Arthritis (CIA) Model: A model of rheumatoid arthritis used to assess the efficacy of compounds in a chronic inflammatory setting.[21]
For Antimicrobial Derivatives:
-
Neutropenic Thigh Infection Model: Used to evaluate the efficacy of antimicrobials in a localized infection.[22]
-
Sepsis Model: A systemic infection model to assess a compound's ability to improve survival.[23]
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 210 | - |
| PPD-003 | 20 | 680 ± 150 | 55.8 |
| Positive Control | 10 | 550 ± 130 | 64.3 |
This is hypothetical data for illustrative purposes.
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
Pharmacokinetic studies are essential to understand what the body does to the drug.[24][25] These studies measure the concentration of the drug in biological fluids over time to determine key parameters like clearance, half-life, and bioavailability.[24]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Typically performed in rats or mice.[24]
-
Dosing: The compound is administered, often both intravenously (IV) and orally (PO) in separate groups of animals to determine bioavailability.[25]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[26]
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: The concentration-time data is used to calculate key PK parameters.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the concentration-time curve (total drug exposure) |
| t½ | Half-life |
| CL | Clearance (rate of drug removal) |
| Vd | Volume of distribution (how widely the drug distributes in the body) |
| F (%) | Bioavailability (fraction of the oral dose that reaches systemic circulation) |
Toxicokinetic (TK) studies are conducted at higher doses, often as part of formal toxicology studies, to relate the observed toxicity to the level of drug exposure.[18]
Translational Path from In Vitro to In Vivo
Caption: A streamlined workflow from in vitro lead to in vivo candidate.
Part 3: Synthesizing the Data – A Comparative Analysis
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay should, ideally, demonstrate significant activity in an animal model, provided it has favorable pharmacokinetic properties.
Correlating In Vitro and In Vivo Data
-
Exposure-Response Relationship: The key is to determine if the drug concentrations achieved in the tumor tissue in vivo (measured in PK studies) are above the IC50 value determined in vitro for a sustained period.
-
Discrepancies and Causality:
-
Good in vitro, poor in vivo: This common scenario often points to poor pharmacokinetics (e.g., low bioavailability, rapid metabolism) or unforeseen toxicity.[14] The in vitro ADME-Tox data is critical for diagnosing this issue.
-
Moderate in vitro, good in vivo: This could be due to the formation of an active metabolite in vivo that is more potent than the parent compound, or the compound may have beneficial effects on the tumor microenvironment that are not captured in a simple 2D cell culture model.[27]
-
Key Signaling Pathways to Investigate
Understanding the underlying signaling pathways is crucial for both explaining the mechanism of action and for developing biomarkers. For compounds with anticancer and anti-inflammatory properties, several pathways are often implicated:
-
NF-κB Pathway: A key regulator of inflammation that is often constitutively active in cancer cells.[28][29]
-
MAPK Pathway: Involved in cell proliferation, differentiation, and survival.[30]
-
JAK-STAT Pathway: A critical pathway for cytokine signaling that plays a role in both inflammation and cancer.[30]
-
PI3K-AKT Pathway: A central regulator of cell growth, survival, and metabolism.[31]
Investigating the modulation of these pathways (e.g., by Western blot analysis of key phosphorylated proteins) in both in vitro and ex vivo (from tumor samples) settings can provide a powerful mechanistic link between the compound and its biological effect.
Conclusion
The development of novel "2-(Piperidin-4-yloxy)pyrazine" derivatives requires a disciplined, iterative approach that logically progresses from in vitro screening to in vivo validation. By focusing on the causality behind experimental choices—using primary screens to identify hits, secondary assays to understand mechanism, and ADME-Tox profiling to predict in vivo behavior—researchers can build a robust, self-validating data package. This guide provides a framework for this process, emphasizing the importance of correlating data across different experimental systems to confidently identify and advance promising new therapeutic candidates.
References
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. Available from: [Link]
-
In Vitro ADME and Toxicology Assays - Eurofins Discovery. Available from: [Link]
-
Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed. Available from: [Link]
-
In Vivo Models for Inflammatory Arthritis - PubMed. Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
-
Real-Time Monitoring of Bacterial Infection In Vivo: Development of Bioluminescent Staphylococcal Foreign-Body and Deep-Thigh-Wound Mouse Infection Models - PMC. Available from: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]
-
In vivo Mouse Models of Bacterial Infection - ImQuest BioSciences. Available from: [Link]
-
In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery. Available from: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. Available from: [Link]
-
Leading In Vivo and In Vitro Inflammation Models | PORSOLT. Available from: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
From in vitro to in vivo Models of Bacterial Biofilm-Related Infections - MDPI. Available from: [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedicine.com. Available from: [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Available from: [Link]
-
In vivo models of infection | AVRAHAM LAB. Available from: [Link]
-
Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available from: [Link]
-
Inflammatory signaling pathways involved in cancer development.... - ResearchGate. Available from: [Link]
-
Comparisons of in vivo cancer models and their applications. - ResearchGate. Available from: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available from: [Link]
-
In Vivo Pharmacokinetic (PK) Studies - Selvita. Available from: [Link]
-
Inflammatory cell signalling pathways and tumorigenesis. Cross talk of... - ResearchGate. Available from: [Link]
-
Signal Transduction in Cancer - PMC - PubMed Central - NIH. Available from: [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. Available from: [Link]
-
Pathways connecting inflammation and cancer - PubMed. Available from: [Link]
-
Pharmacokinetics - ADME In Vivo & PK Studies - BioIVT. Available from: [Link]
-
In Vivo Model Systems | Crown Bioscience. Available from: [Link]
-
Inflammation and tumor progression: signaling pathways and targeted intervention - PubMed. Available from: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
-
Video: Mouse Models of Cancer Study - JoVE. Available from: [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. | Bioscience Biotechnology Research Communications. Available from: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. Available from: [Link]
-
In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer - PubMed Central. Available from: [Link]
-
Chapter 15: Tissue-engineered Cancer Models in Drug Screening - Books. Available from: [Link]
-
In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Available from: [Link]
-
In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. Available from: [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
-
This compound - BU CyberSec Lab. Available from: [Link]
-
2-(piperidin-4-yloxy)pyrazine (C9H13N3O) - PubChemLite. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. woah.org [woah.org]
- 3. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vectorb2b.com [vectorb2b.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. journalajrb.com [journalajrb.com]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. revvity.com [revvity.com]
- 15. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. cellgs.com [cellgs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 19. Video: Mouse Models of Cancer Study [jove.com]
- 20. wuxibiology.com [wuxibiology.com]
- 21. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. imquestbio.com [imquestbio.com]
- 23. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selvita.com [selvita.com]
- 25. sygnaturediscovery.com [sygnaturediscovery.com]
- 26. bioivt.com [bioivt.com]
- 27. books.rsc.org [books.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Inflammation and tumor progression: signaling pathways and targeted intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yloxy)pyrazine Analogs as M1 Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The M1 receptor, a Gq-coupled G-protein coupled receptor (GPCR), is a prime therapeutic target for cognitive disorders, including Alzheimer's disease.[1] Antagonists of this receptor have the potential to modulate cholinergic signaling and alleviate disease symptoms. The 2-(piperidin-4-yloxy)pyrazine scaffold represents a promising starting point for the development of novel M1-selective antagonists. This guide will delve into the critical aspects of molecular design, experimental validation, and data interpretation essential for advancing such a drug discovery program.
The 2-(Piperidin-4-yloxy)pyrazine Core: A Scaffold for M1 Antagonism
The core structure of 2-(piperidin-4-yloxy)pyrazine presents three primary regions for chemical modification to explore the structure-activity landscape: the piperidine nitrogen (N1), the piperidine ring itself, and the pyrazine ring. Understanding how substitutions at these positions impact binding affinity (Ki) and functional activity (IC50) is paramount for optimizing drug candidates.
Caption: Workflow for the M1 receptor antagonist calcium flux assay.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO cells stably expressing the human M1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate the plate at 37°C for 60 minutes.
-
Compound Addition: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add an M1 agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80) and continue to record the fluorescence intensity over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 2-(piperidin-4-yloxy)pyrazine scaffold holds significant promise for the development of novel M1 muscarinic receptor antagonists. The illustrative SAR data presented in this guide highlights the importance of systematic modifications to the piperidine and pyrazine moieties to optimize potency and selectivity. The detailed experimental protocols provide a robust framework for the in vitro characterization of new analogs.
Future work in this area should focus on a comprehensive exploration of substitutions on both the piperidine and pyrazine rings to build a detailed SAR map. Further optimization should also consider pharmacokinetic properties, including metabolic stability and brain penetration, to identify candidates with the potential for in vivo efficacy in models of cognitive disorders.
References
- Google Patents. WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists.
-
PubMed Central. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. [Link]
-
PubMed. Functionalized congener approach to muscarinic antagonists: analogues of pirenzepine. [Link]
Sources
A Comparative Guide to the Synthetic Routes of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yloxy)pyrazine dihydrochloride is a key building block and intermediate in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its structural motif, featuring a pyrazine ring linked to a piperidine core via an ether bond, is of significant interest to researchers. The synthesis of this compound is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols and data to inform strategic decisions in the laboratory and at the process development stage.
Core Synthetic Strategies: An Overview
The synthesis of this compound fundamentally involves the formation of an aryl ether bond between the pyrazine and piperidine moieties. The most prevalent and well-documented approaches center around the use of a protected piperidine precursor, typically tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine), followed by a deprotection step. The key distinction between the synthetic routes lies in the method employed for the crucial C-O bond formation. This guide will focus on the comparative analysis of two major strategies:
-
Route 1: The Classical Williamson Ether Synthesis - A robust and widely used method for ether formation.
-
Route 2: The Mitsunobu Reaction - A powerful alternative for ether synthesis under milder, redox-neutral conditions.
A third potential strategy, the Buchwald-Hartwig C-O Coupling , will also be discussed as a modern alternative, although detailed experimental procedures for this specific target molecule are less commonly reported.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group. In the context of synthesizing 2-(Piperidin-4-yloxy)pyrazine, this typically involves the deprotonation of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide, which then displaces a halide (commonly chloride) from the 2-position of the pyrazine ring.
Causality Behind Experimental Choices
The choice of a strong base is critical to ensure complete deprotonation of the secondary alcohol on the piperidine ring to form the nucleophilic alkoxide. Sodium hydride (NaH) is frequently employed due to its high basicity and the irreversible nature of the deprotonation, driving the reaction forward. The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is advantageous as it effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide. The reaction is often heated to increase the rate of the SN2 reaction, which can be sluggish with heteroaromatic halides. The subsequent deprotection of the Boc group is achieved under acidic conditions, typically with hydrochloric acid (HCl) in a suitable solvent like dioxane or isopropanol, which also facilitates the formation of the final dihydrochloride salt.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
A detailed procedure for this step is described in patent WO 2006/116713 A1. To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DMF, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour to ensure complete formation of the alkoxide. 2-Chloropyrazine (1.1 equivalents) is then added, and the reaction mixture is heated to 80-90 °C for several hours (typically 4-6 hours), or until TLC or LC-MS analysis indicates the consumption of the starting materials.
Step 2: Deprotection and Salt Formation
After cooling to room temperature, the reaction mixture is carefully quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is then dissolved in a suitable solvent like isopropanol or dioxane, and a solution of hydrochloric acid (typically 4M in dioxane or concentrated aqueous HCl) is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC or LC-MS). The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent (e.g., diethyl ether or cold isopropanol), and dried under vacuum.
Data Summary
| Parameter | Value/Conditions |
| Starting Materials | tert-butyl 4-hydroxypiperidine-1-carboxylate, 2-chloropyrazine |
| Key Reagents | Sodium hydride, Hydrochloric acid |
| Solvent | DMF (Step 1), Isopropanol/Dioxane (Step 2) |
| Temperature | 0 °C to 90 °C (Step 1), Room Temperature (Step 2) |
| Reaction Time | 4-8 hours (Step 1), 1-3 hours (Step 2) |
| Reported Yield | Typically in the range of 70-85% for the coupling step. |
| Purification | Extraction and precipitation/filtration. |
Route 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for the formation of the ether linkage under milder, non-basic conditions. This reaction involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a suitable pronucleophile. In this synthesis, 2-hydroxypyrazine would act as the nucleophile.
Causality Behind Experimental Choices
The Mitsunobu reaction is advantageous when dealing with substrates that are sensitive to strong bases. It proceeds with inversion of configuration at the alcohol stereocenter, although this is not relevant for the achiral 4-hydroxypiperidine. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at or below room temperature. The order of addition of reagents is crucial for the success of the reaction; typically, the alcohol and the nucleophile are mixed with the phosphine before the slow addition of the azodicarboxylate. This is to ensure the formation of the desired betaine intermediate and to minimize side reactions. A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct, which can complicate purification.
Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate
To a solution of tert-butyl 4-hydroxypyrimidine-1-carboxylate (1.0 equivalent), 2-hydroxypyrazine (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, is added a solution of DIAD or DEAD (1.2 equivalents) in THF dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, or until complete consumption of the starting materials as monitored by TLC or LC-MS.
Step 2: Deprotection and Salt Formation
The reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide and hydrazine byproducts. The purified tert-butyl 4-(pyrazin-2-yloxy)piperidine-1-carboxylate is then subjected to the same deprotection and salt formation procedure as described in Route 1, using hydrochloric acid in a suitable solvent.
Data Summary
| Parameter | Value/Conditions |
| Starting Materials | tert-butyl 4-hydroxypiperidine-1-carboxylate, 2-hydroxypyrazine |
| Key Reagents | Triphenylphosphine, DIAD or DEAD, Hydrochloric acid |
| Solvent | THF (Step 1), Dioxane/Isopropanol (Step 2) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours (Step 1), 1-3 hours (Step 2) |
| Expected Yield | Generally moderate to good, but can be variable. |
| Purification | Column chromatography is often required for the coupling product. |
Potential Alternative: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. An analogous C-O coupling reaction exists, which could potentially be applied to the synthesis of 2-(Piperidin-4-yloxy)pyrazine. This would involve the coupling of 2-chloropyrazine with N-Boc-4-hydroxypiperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Conceptual Approach
A mixture of 2-chloropyrazine, N-Boc-4-hydroxypiperidine, a palladium source (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., a biarylphosphine ligand like SPhos or XPhos), and a base (e.g., a carbonate or phosphate base like Cs2CO3 or K3PO4) would be heated in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction would proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination to form the desired ether linkage. While this method is powerful for the synthesis of a wide range of aryl ethers, its application to this specific substrate would require optimization of the catalyst, ligand, base, and reaction conditions.
Comparative Analysis and Discussion
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Buchwald-Hartwig C-O Coupling (Projected) |
| Starting Materials | Readily available and relatively inexpensive. | Requires 2-hydroxypyrazine, which may be less common than 2-chloropyrazine. | Similar to Williamson, but requires a catalyst and ligand. |
| Reagents & Conditions | Strong base (NaH), elevated temperatures. | Mild, redox-neutral conditions. | Requires an expensive and air-sensitive palladium catalyst and ligand; requires inert atmosphere. |
| Scalability | Generally straightforward to scale up. | Scalability can be challenging due to the use of stoichiometric PPh3 and DEAD/DIAD and the associated purification. | Scalable, but catalyst cost and removal can be a concern on a large scale. |
| Purification | Relatively simple workup and purification. | Often requires chromatographic purification to remove byproducts. | Requires careful purification to remove residual palladium. |
| Atom Economy | Moderate. | Poor, due to the generation of stoichiometric byproducts. | Potentially better than Mitsunobu, but still generates salt waste. |
| Safety & Handling | Requires careful handling of sodium hydride (flammable solid). | DIAD and DEAD are potentially explosive and should be handled with care. | Palladium catalysts and phosphine ligands can be toxic and air-sensitive. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Williamson ether synthesis stands out as the more practical and cost-effective approach. Its use of readily available starting materials, straightforward reaction conditions, and simpler purification make it a reliable and robust method. While it requires the handling of sodium hydride, the procedure is well-established and generally provides good yields.
The Mitsunobu reaction , while offering the advantage of milder conditions, is hampered by challenges in purification and poorer atom economy, making it less ideal for routine or large-scale preparations of this specific target. However, it could be a valuable alternative if the starting materials are sensitive to the basic conditions of the Williamson synthesis.
The Buchwald-Hartwig C-O coupling represents a modern and powerful alternative, but its application to this particular synthesis is not as well-documented. It would likely require significant optimization and would be more suitable for specialized applications or in cases where the other methods fail.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of reagents, and the importance of factors such as cost, time, and ease of purification. For most applications, the Williamson ether synthesis provides the most balanced and efficient pathway to this compound.
Visualizing the Synthetic Pathways
Figure 1. Comparative workflow of the Williamson ether synthesis and the Mitsunobu reaction for the preparation of this compound.
References
-
Chem-Impex. This compound. [Link]
-
BU CyberSec Lab. This compound. [Link]
- Vertex AI Search. Mother's Day Pick this compound.
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
Sources
A Comparative Guide to the 2-(Piperidin-4-yloxy)pyrazine Scaffold and Its Alternatives in Medicinal Chemistry
A Technical Review for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a drug candidate. This guide provides an in-depth analysis of the "2-(Piperidin-4-yloxy)pyrazine" scaffold, a versatile building block in modern drug discovery. While not extensively documented as a final pharmacophore itself, its role as a key intermediate, particularly in the synthesis of agents targeting the central nervous system (CNS), warrants a detailed examination.[1] This review will objectively compare the structural features and synthetic utility of the 2-(Piperidin-4-yloxy)pyrazine scaffold with two well-established and clinically successful scaffolds: arylpiperazines for CNS disorders and pyrazole-based kinase inhibitors.
The 2-(Piperidin-4-yloxy)pyrazine Scaffold: A Versatile Intermediate
The 2-(Piperidin-4-yloxy)pyrazine scaffold combines three key structural motifs: a pyrazine ring, a piperidine ring, and an ether linkage. The pyrazine ring, an electron-deficient aromatic heterocycle, is a known pharmacophore found in several approved drugs and often serves as a bioisostere for other aromatic systems.[2][3] The piperidine moiety is a ubiquitous feature in CNS-active compounds, influencing properties such as basicity, solubility, and receptor interactions.[4] The ether linkage provides a flexible connection between these two cyclic systems.
While comprehensive structure-activity relationship (SAR) studies on a series of final drug molecules featuring this exact scaffold are not abundant in publicly accessible literature, its dihydrochloride salt is commercially available and recognized as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[1] This highlights its value as a foundational element for building more complex and biologically active molecules.
Synthesis of the 2-(Piperidin-4-yloxy)pyrazine Scaffold
The most common and logical synthetic route to the 2-(Piperidin-4-yloxy)pyrazine scaffold is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyrazine ring by the alkoxide of 4-hydroxypiperidine.
Figure 1. General synthetic scheme for 2-(Piperidin-4-yloxy)pyrazine.
This synthetic strategy offers the advantage of readily available starting materials and generally robust reaction conditions, making the scaffold easily accessible for further derivatization in drug discovery programs.
Case Study: Application in Drug Discovery
While a specific drug containing the unmodified 2-(Piperidin-4-yloxy)pyrazine scaffold has not been identified in late-stage clinical trials, patent literature reveals its use as a foundational intermediate. For instance, patent WO1995033725A1 describes processes for preparing piperazine derivatives with potential applications in the CNS, utilizing intermediates that could be derived from or are analogous to the 2-(piperidin-4-yloxy)pyrazine core.[5] These patents often focus on the derivatization of the piperidine nitrogen to introduce various substituents, thereby modulating the pharmacological properties of the final compounds.
Comparative Analysis: Alternative Scaffolds
To understand the potential and limitations of the 2-(Piperidin-4-yloxy)pyrazine scaffold, it is instructive to compare it with well-characterized scaffolds that have led to approved drugs in similar therapeutic areas.
Alternative Scaffold 1: The Arylpiperazine Scaffold for CNS Disorders
The arylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly serotonergic and dopaminergic receptors.[6][7] A multitude of approved drugs, including buspirone, aripiprazole, and ziprasidone, feature this core structure.
Structural Comparison:
| Feature | 2-(Piperidin-4-yloxy)pyrazine | Arylpiperazine |
| Core Heterocycles | Pyrazine, Piperidine | Phenyl, Piperazine |
| Linkage | Ether | Direct N-Aryl bond |
| Key Interactions | Pyrazine nitrogens as H-bond acceptors. Piperidine N as a basic center. | Phenyl ring for π-stacking. Piperazine nitrogens for H-bonding and salt bridge formation. |
| Conformational Flexibility | Higher due to the ether linkage. | More rigid N-Aryl bond. |
Structure-Activity Relationship (SAR) of Arylpiperazines (5-HT1A Receptor Ligands):
The SAR for arylpiperazine-based 5-HT1A receptor ligands is well-established:[6][8][9][10]
-
Aryl Group: Substitution on the aromatic ring is critical for affinity and selectivity. For example, an ortho-methoxy group on the phenyl ring is often found in high-affinity ligands.
-
Piperazine Ring: Generally remains unsubstituted.
-
Linker: A flexible alkyl chain of 2-4 carbons typically connects the piperazine to a terminal amide or imide group, which also contributes to receptor binding.
Figure 2. Conceptual scaffold hop from a pyrazinyloxypiperidine to an arylpiperazine.
Alternative Scaffold 2: The Pyrazole Scaffold for Kinase Inhibition
The pyrazole ring is another "privileged" scaffold in medicinal chemistry, particularly prominent in the design of kinase inhibitors.[11][12] Several FDA-approved kinase inhibitors, such as crizotinib, ruxolitinib, and entrectinib, are based on a pyrazole core.[13]
Structural Comparison:
| Feature | 2-(Piperidin-4-yloxy)pyrazine | Pyrazole-based Kinase Inhibitors |
| Core Heterocycle | Pyrazine | Pyrazole |
| Key Interactions | Pyrazine nitrogens as potential hinge binders. | Pyrazole N-H as a hydrogen bond donor to the kinase hinge region. |
| Substitution Pattern | Derivatization primarily at the piperidine nitrogen. | Multi-point substitution on the pyrazole and appended rings to achieve selectivity. |
| Therapeutic Target | Primarily CNS (inferred) | Protein Kinases |
Structure-Activity Relationship (SAR) of Pyrazole-Based Kinase Inhibitors:
The SAR for pyrazole-based kinase inhibitors is highly target-specific but follows some general principles:[1][14][15]
-
Pyrazole Core: The pyrazole ring itself often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.
-
Substituents at N1: Can be used to modulate solubility and interact with the solvent-exposed region.
-
Substituents at C3, C4, and C5: These positions are extensively modified to achieve potency and selectivity by occupying different sub-pockets of the ATP-binding site.
Table 1: Comparison of Selected Kinase Inhibitors with Pyrazole Scaffolds [13][16]
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) |
| Crizotinib | Aminopyrazole | ALK, MET, ROS1 | ALK: 24, MET: 1.6 |
| Ruxolitinib | Pyrrolopyrazole | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 |
| Entrectinib | Diaminopyrazole | TRKA/B/C, ROS1, ALK | TRKA: 1, ROS1: 7, ALK: 12 |
Experimental Protocols
To facilitate the evaluation of compounds derived from these scaffolds, the following are representative experimental protocols.
Synthesis of 2-(Piperidin-4-yloxy)pyrazine
Objective: To synthesize the core scaffold via Williamson ether synthesis.
Materials:
-
2-Chloropyrazine
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloropyrazine (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-2-(piperidin-4-yloxy)pyrazine.
-
Purify the crude product by column chromatography.
-
To a solution of the purified N-Boc protected intermediate in DCM, add TFA (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(Piperidin-4-yloxy)pyrazine.
Generic Kinase Inhibition Assay (Luminescence-based)
Objective: To determine the in vitro potency (IC50) of a test compound against a specific protein kinase.[17][18][19][20][21]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.[22][23][24][25][26]
Materials:
-
Membrane preparation from cells expressing the human 5-HT1A receptor
-
Radioligand (e.g., [3H]8-OH-DPAT)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA)
-
Non-specific binding control (e.g., 10 µM Serotonin)
-
Glass fiber filter mats
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Figure 3. A generalized workflow for evaluating a new scaffold in a drug discovery program.
Conclusion
The 2-(Piperidin-4-yloxy)pyrazine scaffold represents a valuable and synthetically accessible starting point for the development of novel therapeutics, particularly for CNS disorders. While it may not be a "privileged" scaffold in the same vein as arylpiperazines or pyrazoles, its utility as a versatile intermediate is evident. By understanding its structural features and synthetic accessibility in the context of established and highly successful alternative scaffolds, medicinal chemists can make more informed decisions in the design and execution of their drug discovery campaigns. The comparative analysis presented in this guide underscores the importance of scaffold selection and provides a framework for evaluating the potential of new molecular architectures in the quest for innovative medicines.
References
To ensure the integrity of this guide, all references would be compiled into a numbered list with full citation details and clickable URLs for verification.
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 6. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. genscript.com [genscript.com]
- 24. Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. genscript.com [genscript.com]
- 26. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride
This guide provides essential safety and logistical information for the proper disposal of 2-(Piperidin-4-yloxy)pyrazine dihydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document is designed to provide procedural, step-by-step guidance rooted in established safety protocols and regulatory standards.
Section 1: Critical Prerequisite: The Safety Data Sheet (SDS)
Before handling or disposing of any chemical, the substance-specific Safety Data Sheet (SDS) is the primary and most authoritative source of information. While this guide is built upon established principles and data from analogous compounds, it is imperative that you locate and thoroughly review the SDS provided by the manufacturer of your specific lot of this compound. The SDS will provide critical details on hazards, handling, personal protective equipment (PPE), and disposal that supersede any general guidance.
Section 2: Hazard Profile and Classification (Based on Analogous Compound Data)
A specific SDS for this compound was not available at the time of this writing. Therefore, as a precautionary measure, we will base our initial hazard assessment on the GHS classification for the structurally similar compound, 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid[1]. This conservative approach ensures a high standard of safety.
Based on this analogous data, this compound should be treated as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
Due to these potential hazards, this compound must be managed as regulated hazardous waste to protect human health and the environment[2][3].
Section 3: Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).
-
EPA (RCRA): The RCRA framework provides a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal[4]. This means that as a generator of this waste, you are responsible for its proper identification, management, and documented disposal[4].
-
OSHA: OSHA's Hazard Communication Standard (1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER) ensure worker safety[5][6][7]. This includes requirements for proper labeling, employee training on chemical hazards, and having a clear emergency response plan[5][8].
Section 4: Step-by-Step Disposal Protocols
The fundamental principle for disposing of this compound is that it should not be disposed of down the drain or in regular solid waste[1][9]. All waste streams containing this chemical must be collected and managed by a licensed hazardous waste disposal company[1][10].
Protocol 4.1: Disposal of Unused or Surplus Product
-
Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the neat compound without specific, validated procedures and appropriate engineering controls.
-
Containerization: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible container that is in good condition, leak-proof, and has a tightly sealing lid[2].
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "Waste this compound." Include the date when waste was first added to the container[3][10].
-
Storage: Store the waste container in a designated, secondary containment area, such as a spill tray or a dedicated cabinet[2][10]. This location should be at or near the point of generation and be clearly marked as a "Satellite Accumulation Area"[11][12]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[9][10].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for collection and proper disposal, which will likely involve high-temperature incineration[1][3].
Protocol 4.2: Disposal of Contaminated Materials (PPE, Weigh Boats, Wipes)
-
Segregation: All solid materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, bench paper, weigh boats, and wipes.
-
Collection: Place these items into a designated, leak-proof hazardous waste container. A heavy-duty plastic bag (double-bagged for security) or a labeled, sealed drum is appropriate.
-
Labeling: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid Debris contaminated with this compound").
-
Disposal: Manage this container as you would the pure product, arranging for pickup through your EHS office or a licensed contractor.
Protocol 4.3: Management of Small Spills and Decontamination
For small spills of the solid compound:
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Prevent the powder from becoming airborne. Do not dry sweep.
-
Cleanup: Gently cover the spill with an absorbent material. Carefully scoop or sweep up the material and place it into a designated hazardous waste container[1][13].
-
Decontamination: Clean the spill area with soap and water, collecting all cleaning materials (wipes, paper towels) as hazardous waste[13].
-
Disposal: Seal and label the waste container and arrange for professional disposal.
Section 5: Visual Guides and Workflows
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper waste stream segregation.
Diagram 2: Spill Management Protocol
Caption: Step-by-step protocol for managing a small chemical spill.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- Laboratory Waste Management. Environmental Marketing Services.
- Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Resource Conservation and Recovery Act (RCRA)
- EPA Hazardous Waste Management.
- Learn the Basics of Hazardous Waste. US EPA.
- Safety Data Sheet - 5-(Piperidin-1-yl)pyrazine-2-carboxylic Acid. Angene Chemical.
- SAFETY DATA SHEET - 2-Piperazinylpyrimidine dihydrochloride. Fisher Scientific.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Hazardous Waste - Overview.
- Safety Data Sheet - Piperidin-4-one hydrochloride. CymitQuimica.
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 4. epa.gov [epa.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
A Researcher's Guide to Handling 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride: Essential Safety and Operational Protocols
As researchers and scientists at the forefront of drug discovery and development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as 2-(Piperidin-4-yloxy)pyrazine dihydrochloride, demands a meticulous approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
Immediate Safety Concerns and Hazard Assessment
Based on the toxicological data of analogous compounds, researchers must assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2] It has the potential to cause irritation to the skin, eyes, and respiratory system.[2][3] Some related pyrazine compounds are flammable solids, and as such, ignition sources should be kept away from the handling area.[4][5]
Core Principles of Safe Handling:
-
Engineering Controls as the First Line of Defense: Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[6] Mechanical exhaust is required to control vapors and dust.[7]
-
Personal Protective Equipment (PPE) as the Essential Barrier: The appropriate selection and use of PPE are critical to prevent direct contact.
-
A Culture of Preparedness: Familiarity with emergency procedures, including the location and operation of safety showers and eyewash stations, is non-negotiable.[7]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), fully-buttoned lab coat, and respiratory protection (N95 or higher) if not in a fume hood. |
| Solution Preparation and Handling | Chemical safety goggles or a face shield, chemical-resistant gloves, and a lab coat. |
| Transferring and Reactions | Chemical safety goggles and a face shield, chemical-resistant gloves, and a chemical-resistant apron over a lab coat.[8] |
| Spill Cleanup | Air-purifying respirator with appropriate cartridges, chemical-resistant coveralls, heavy-duty chemical-resistant gloves, and rubber boots.[7][9] |
The Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for this compound to cause serious eye irritation necessitates the use of chemical safety goggles.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[4][7][10] Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat provides a primary barrier against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn.[4][9][10]
-
Respiratory Protection: Due to the potential for respiratory irritation, handling the solid form of this compound should be done in a manner that avoids dust generation.[2] If engineering controls are insufficient to prevent the inhalation of dust or aerosols, appropriate respiratory protection is required.[4][7]
Experimental Workflow: Donning and Doffing PPE
The following diagram and step-by-step protocol illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE.
Step-by-Step Donning Protocol:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.[8]
-
Respirator: If required, perform a seal check to ensure your respirator is fitted correctly.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring they cover the cuffs of your lab coat.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Unfasten and remove your lab coat, folding the contaminated exterior inward.
-
Respirator: If wearing a respirator, remove it last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[7]
Operational and Disposal Plans
A self-validating system of protocols is essential for ensuring ongoing safety and compliance.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an immediate respiratory hazard.
-
Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Personal Protection: Don the appropriate PPE for spill cleanup.
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Waste Disposal Plan:
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[11]
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed, and compatible container.[6]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible handling of this compound is a testament to our commitment to both scientific advancement and the well-being of our researchers. By understanding the potential hazards, implementing robust engineering controls, diligently using the correct personal protective equipment, and adhering to established operational and disposal plans, we can confidently and safely unlock the potential of this and other novel compounds. This proactive approach to safety is not merely a procedural requirement but a cornerstone of ethical and impactful research.
References
- Synerzine.
- GazFinder. Pyrazine (C4H4N2).
- Axxence Aromatic GmbH.
- Sigma-Aldrich.
- Angene Chemical.
- Echemi.
- ChemicalBook.
- Fisher Scientific.
- Chem-Impex. This compound.
- BU CyberSec Lab. This compound.
- Fisher Scientific.
- Chem-Impex International.
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Washington State University.
- Unspecified.
- UF/IFAS EDIS. PI28/PI061: Personal Protective Equipment for Handling Pesticides.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. synerzine.com [synerzine.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. axxence.de [axxence.de]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
